molecular formula C7H4ClN3O B1460026 7-Chloropyrido[2,3-D]pyrimidin-4-OL CAS No. 552331-43-8

7-Chloropyrido[2,3-D]pyrimidin-4-OL

Cat. No.: B1460026
CAS No.: 552331-43-8
M. Wt: 181.58 g/mol
InChI Key: IGUXDXKIOOOGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloropyrido[2,3-d]pyrimidin-4-ol (CAS RN: 552331-43-8) is a versatile pyridopyrimidine-based building block prized in medicinal chemistry and pharmaceutical research for its role in the synthesis of more complex heterocyclic compounds . This compound, with a molecular formula of C 7 H 4 ClN 3 O and a molecular weight of 181.58 g/mol, serves as a key precursor in the development of potential therapeutic agents, particularly in the exploration of kinase inhibitors . Its structural motif is frequently leveraged in the design and optimization of small-molecule drug candidates. Researchers should note that this product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling is essential; the material should be stored under an inert atmosphere at 2-8°C . According to GHS hazard statements, it may be harmful if swallowed and can cause skin and eye irritation . Standard safety precautions include using personal protective equipment and avoiding inhalation of dust or contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXDXKIOOOGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloropyrido[2,3-d]pyrimidin-4-ol: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 7-Chloropyrido[2,3-d]pyrimidin-4-ol (CAS No. 552331-43-8). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, and the strategic placement of a reactive chlorine atom at the 7-position, combined with the 4-ol/oxo functionality, makes this molecule a versatile intermediate for the synthesis of targeted therapeutics. This document consolidates available chemical data, outlines a robust synthetic pathway, explores its chemical reactivity, and provides detailed experimental protocols for its synthesis and derivatization, serving as a vital resource for scientists engaged in the design and synthesis of novel bioactive agents.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine system, a class of nitrogen-containing heterocycles that has garnered immense attention in medicinal chemistry. This scaffold is considered a "privileged structure" because it can bind to multiple biological targets with high affinity.[1][2] Its structural resemblance to purine, a fundamental component of DNA and RNA, allows it to function as a hinge-binding motif in many ATP-competitive enzyme inhibitors.

Specifically, derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrido[2,3-d]pyrimidines are at the core of several approved and investigational drugs targeting kinases such as Cyclin-Dependent Kinases (CDKs), c-Src, and others involved in cell cycle progression and oncogenic signaling.[3][4]

This compound emerges as a particularly valuable intermediate. The chlorine atom at the C7 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions, while the 4-oxo group offers sites for further functionalization. This guide aims to provide the foundational knowledge required to effectively utilize this powerful building block in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. This section details the known characteristics of this compound.

Chemical Structure and Tautomerism

The compound is systematically named this compound, but it predominantly exists in its more stable keto tautomeric form, 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one.[5] This keto-enol tautomerism is a critical feature of the molecule, influencing its hydrogen bonding capabilities and reactivity. For the remainder of this guide, the compound will be depicted in its more stable keto form but referred to by its common name.

Keto-enol tautomerism of this compoundFigure 1. Keto-enol tautomerism. The amide-like keto form (right) is generally favored over the enol form (left).
Core Properties

Quantitative experimental data such as melting point and pKa for this specific compound are not widely reported in peer-reviewed literature. The data presented below is consolidated from chemical supplier databases and computational predictions.[6] Researchers are advised to perform their own characterization on synthesized material.

PropertyValueSource
CAS Number 552331-43-8[5]
Molecular Formula C₇H₄ClN₃O[6]
Molecular Weight 181.58 g/mol [6]
Appearance Expected to be an off-white to light yellow solidGeneral Observation
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF)General Observation
SMILES O=C1N=CNC2=C1N=C(Cl)C=C2[5]
InChI InChI=1S/C7H4ClN3O/c8-5-1-2-11-7-6(5)9-3-10-4(7)12/h1-3H,(H,9,10,12)N/A

Synthesis and Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity.

Synthetic Pathway

A robust and logical synthesis of this compound can be achieved from the commercially available precursor, 2-chloronicotinic acid. The pathway involves amination followed by a cyclocondensation reaction.

The overall transformation is outlined below:

Synthesis_Workflow A 2-Chloronicotinic Acid B 2-Amino-5-chloronicotinic Acid A->B   Amination   (e.g., Buchwald-Hartwig or SNAr) C This compound B->C   Cyclization   (Formamide, heat)

Caption: General synthetic workflow for this compound.

The synthesis of the key intermediate, 2-amino-5-chloronicotinic acid, can be accomplished from 2,5-dichloronicotinic acid via a regioselective nucleophilic aromatic substitution (SNAr) with ammonia. The final cyclization step utilizes formamide, which serves as both a reagent (source of N1 and C2 atoms) and a solvent, a classic method for constructing the pyrimidinone ring onto an ortho-aminoaryl carboxylic acid.[7]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic C7-Cl bond and the acidic N-H proton of the pyrimidinone ring.

Caption: Key reactive sites on this compound.

  • Reactions at the C7-Position: The chlorine atom is susceptible to displacement.

    • Palladium-Catalyzed Cross-Coupling: This is the most powerful application of the C7-Cl bond. Suzuki-Miyaura coupling with boronic acids introduces aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the installation of diverse amine functionalities.[8] These reactions are fundamental to building the complex molecular architectures required for potent and selective kinase inhibitors.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridopyrimidine ring system activates the chlorine for SNAr reactions with strong nucleophiles like amines, alkoxides, or thiolates, often requiring heat.[9]

  • Reactions at the Pyrimidinone Ring: The N-H protons are acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N3 or N8 positions, though regioselectivity can be a challenge.

Applications in Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors for oncology and immunology. By functionalizing the C7 position, researchers can systematically probe the binding pocket of a target kinase to optimize potency and selectivity.

For example, performing a Suzuki coupling at the C7 position to add an aryl group, followed by further modification at other positions, is a common strategy in the synthesis of inhibitors for targets like:

  • Cyclin-Dependent Kinases (CDK4/6)[3]

  • c-Src Tyrosine Kinase[4]

  • ZAP-70 Tyrosine Kinase[10]

The general workflow for utilizing this building block in a drug discovery program is shown below.

Drug_Discovery_Workflow start This compound step1 C7 Functionalization (e.g., Suzuki Coupling) start->step1 step2 Intermediate Library step1->step2 step3 Further Derivatization (e.g., N-Alkylation) step2->step3 step4 Final Compound Library step3->step4 step5 Biological Screening (Kinase Assays) step4->step5 step6 Lead Optimization (SAR Studies) step5->step6 step6->step2 Iterative Design

Caption: Role of the title compound in a typical drug discovery workflow.

Experimental Protocols

The following protocols are representative procedures based on established chemical literature for analogous systems. They should be adapted and optimized by the researcher. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

This two-step procedure starts from 2,5-dichloronicotinic acid.

Step 1: Synthesis of 2-Amino-5-chloronicotinic acid

  • To a sealed pressure vessel, add 2,5-dichloronicotinic acid (1.0 eq) and a 7 N solution of ammonia in methanol (10-15 eq).

  • Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in water and acidify with 1 M HCl to a pH of ~3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloronicotinic acid.

Step 2: Cyclization to this compound

  • Combine 2-amino-5-chloronicotinic acid (1.0 eq) and formamide (10-20 eq by volume).

  • Heat the mixture to 180-190 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add water to the mixture and stir.

  • Collect the solid product by filtration.

  • Wash the solid sequentially with water and then a small amount of cold ethanol or diethyl ether to remove residual formamide.

  • Dry the product under vacuum. Characterize by NMR, MS, and melting point.

Protocol for C7-Arylation via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki coupling at the C7 position.

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of Pd₂(dba)₃ and a phosphine ligand like XPhos or SPhos.[11]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrido[2,3-d]pyrimidin-4-ol.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its well-defined reactive sites—the C7-chloro group and the pyrimidinone ring—allow for the systematic and predictable introduction of chemical diversity. Understanding its fundamental properties, synthetic accessibility, and reactivity profile, as detailed in this guide, empowers researchers to fully leverage this scaffold in the rational design and synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to 7-Chloropyrido[2,3-d]pyrimidin-4-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloropyrido[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical identity, explore its critical role as a versatile building block in the synthesis of targeted therapeutics, and provide a representative synthetic protocol and characterization data.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.

Derivatives of the pyrido[2,3-d]pyrimidine core have demonstrated a broad spectrum of biological activities, including potent inhibition of key kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][2][3] The strategic functionalization of this scaffold allows for the fine-tuning of potency and selectivity, leading to the discovery of novel therapeutic agents.

Chemical Identity and Structure

This compound is a functionalized derivative of this important heterocyclic system. The presence of a chlorine atom at the 7-position and a hydroxyl group at the 4-position provides key reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Structure

The chemical structure of this compound is depicted below. It is important to note the existence of tautomerism, with the compound existing in equilibrium between the -ol and -one forms. The more stable tautomer is generally considered to be the 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one form.[4]

cluster_0 This compound cluster_1 7-Chloropyrido[2,3-d]pyrimidin-4(3H)-one node1 N1=C(C2=C(N=C1Cl)C=C(N)C=C2)O node2 O=C1NC=NC2=C1C=C(Cl)N=C2

Caption: Tautomeric forms of the title compound.

IUPAC Name and Other Identifiers
  • IUPAC Name: this compound

  • Synonyms: 7-CHLORO-PYRIDO[2,3-D]PYRIMIDIN-4-OL, 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one[1][4]

  • CAS Number: 552331-43-8[1]

  • Molecular Formula: C₇H₄ClN₃O[5]

  • Molecular Weight: 181.58 g/mol [5]

Synthesis of this compound: A Representative Protocol

Synthetic Workflow

G start 2,6-dichloronicotinic acid step1 Step 1: Amidation start->step1 intermediate1 2,6-dichloronicotinamide step1->intermediate1 step2 Step 2: Hofmann Rearrangement intermediate1->step2 intermediate2 4-amino-2,6-dichloropyridine step2->intermediate2 step3 Step 3: Cyclization with Diethyl ethoxymethylenemalonate intermediate2->step3 intermediate3 Ethyl 4-((2,6-dichloropyridin-4-yl)amino)-2-formylbut-2-enoate step3->intermediate3 step4 Step 4: Ring Closure and Tautomerization intermediate3->step4 product This compound step4->product

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Steps

Step 1: Synthesis of 2,6-dichloronicotinamide

  • To a solution of 2,6-dichloronicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add an excess of aqueous ammonia solution at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2,6-dichloronicotinamide.

Step 2: Synthesis of 4-amino-2,6-dichloropyridine

  • Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold solution of sodium hydroxide (4.4 eq) in water.

  • Add the 2,6-dichloronicotinamide (1.0 eq) to the sodium hypobromite solution.

  • Heat the reaction mixture to 70-80 °C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-amino-2,6-dichloropyridine.

Step 3 & 4: Cyclization to form this compound

  • A mixture of 4-amino-2,6-dichloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours.

  • The resulting intermediate is then added to a solution of sodium ethoxide (2.0 eq) in ethanol.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the reaction is quenched with water and acidified with hydrochloric acid.

  • The precipitate is collected by filtration, washed with water, and dried to give this compound.

Spectroscopic and Physical Data

Due to the limited availability of published experimental data for this specific molecule, the following table summarizes the expected and, where available, reported physical and spectroscopic properties.

PropertyDataReference
Molecular Formula C₇H₄ClN₃O[5]
Molecular Weight 181.58 g/mol [5]
Appearance Expected to be an off-white to pale solid
Melting Point Not available
Solubility Expected to be soluble in DMSO and DMF
¹H NMR (DMSO-d₆) Expected peaks in the aromatic region (δ 7-9 ppm) and a broad singlet for the N-H proton.
¹³C NMR (DMSO-d₆) Expected peaks for aromatic and carbonyl carbons.
Mass Spectrum (EI) Expected molecular ion peak at m/z 181/183 (due to Cl isotopes).
IR (KBr, cm⁻¹) Expected peaks for N-H, C=O, and C=C/C=N stretching.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The chlorine atom at the 7-position is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Role as a Precursor for Kinase Inhibitors

The general strategy for utilizing this compound in the synthesis of kinase inhibitors is outlined below. The core scaffold provides the necessary framework for ATP-competitive inhibition, while modifications at the C7 position can impart selectivity and potency for specific kinases.

G start This compound step1 Nucleophilic Aromatic Substitution or Pd-catalyzed Cross-Coupling start->step1 intermediate1 7-Substituted Pyrido[2,3-d]pyrimidin-4-ol step1->intermediate1 step2 Further Functionalization (e.g., at N3 or O4) intermediate1->step2 product Potent and Selective Kinase Inhibitor step2->product

Caption: General synthetic utility in kinase inhibitor development.

This approach has been successfully employed to generate libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

Conclusion

This compound is a valuable and versatile heterocyclic building block in medicinal chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound a cornerstone for the development of novel targeted therapies. Further research into the synthesis and applications of its derivatives will undoubtedly continue to yield promising drug candidates for a range of diseases.

References

An In-Depth Technical Guide to 7-Chloropyrido[2,3-d]pyrimidin-4-ol (CAS Number: 552331-43-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloropyrido[2,3-d]pyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry. Given its role as a crucial intermediate, this document details its physicochemical properties, a proposed synthetic pathway based on established chemical literature, and its characteristic reactivity. Furthermore, this guide explores its significant potential in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in drug discovery, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1][2] This structural motif is a cornerstone in the design of kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this core.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrido[2,3-d]pyrimidine scaffold provides a versatile framework for developing potent and selective kinase inhibitors.

This compound (CAS: 552331-43-8) is a key intermediate that offers strategic advantages in the synthesis of complex pyrido[2,3-d]pyrimidine derivatives. The chlorine atom at the 7-position and the hydroxyl group at the 4-position serve as reactive handles for further functionalization, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for its characterization.

Physical and Chemical Properties
PropertyValueSource
CAS Number 552331-43-8[4]
Molecular Formula C₇H₄ClN₃O[5]
Molecular Weight 181.58 g/mol [5]
Appearance Off-white to light yellow solidSupplier Data
Purity ≥98%[4]
Storage Conditions Store at 2-8°C, sealed in a dry environment[4]
Spectroscopic Characterization (Predicted)

2.2.1. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.5br sN-H
~8.5sH-2
~8.2dH-5
~7.5dH-6

2.2.2. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C-4
~158C-7a
~155C-2
~150C-7
~135C-5
~118C-6
~115C-4a

2.2.3. Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ is expected at m/z 181, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the fused heterocyclic system from a substituted pyrimidine precursor, followed by a chlorination step.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Pyridone Ring Annulation cluster_2 Step 3: Chlorination A 2-Aminomalonamide C 2-Amino-4,6-dihydroxypyrimidine-5-carboxamide A->C Condensation B Ethyl Cyanoacetate B->C E Pyrido[2,3-d]pyrimidine-2,4,7-triol C->E Cyclization D Diethyl Malonate D->E G This compound E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of Pyrido[2,3-d]pyrimidine-2,4,7-triol

This initial phase focuses on constructing the core bicyclic system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,6-dihydroxypyrimidine-5-carboxamide (1 equivalent) and diethyl malonate (1.2 equivalents) in a high-boiling point solvent such as diphenyl ether.

  • Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with ethanol. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield pyrido[2,3-d]pyrimidine-2,4,7-triol.

Step 3: Synthesis of this compound

This step introduces the key chlorine substituent.

  • Reaction Setup: In a fume hood, carefully add pyrido[2,3-d]pyrimidine-2,4,7-triol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until a precipitate forms. The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the presence of the chloro and hydroxyl functional groups, making it a versatile intermediate for the synthesis of a diverse library of compounds.

Reactivity_Workflow cluster_C7 Reactions at C7-Cl cluster_C4 Reactions at C4-OH Start This compound Nuc_Sub Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols, Alkoxides) Start->Nuc_Sub Pd_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Pd_Coupling O_Alkylation O-Alkylation / O-Arylation Start->O_Alkylation Chlorination_4 Further Chlorination (e.g., POCl3) to 4,7-dichloropyrido[2,3-d]pyrimidine Start->Chlorination_4 Deriv1 Deriv1 Nuc_Sub->Deriv1 7-Substituted Derivatives Deriv2 Deriv2 Pd_Coupling->Deriv2 7-Aryl/Heteroaryl Derivatives Deriv3 Deriv3 O_Alkylation->Deriv3 4-Alkoxy/Aryloxy Derivatives Deriv4 Deriv4 Chlorination_4->Deriv4 Dihalo Intermediate

Caption: Key reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at C7

The electron-deficient nature of the pyridine ring, further activated by the pyrimidine ring, makes the chlorine atom at the 7-position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including:

  • Amines: Reaction with primary or secondary amines, often in the presence of a base, yields 7-amino derivatives. This is a common strategy for introducing side chains that can interact with specific amino acid residues in the target protein's active site.

  • Thiols: Thiolates can displace the chloride to form 7-thioether derivatives.

  • Alkoxides: Alkoxides can be used to introduce 7-alkoxy groups.

Palladium-Catalyzed Cross-Coupling Reactions at C7

The C7-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and diverse amino functionalities.

Reactions at the C4-Hydroxyl Group

The hydroxyl group at the C4 position can undergo O-alkylation or O-arylation under appropriate conditions. More importantly, it can be converted to a chlorine atom by treatment with a chlorinating agent like phosphorus oxychloride, yielding the 4,7-dichloropyrido[2,3-d]pyrimidine intermediate. This dichloro derivative is a highly valuable building block, as the two chlorine atoms can be selectively displaced by different nucleophiles, leading to a wide array of disubstituted products.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases.[6]

Scaffold for Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core mimics the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases. By strategically functionalizing the C4 and C7 positions (and others), medicinal chemists can achieve high potency and selectivity for specific kinases. For example, derivatives of this scaffold have been explored as inhibitors of:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7]

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and mTOR.[2]

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a pyrido[2,3-d]pyrimidine-based inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar chlorinated heterocyclic compounds suggest that it should be handled with care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: Avoid ingestion.

In case of exposure, follow standard laboratory safety protocols. Seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic functionalization at the C4 and C7 positions allows for the generation of diverse libraries of compounds for drug discovery programs. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its key reactivity, offering a solid foundation for its use in research and development.

References

A Comprehensive Technical Guide to 7-Chloropyrido[2,3-d]pyrimidin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of 7-Chloropyrido[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. We will detail its fundamental chemical and physical properties, present a representative synthetic protocol with mechanistic insights, and explore its role as a key building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important scaffold.

Chemical Identity and Physicochemical Properties

This compound is a fused heterocyclic compound containing a pyridine ring fused to a pyrimidine ring. The presence of the chloro-, hydroxyl- (in its tautomeric keto form), and nitrogen functionalities makes it a versatile intermediate for further chemical modification.

Compound Identification
IdentifierValueSource
IUPAC Name This compoundN/A
Synonym 7-Chloropyrido[2,3-d]pyrimidin-4(3H)-one[1]
CAS Number 552331-43-8[1][2]
MDL Number MFCD09746292[2][3]
Physicochemical Data

The molecular formula and weight are fundamental parameters for any experimental work, dictating stoichiometric calculations for synthesis and quantitative analysis. The computed properties provide insights into the molecule's expected behavior in biological and chromatographic systems.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O[1][2][3]
Molecular Weight 181.58 g/mol [1][2]
Exact Mass 181.004 Da[3]
Topological Polar Surface Area (TPSA) 58.64 Ų[1]
XLogP3 0.9[3]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 3[1]

Synthesis and Mechanistic Insights

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through several routes. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyridine precursor. This approach offers flexibility and control over substituent placement.

Representative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of this compound, starting from 2-amino-6-chloronicotinic acid.

G cluster_prep Step 1: Pyrimidine Ring Formation cluster_chlorination Step 2: Chlorination cluster_hydrolysis Step 3: Selective Hydrolysis A 2-Amino-6-chloronicotinic Acid B Pyrido[2,3-d]pyrimidine-2,4-dione Intermediate A->B Urea, Heat (e.g., 180-200°C) C 2,4-Dichloro-7-chloropyrido[2,3-d]pyrimidine B->C POCl₃, Reflux D This compound (Target Compound) C->D Aq. Acid (e.g., HCl) or Base (e.g., NaOH), Controlled Temperature G cluster_scaffold Core Scaffold cluster_derivatives Library Generation (SₙAr) cluster_targets Therapeutic Targets A This compound B Amine Derivatives (R-NH₂) A->B + R-NH₂ C Thiol Derivatives (R-SH) A->C + R-SH D Other Nucleophiles A->D + Nu-H T1 EGFR B->T1 T2 CDK4/6 B->T2 T3 eEF-2K C->T3 T4 Other Kinases C->T4 D->T4

References

A Technical Guide to the Synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloropyrido[2,3-d]pyrimidin-4-ol is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The pyrido[2,3-d]pyrimidine core, a structural analogue of purines, is prevalent in a wide array of biologically active molecules, including potent kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a critical focus on the selection of, and rationale behind, the core starting materials. We will dissect the most efficient and scientifically robust pathways, offering detailed experimental protocols and mechanistic insights tailored for researchers, chemists, and professionals in the field of drug development.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of the pyrido[2,3-d]pyrimidine ring system can be approached from two principal retrosynthetic disconnections. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and overall reaction efficiency.

  • Strategy A: Pyridine Ring Annulation (The "Pyrimidine-First" Approach): This strategy involves constructing the pyridine ring onto a pre-existing, appropriately substituted pyrimidine core. Common methods include intramolecular cyclization of a pyrimidine bearing a reactive side chain at the 5-position or palladium-catalyzed coupling reactions.[3][4]

  • Strategy B: Pyrimidine Ring Annulation (The "Pyridine-First" Approach): This more direct route for the target compound involves the cyclization of a substituted pyridine precursor, typically a 2-aminonicotinic acid derivative, with a one-carbon (C1) synthon to form the pyrimidine ring.[2][5]

This guide will focus primarily on Strategy B, as it represents the most logical and widely applicable pathway for the synthesis of this compound, starting from functionalized pyridine derivatives.

Caption: High-level retrosynthetic analysis for the pyrido[2,3-d]pyrimidine scaffold.

The Primary Synthesis Pathway: Annulation of a Pyridine Precursor

The most robust and frequently employed method for constructing the this compound scaffold begins with a 2-aminonicotinic acid derivative. This approach offers excellent control over the substitution pattern on the pyridine ring before the final pyrimidine annulation.

Core Starting Material: 2-Amino-4-chloronicotinic acid

This key intermediate contains all the necessary functionalities in the correct orientation for the final cyclization step. Its synthesis is a critical prerequisite for the overall pathway.

Synthesis of Key Pyridine Intermediates

The journey to 2-amino-4-chloronicotinic acid often begins with more fundamental precursors, such as nicotinic acid itself or simpler acyclic compounds.

Route 2.1.1: From Nicotinic Acid

A common industrial route involves the N-oxidation of nicotinic acid, followed by chlorination.

  • N-Oxidation: Nicotinic acid is oxidized to nicotinic acid-N-oxide, typically using hydrogen peroxide in acetic acid.

  • Chlorination: The N-oxide is then chlorinated. A powerful method involves heating with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an amine base, to yield 2-chloronicotinic acid.[6][7] The N-oxide functionality activates the C2 position for nucleophilic attack by chloride.

Route 2.1.2: From Acyclic Precursors

An alternative de novo synthesis builds the pyridine ring from simple starting materials.

  • Ring Formation: Malondialdehyde reacts with cyanoacetamide in the presence of an acid catalyst to form 2-hydroxy-3-cyanopyridine.[8]

  • Chlorination: The resulting pyridone is treated with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-3-cyanopyridine.[8]

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford 2-chloronicotinic acid.[8]

Note: Subsequent steps to introduce the amino group at C2 and the chloro group at C4 would be required, making this a multi-step process to reach the final key intermediate.

Cyclization to Form the Pyrido[2,3-d]pyrimidine Ring

With the core starting material, 2-amino-4-chloronicotinic acid, in hand, the final step is the formation of the pyrimidine ring. This is achieved through condensation with a C1 synthon, which provides the final carbon atom (C4) of the pyrimidine ring.

The Causality of Reagent Choice:

  • Formamide: When heated with 2-aminonicotinic acids, formamide serves as both the C1 source and the solvent. It decomposes to ammonia and formic acid in situ. The amino group of the pyridine attacks the formyl carbon, and subsequent intramolecular condensation and dehydration yield the pyrimidin-4-one ring system. This is often the most direct method.

  • Urea: Thermal cyclization with urea is another effective method.[2] This reaction proceeds via an intermediate acylurea, which then cyclizes to form the pyrido[2,3-d]pyrimidine-2,4-diol tautomer.[5]

  • Formic Acid: Refluxing in formic acid can also achieve the cyclization, leading directly to the 4-ol product.

The diagram below illustrates the direct cyclization of the key starting material to the final product.

Caption: Primary synthesis pathway via cyclocondensation.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diol from 2-Aminonicotinic Acid

This protocol illustrates the fundamental cyclization step. For the synthesis of this compound, the starting material would be 2-amino-4-chloronicotinic acid, and the cyclizing agent would be formamide or formic acid to yield the target mono-ol. The following is a representative procedure for the core ring formation using urea.[2][5]

Objective: To synthesize the core pyrido[2,3-d]pyrimidine ring system.

Materials:

  • 2-Aminonicotinic acid (1.0 eq)

  • Urea (10-15 eq)

Procedure:

  • Combine 2-aminonicotinic acid (1.0 eq) and a significant excess of urea (10-15 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 160-190 °C. The mixture will melt, and ammonia gas will evolve.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The solidified mass will be present.

  • Treat the solid with hot water or a dilute aqueous sodium hydroxide solution to dissolve the product and separate it from excess urea.

  • Filter the hot solution to remove any insoluble byproducts.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~5-6.

  • The product, pyrido[2,3-d]pyrimidine-2,4-diol, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary:

Starting MaterialCyclizing AgentTemperature (°C)Time (h)Typical Yield (%)Reference
2-Aminonicotinic acidUrea160-1904-6>80%[2][5]
2-Aminonicotinic acidFormamide170-1803-5Variable[9]

Alternative Synthetic Strategies: The "Pyrimidine-First" Approach

While less direct for this specific target, building the pyridine ring onto a pyrimidine core is a powerful strategy for creating diverse libraries of analogues.

Core Starting Materials: 4-Amino-5-halopyrimidines or 4-Amino-5-formylpyrimidines

This strategy involves a pre-formed pyrimidine with reactive handles at the C4 and C5 positions.

Caption: Conceptual workflow for the "Pyrimidine-First" approach.

This method, exemplified by the synthesis of intermediates for drugs like Palbociclib, often involves a palladium-catalyzed coupling (e.g., Heck or Suzuki reaction) between a 5-bromo-4-aminopyrimidine and a suitable three-carbon partner, followed by an intramolecular cyclization to close the pyridine ring.[4] While powerful, achieving the specific 7-chloro-4-ol substitution of the target molecule via this route would require a carefully planned multi-step sequence, making the "Pyridine-First" approach more synthetically economical in this case.

Conclusion

The synthesis of this compound is most efficiently achieved via a "Pyridine-First" strategy . The critical starting material for this pathway is 2-amino-4-chloronicotinic acid . This key intermediate undergoes a robust and high-yielding cyclocondensation reaction with a one-carbon synthon, such as formamide, to directly furnish the desired bicyclic scaffold. Understanding the synthesis and sourcing of this crucial pyridine precursor is paramount for any research or development program focused on this important class of heterocyclic compounds. While alternative "Pyrimidine-First" routes exist and offer value for analogue synthesis, the pyridine annulation approach remains the superior and more direct method for the title compound.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system of pyridine and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical development of pyrido[2,3-d]pyrimidines, tracing their journey from initial synthesis to their current status as a cornerstone in the development of targeted therapies, particularly in oncology. We will delve into the key synthetic milestones, the evolution of their medicinal chemistry, and the scientific rationale behind their successful application against various disease targets.

Introduction: The Architectural Allure of a Fused Heterocycle

The fusion of a pyridine and a pyrimidine ring gives rise to four possible isomers, with the pyrido[2,3-d]pyrimidine (1,3,8-triazanaphthalene) system being the most extensively studied and biologically significant.[1] This core structure's inherent planarity and distribution of nitrogen atoms create a unique electronic and steric profile, making it an ideal framework for designing molecules that can interact with the active sites of enzymes and receptors.

The early recognition of pyrido[2,3-d]pyrimidines as analogs of biogenic purines, quinazolines, and pteridines spurred initial investigations into their biological potential.[1][2] This structural analogy is not merely superficial; it allows these synthetic compounds to mimic endogenous ligands and competitively inhibit key enzymes involved in cellular signaling and proliferation.

The Genesis of a Scaffold: Early Synthetic Explorations

The historical roots of pyrido[2,3-d]pyrimidine synthesis can be traced back to methodologies focused on constructing the pyridine ring onto a pre-existing pyrimidine core. One of the seminal, and still widely referenced, approaches involves the condensation of substituted 4-aminopyrimidines with various carbon synthons.

A pivotal moment in the history of this scaffold came in 1993 when Kisliuk and his colleagues described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines.[2][3] Their work provided a foundational methodology for accessing this key structural motif. One of their reported syntheses involved the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni.[3][4]

Experimental Protocol: A Representative Early Synthesis (Kisliuk et al., 1993)

This protocol outlines a general approach inspired by the early work on constructing the pyrido[2,3-d]pyrimidine core, illustrating the fundamental chemical transformations.

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine-2,4-diamine derivative.

Materials:

  • 2,4-diamino-6-chloropyrimidine

  • Malononitrile

  • Sodium ethoxide

  • Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Reducing agent (e.g., Raney Nickel or Sodium Borohydride)

  • Appropriate solvents (e.g., ethanol, acetic acid)

Methodology:

  • Synthesis of the 2,4-diamino-6-substituted-pyrimidine precursor:

    • React 2,4-diamino-6-chloropyrimidine with a suitable nucleophile to introduce a functional group at the 6-position that can participate in cyclization.

  • Construction of the Pyridine Ring:

    • Condense the substituted pyrimidine with a three-carbon unit. For instance, a reaction with malononitrile in the presence of a base like sodium ethoxide can lead to a Thorpe-Ziegler type cyclization, forming the pyridine ring.

  • Introduction of Substituents:

    • The resulting pyrido[2,3-d]pyrimidine can then be further functionalized. For example, a reductive amination with an aromatic aldehyde can be performed to introduce substituents on an amino group.

  • Purification and Characterization:

    • The final product is purified using standard techniques such as recrystallization or column chromatography.

    • Characterization is performed using spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure.

Causality Behind Experimental Choices:

  • Choice of Starting Materials: 4-aminopyrimidines are readily available and activated for electrophilic substitution at the 5-position, making them ideal starting points for pyridine ring annulation.[1]

  • Use of Condensation Reactions: These reactions are efficient in forming the new carbon-carbon and carbon-nitrogen bonds required for the construction of the fused ring system.

  • Reductive Amination: This is a reliable method for introducing diverse side chains, allowing for the exploration of structure-activity relationships (SAR).

The Unveiling of Biological Potential: From Antifolates to Kinase Inhibitors

The initial biological investigations into pyrido[2,3-d]pyrimidines were heavily influenced by their structural similarity to folic acid antagonists. This led to their exploration as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][3] Piritrexim, an early example, demonstrated the potential of this scaffold as an antiproliferative agent.[4]

The true explosion of interest in pyrido[2,3-d]pyrimidines, however, came with the advent of targeted cancer therapy and the focus on protein kinase inhibitors. The scaffold proved to be an exceptional platform for developing potent and selective inhibitors of various kinases implicated in cancer progression.

Key Biological Targets and Representative Inhibitors:
Biological TargetRepresentative Inhibitor(s)Therapeutic Area
Dihydrofolate Reductase (DHFR)PiritreximCancer, Parasitic Infections
Tyrosine Kinases (e.g., EGFR, PDGFR)PD-173955, various developmental compoundsCancer
Cyclin-Dependent Kinases (CDKs)Palbociclib (CDK4/6)Breast Cancer
Phosphoinositide 3-kinases (PI3K)Developmental compoundsCancer
MEKTAK-733Cancer
HCV NS5ADevelopmental compoundsHepatitis C
ENPP1Compound 31 (developmental)Cancer Immunotherapy

This table summarizes some of the key biological targets of pyrido[2,3-d]pyrimidine derivatives and provides examples of corresponding inhibitors.[2][3][5][6]

The development of Palbociclib (Ibrance®) , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a landmark achievement for the pyrido[2,3-d]pyrimidine scaffold. Its approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer solidified the therapeutic importance of this core structure.[3][7]

Signaling Pathway: The Role of CDK4/6 Inhibition in the Cell Cycle

The following diagram illustrates the mechanism of action of Palbociclib, a prominent pyrido[2,3-d]pyrimidine-based drug.

CDK46_Inhibition cluster_G1_Phase G1 Phase cluster_Inhibition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK46 inhibits

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Modern Synthetic Strategies: Expanding Chemical Diversity

While the early synthetic routes laid the groundwork, the demand for novel and diverse pyrido[2,3-d]pyrimidine derivatives has driven the development of more sophisticated and efficient synthetic methodologies. These modern approaches often focus on one-pot, multi-component reactions and the use of advanced catalytic systems to streamline the synthesis and allow for greater structural variation.

Evolution of Synthetic Approaches:

Caption: Evolution of synthetic strategies for pyrido[2,3-d]pyrimidines.

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce a wide range of substituents onto the pyrido[2,3-d]pyrimidine core.[7] Furthermore, the development of solid-phase synthesis techniques has enabled the creation of large libraries of these compounds for high-throughput screening.[2]

Conclusion: A Scaffold with a Bright Future

The journey of the pyrido[2,3-d]pyrimidine core from a laboratory curiosity to the foundation of life-saving medicines is a testament to the power of medicinal chemistry. Its rich history of synthesis and biological evaluation has provided a deep understanding of its structure-activity relationships, enabling the rational design of new therapeutic agents. The versatility of this scaffold, coupled with the continuous innovation in synthetic chemistry, ensures that pyrido[2,3-d]pyrimidines will remain a central focus in the quest for novel treatments for a multitude of diseases, from cancer to viral infections and beyond. The ongoing exploration of new biological targets and the development of next-generation inhibitors promise an exciting future for this remarkable heterocyclic system.[5][8]

References

Spectroscopic Characterization of 7-Chloropyrido[2,3-d]pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloropyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties.[1] Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational framework for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl/amide proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the rings and the chlorine substituent.

Expected ¹H NMR Data (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.2 - 8.4Singlet (s)-
H-5~7.5 - 7.7Doublet (d)~8.0 - 9.0
H-6~7.8 - 8.0Doublet (d)~8.0 - 9.0
OH/NH~10.0 - 12.0Broad Singlet (br s)-
  • H-2: This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, which deshield it significantly, pushing its chemical shift downfield.

  • H-5 and H-6: These protons are on the pyridine ring and will appear as doublets due to coupling with each other. The electron-withdrawing chlorine atom at position 7 will influence their chemical shifts.

  • OH/NH Proton: The compound exists in a tautomeric equilibrium between the -ol and -one forms. The proton on the oxygen or nitrogen will be exchangeable with deuterium and will likely appear as a broad singlet at a high chemical shift due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment.

Expected ¹³C NMR Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-4~160 - 165
C-4a~115 - 120
C-5~125 - 130
C-6~130 - 135
C-7~145 - 150
C-8a~155 - 160

The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Cl) and the aromaticity of the fused ring system. Carbons bonded to heteroatoms (C-2, C-4, C-7, C-8a) will be shifted further downfield.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Interpretation Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its constituent bonds.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H/N-H Stretch3200 - 3500Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide)1650 - 1700Strong
C=N Stretch1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-Cl Stretch700 - 800Strong
  • O-H/N-H Stretch: A broad band in this region is indicative of the hydroxyl or amide N-H group, broadened by hydrogen bonding.

  • C=O Stretch: A strong absorption in this region is expected due to the carbonyl group of the pyrimidinone tautomer.

  • C=N and C=C Stretches: These absorptions are characteristic of the pyridopyrimidine ring system.

  • C-Cl Stretch: The presence of the chlorine atom will give rise to a strong absorption in the fingerprint region.

Experimental Protocol for IR Analysis

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum to obtain the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound KBr KBr Pellet or ATR Sample->KBr FTIR FTIR Spectrometer KBr->FTIR Background Background Scan FTIR->Background Sample_Scan Sample Scan FTIR->Sample_Scan Subtraction Background Subtraction Background->Subtraction Sample_Scan->Subtraction Interpretation Functional Group Analysis Subtraction->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (181.58). Due to the presence of chlorine, an isotopic peak (M+2) at m/z 183.58 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: The fragmentation of pyridopyrimidinones often involves the loss of small, stable molecules. Common fragmentation pathways for related structures include the loss of CO, HCN, and cleavage of the pyridine ring.

Expected Key Fragments (Predicted)

m/zPossible Fragment
181/183[M]⁺
153/155[M - CO]⁺
146[M - Cl]⁺
126[M - CO - HCN]⁺

Experimental Protocol for MS Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically yields a prominent molecular ion peak.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Analysis Sample This compound Introduction Direct Infusion or LC/GC Sample->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation Structure Molecular Formula Confirmation Interpretation->Structure

Caption: Workflow for MS analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques offer a powerful toolkit for researchers and drug development professionals to unambiguously identify and characterize this important heterocyclic compound, ensuring the integrity and reproducibility of their scientific endeavors. The predicted data in this guide serves as a valuable reference for the interpretation of experimentally obtained spectra.

References

7-Chloropyrido[2,3-d]pyrimidin-4-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility Profile of 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug discovery, development, and formulation.[1][2] This guide provides a comprehensive technical framework for determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility

This compound belongs to the pyridopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents. Understanding its solubility profile across a range of organic solvents is paramount for several reasons:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (e.g., crystallization), and isolation procedures.

  • Formulation Development: Selecting appropriate solvent systems for creating stable and bioavailable drug products.

  • Preclinical Studies: Ensuring compound integrity and concentration accuracy in in vitro and in vivo assays. Low solubility can lead to underestimated toxicity and efficacy, producing unreliable results.[1][3]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and spectroscopy.[4]

This guide provides the necessary theoretical and practical knowledge to systematically characterize the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solid crystalline compound in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[5] This equilibrium is governed by the principle "like dissolves like," which can be broken down into key intermolecular forces:

  • Polarity: The polarity of both the solute (this compound) and the solvent dictates the strength of dipole-dipole interactions.

  • Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH) and acceptors (N, O) in the pyridopyrimidinol structure allows for significant hydrogen bonding with protic solvents (e.g., alcohols) or aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall solvation process.

The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, more favorable solute-solvent interactions. The overall energy change of this process dictates the extent of solubility.

Experimental Determination of Thermodynamic Solubility

To ensure the highest degree of accuracy and reproducibility, the isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[6][7][8] This method ensures that the solution has reached a true equilibrium with the solid phase.

Rationale for Method Selection

Kinetic solubility methods, often used in high-throughput screening, are faster but can overestimate true solubility because they may lead to the formation of supersaturated solutions or involve amorphous precipitates.[1][6] For definitive characterization required in later-stage drug development, the thermodynamic solubility is essential.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Add excess this compound to a known volume of organic solvent B Prepare multiple samples for each solvent A->B Replication C Seal vials and place in an orbital shaker at constant T B->C D Shake for 24-48 hours to ensure equilibrium is reached C->D Incubation E Allow samples to settle D->E F Withdraw supernatant and filter through a 0.45 µm syringe filter E->F Clarification G Dilute the clear filtrate with a suitable mobile phase F->G H Analyze by validated HPLC-UV method G->H I Quantify concentration against a standard calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (ensure filter material compatibility with the solvent)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Solvent Vials:

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into a series of glass vials. Prepare at least three replicates for each solvent to be tested.

  • Addition of Solute:

    • Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which is a visual confirmation that equilibrium with the solid phase was possible. A starting point is to add approximately 10-20 mg of the compound.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is critical to ensure a true thermodynamic equilibrium is reached.[1]

  • Sample Collection and Phase Separation:

    • After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[9] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Sample Preparation for Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC method. Quantification is performed by comparing the peak area of the analyte to a standard calibration curve prepared from known concentrations of this compound.[4][10]

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × Dilution Factor where CHPLC is the concentration determined from the HPLC analysis (in mg/mL).

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Solubility Data Table

The following table structure is recommended for summarizing the experimental results. Values should be reported as the mean ± standard deviation of the replicates.

Organic SolventClassPolarity IndexH-BondingSolubility at 25 °C (mg/mL)
MethanolProtic5.1Donor/AcceptorExperimental Value
EthanolProtic4.3Donor/AcceptorExperimental Value
IsopropanolProtic3.9Donor/AcceptorExperimental Value
AcetoneAprotic5.1AcceptorExperimental Value
AcetonitrileAprotic5.8AcceptorExperimental Value
Ethyl AcetateAprotic4.4AcceptorExperimental Value
Tetrahydrofuran (THF)Aprotic4.0AcceptorExperimental Value
Dimethyl Sulfoxide (DMSO)Aprotic7.2AcceptorExperimental Value
N,N-Dimethylformamide (DMF)Aprotic6.4AcceptorExperimental Value
Dichloromethane (DCM)Aprotic3.1NoneExperimental Value
TolueneAprotic2.4NoneExperimental Value
HeptaneAprotic0.1NoneExperimental Value
Interpreting the Results

The relationship between solvent properties and the observed solubility provides valuable insights into the physicochemical nature of this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Outcome Solute This compound Polarity Polarity Solute->Polarity Interacts via Dipole Moments HBonding Hydrogen Bonding (Donor/Acceptor) Solute->HBonding Forms H-Bonds with -OH, N Solubility Observed Solubility Polarity->Solubility Influences HBonding->Solubility Strongly Influences

Caption: Factors Influencing Compound Solubility.

Based on the structure, we can hypothesize:

  • High Solubility is expected in polar, aprotic solvents capable of accepting hydrogen bonds, such as DMSO and DMF. These solvents can effectively solvate the polar functional groups of the molecule.

  • Moderate to Good Solubility is likely in polar, protic solvents like methanol and ethanol, which can engage in hydrogen bonding as both donors and acceptors.

  • Lower Solubility is anticipated in solvents of intermediate polarity like ethyl acetate and THF.

  • Poor to Insoluble behavior is expected in non-polar solvents like toluene and heptane, which cannot effectively overcome the crystal lattice energy of the polar solute.

Conclusion

This guide has detailed a robust, reliable, and scientifically sound methodology for determining the organic solvent solubility of this compound. By adhering to the gold-standard shake-flask protocol and employing precise analytical quantification, researchers can generate high-quality, reproducible data. This information is not merely a set of numbers but a fundamental dataset that informs critical decisions throughout the drug development pipeline, from early-stage synthesis to final formulation. The principles and protocols outlined herein provide a complete framework for achieving this essential characterization.

References

Methodological & Application

Synthesis of the Pyrido[2,3-d]pyrimidine Core: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to effectively interact with various enzymatic targets, leading to significant therapeutic applications, most notably in oncology with kinase inhibitors like Palbociclib.[2][3] This guide provides a detailed exploration of the primary synthetic strategies for constructing this vital core structure. We will dissect the two major retrosynthetic approaches: the annulation of a pyridine ring onto a preformed pyrimidine and the construction of a pyrimidine ring onto a pyridine precursor. Through detailed protocols, mechanistic insights, and a case study of a key pharmaceutical intermediate, this document serves as a comprehensive resource for researchers aiming to leverage the pyrido[2,3-d]pyrimidine scaffold in drug discovery and development.

Introduction: The Privileged Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to four isomers, with the pyrido[2,3-d]pyrimidine system (also known as 1,3,8-triazanaphthalene) being of paramount interest in pharmaceutical development.[4][5] Its importance stems from its role as a bioisostere of purines and pteridines, enabling it to function as a competitive inhibitor for enzymes that process these natural heterocycles.[6][7] This has led to the development of potent inhibitors for various enzyme families, including:

  • Cyclin-Dependent Kinases (CDKs): Palbociclib (Ibrance®), a highly successful CDK4/6 inhibitor, is used in the treatment of HR-positive, HER2-negative advanced breast cancer.[3]

  • Dihydrofolate Reductase (DHFR): Certain derivatives have shown efficacy against opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii by inhibiting DHFR.[4][8]

  • Tyrosine Kinases: The scaffold is a common feature in inhibitors of various tyrosine kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial targets in anti-angiogenic cancer therapy.[4][9]

The versatility and established biological relevance of this scaffold make a deep understanding of its synthesis essential for medicinal chemists.

Caption: The core structure and numbering of the pyrido[2,3-d]pyrimidine scaffold.

Chapter 1: A Tale of Two Rings: Primary Synthetic Strategies

The construction of the bicyclic pyrido[2,3-d]pyrimidine system can be logically approached from two opposite directions. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy I: Pyridine Annulation onto a Pyrimidine Core: This is the most prevalent approach. It begins with a functionalized pyrimidine, typically a 4- or 6-aminopyrimidine, and builds the pyridine ring onto its C4-C5 or C5-C6 bond, respectively. The vast commercial availability of diverse pyrimidine precursors makes this a highly flexible and widely adopted strategy.[10]

  • Strategy II: Pyrimidine Annulation onto a Pyridine Core: This route starts with a substituted pyridine, usually a 2-amino-3-cyanopyridine (o-aminonicotinonitrile), and constructs the pyrimidine ring. This method is advantageous when the desired substituents on the pyridine portion of the scaffold are more readily introduced before the final cyclization.[11]

Retrosynthetic_Approaches cluster_1 Strategy I cluster_2 Strategy II Target Pyrido[2,3-d]pyrimidine Pyrimidine Functionalized Pyrimidine Target->Pyrimidine Pyridine Annulation Pyridine Functionalized Pyridine Target->Pyridine Pyrimidine Annulation ThreeCarbon + 3-Carbon Synthon OneCarbon + 1-Carbon Synthon

Caption: The two primary retrosynthetic strategies for pyrido[2,3-d]pyrimidine synthesis.

Chapter 2: Building from Pyrimidines (Strategy I)

This chapter details the most common and versatile methods starting from pyrimidine precursors.

Method A: Condensation of 6-Aminopyrimidines

Causality & Expertise: The foundational principle of this method is the inherent nucleophilicity of the C5 position of 6-aminopyrimidines (e.g., 6-aminouracil). The amino group at C6 enhances the electron density of the ring, making the C5 position susceptible to electrophilic attack. The reaction proceeds via an initial Michael addition or Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused pyridine ring.[10]

Protocol 1: Classic Synthesis with 1,3-Dicarbonyl Compounds

This robust method involves the reaction of a 6-aminopyrimidine with a 1,3-dicarbonyl compound, such as acetylacetone, to form 5,7-disubstituted pyrido[2,3-d]pyrimidines.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add 6-aminouracil (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as polyphosphoric acid or 85% phosphoric acid. The acid serves to activate the dicarbonyl compound towards nucleophilic attack.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove the acid catalyst, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol, dimethylformamide (DMF), or acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.[10]

1,3-Dicarbonyl ReagentResulting Substitution PatternTypical Yield
Acetylacetone5,7-Dimethyl~75-85%
Ethyl Acetoacetate5-Methyl-7-hydroxy~70-80%
Diethyl Malonate5,7-Dihydroxy~65-75%
Table 1: Examples of substitution patterns derived from different 1,3-dicarbonyl compounds.
Protocol 2: Efficient Multi-Component Reaction (MCR)

MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[12] This protocol uses a 6-aminopyrimidine, an aldehyde, and an active methylene compound like malononitrile.

Step-by-Step Methodology:

  • Reagent Mixture: In a suitable solvent such as water or ethanol, combine 6-amino-1,3-dimethyluracil (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq).[4]

  • Catalyst (Optional but Recommended): Add a catalyst to facilitate the reaction. Environmentally benign catalysts like nanocrystalline MgO or a base such as piperidine can be used.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours. The reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and aromatization.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. Collect the solid by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum.

MCR_Workflow A 6-Aminouracil OnePot One-Pot Reaction (Reflux, Catalyst) A->OnePot B Aldehyde (R-CHO) B->OnePot C Malononitrile C->OnePot Product Pyrido[2,3-d]pyrimidine Product OnePot->Product

Caption: Workflow for the multi-component synthesis of pyrido[2,3-d]pyrimidines.

Method B: Synthesis from 2,4,6-Triaminopyrimidine

Causality & Expertise: This specific method, developed by Kisliuk et al., is a powerful route to 2,4-diaminopyrido[2,3-d]pyrimidines, which are potent DHFR inhibitors. The reaction utilizes the sodium salt of nitromalonaldehyde, which acts as a three-carbon electrophilic synthon. The reaction proceeds via condensation with the C5 position of the highly activated 2,4,6-triaminopyrimidine, followed by cyclization to install a nitro group at the 6-position of the new ring. This nitro group is a versatile handle for further functionalization, such as reduction to an amine.[2][7]

Protocol 3: The Kisliuk Synthesis of 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,4,6-triaminopyrimidine (1.0 eq) in water, adding a small amount of concentrated HCl to aid dissolution.

  • Condensation Reaction: To this solution, add an aqueous solution of the sodium salt of nitromalonaldehyde (1.1 eq) dropwise at room temperature.

  • Precipitation: The product, 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, is poorly soluble and will precipitate from the reaction mixture as a yellow solid upon addition.

  • Isolation: Stir the mixture for 1-2 hours to ensure complete reaction. Collect the solid product by filtration, wash extensively with water, and then with ethanol. The product is often pure enough for the next step without further purification.

  • Functionalization (Example): The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Raney Ni in DMF) to provide the 2,4,6-triaminopyrido[2,3-d]pyrimidine, a key intermediate for further elaboration.[2][7]

Chapter 3: Building from Pyridines (Strategy II)

While less common, constructing the pyrimidine ring onto a pyridine scaffold is an indispensable strategy when complex pyridine precursors are more accessible.

Method C: Cyclization of o-Aminonicotinonitriles

Causality & Expertise: A 2-amino-3-cyanopyridine derivative is an ideal precursor for this strategy. The ortho-disposed amino and cyano groups possess the perfect reactivity to react with a one-carbon electrophile to form the pyrimidine ring. The amino group acts as a nucleophile, while the nitrile group is a latent electrophile that participates in the cyclization.

Protocol 4: Synthesis via Formamide Cyclization

Step-by-Step Methodology:

  • Reagent Mixture: Place the substituted 2-amino-3-cyanopyridine (1.0 eq) in a flask. Add a large excess of formamide, which will serve as both the reagent (the one-carbon source) and the solvent.

  • Reaction: Heat the mixture to a high temperature (typically 150-180 °C) under a nitrogen atmosphere for several hours (4-12 h).

  • Mechanism: At high temperatures, formamide can provide the N=C-H unit required for cyclization. The pyridine amino group attacks the formamide carbon, and subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the 4-aminopyrido[2,3-d]pyrimidine product.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water. The product will usually precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol or isopropanol.

Chapter 4: Case Study - Synthesis of a Palbociclib Core Intermediate

The synthesis of Palbociclib showcases the industrial application of Strategy I, starting from a highly functionalized pyrimidine. The synthesis of the key intermediate, 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one, is a masterclass in modern organic synthesis.[2]

Palbociclib_Synth A 5-Bromo-2,4- dichloropyrimidine B Cyclopentylamine A->B 1. SNAr C Sonogashira or Heck Coupling B->C 2. Coupling with alkyne/alkene D Intramolecular Heck / Cyclization C->D 3. Pd-catalyzed cyclization F Palbociclib Core Intermediate D->F Formation of Bicyclic Core E Final Amination (Suzuki Coupling) G Palbociclib E->G F->E 4. Final Coupling

Caption: High-level workflow for the synthesis of Palbociclib, highlighting key transformations.

Protocol 5: Synthesis of the Palbociclib Pyrido[2,3-d]pyrimidin-7-one Core This protocol is a simplified representation of the key cyclization step.

  • Precursor Synthesis: The synthesis begins with 5-bromo-2,4-dichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) with cyclopentylamine at the more reactive C4 position is performed.

  • Cross-Coupling: The bromine at C5 is then used as a handle for a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with an appropriate alkyne) to install the side chain that will form part of the pyridine ring.

  • Annulation/Cyclization: The crucial step is an intramolecular cyclization. For instance, a Heck reaction or similar Pd-catalyzed cyclization of an appropriately substituted precursor (derived from the cross-coupling step) onto the C6 position of the pyrimidine ring forms the fused pyridone.[2][5]

  • Rationale: This multi-step sequence allows for precise control over the substitution pattern. Using palladium-catalyzed cross-coupling reactions is a modern and highly effective way to build the carbon framework required for the pyridine ring before the final cyclization step, leading to high yields and regioselectivity. The resulting 2-chloro intermediate is then perfectly primed for a final Suzuki coupling to install the aminopyridine side chain of Palbociclib.

Troubleshooting and Experimental Considerations

  • Regioselectivity: In condensations with unsymmetrical 1,3-dicarbonyls, mixtures of regioisomers can form. Careful selection of catalysts and reaction conditions is crucial.

  • Solubility: Many fused heterocyclic systems, including pyrido[2,3-d]pyrimidines, exhibit poor solubility in common organic solvents. Hot DMF, DMSO, or acetic acid are often required for reaction and purification.

  • Purification: Column chromatography can be challenging due to low solubility. Recrystallization is often the preferred method of purification for these compounds.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. It is imperative to use degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Conclusion

The pyrido[2,3-d]pyrimidine core is a scaffold of immense value to the pharmaceutical industry. Its synthesis is accessible through several well-established and logical routes. While building the pyridine ring onto a preformed pyrimidine (Strategy I) remains the most common and flexible approach due to precursor availability, the alternative strategy of forming the pyrimidine ring onto a pyridine core provides a vital alternative for specific substitution patterns. By understanding the underlying mechanisms and mastering the detailed protocols for these key transformations, researchers can efficiently generate diverse libraries of these powerful heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: 7-Chloropyrido[2,3-d]pyrimidin-4-ol as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] This application note provides a detailed guide to the utility of a key intermediate, 7-Chloropyrido[2,3-d]pyrimidin-4-ol , in the synthesis of potent and selective kinase inhibitors. We will explore the synthetic rationale for its use, provide detailed protocols for its preparation and subsequent elaboration, and discuss its application in targeting critical kinases involved in oncogenic signaling pathways.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[1][3] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[4]

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and is recognized by the ATP-binding pocket of many kinases, making it an ideal foundational structure for inhibitor design.[2][3] This scaffold is present in several FDA-approved drugs, such as the CDK4/6 inhibitor Palbociclib, which is used in the treatment of breast cancer.[1][5] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The intermediate, this compound (also known as 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one), is particularly valuable. The chlorine atom at the 7-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic aromatic substitution reactions. This enables the rapid generation of diverse compound libraries for screening against various kinase targets.

Synthetic Pathways and Protocols

Synthesis of the Key Intermediate: this compound

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through several routes, often by constructing the pyridine ring onto a pre-existing, functionalized pyrimidine.[6] The following protocol is a representative method adapted from established literature procedures for analogous structures.

Workflow for Synthesis of this compound

A 2,4-Dichloro-5-formylpyrimidine C Intermediate Adduct A->C Reaction with B Glycine ethyl ester B->C D Cyclization & Aromatization C->D Base-mediated E This compound D->E Acidic workup

Caption: General synthetic workflow for the key intermediate.

Protocol 1: Synthesis of this compound

  • Rationale: This protocol utilizes a condensation and cyclization strategy. 2,4-Dichloro-5-formylpyrimidine serves as the pyrimidine precursor. The aldehyde group reacts with an amino acid ester, followed by an intramolecular cyclization to form the fused pyridone ring. The chlorine at the 4-position is subsequently hydrolyzed to the more stable hydroxypyrimidine (pyrimidinone) tautomer.

  • Materials:

    • 2,4-Dichloro-5-formylpyrimidine

    • Glycine ethyl ester hydrochloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Sodium ethoxide (NaOEt)

    • Ethanol (EtOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Step 1: Condensation. In a round-bottom flask, dissolve 2,4-dichloro-5-formylpyrimidine (1.0 eq) in anhydrous ethanol. Add glycine ethyl ester hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Step 2: Cyclization. To the reaction mixture, add a solution of sodium ethoxide (2.0 eq) in ethanol. Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The cyclization progress can be monitored by LC-MS.

    • Step 3: Work-up and Isolation. After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Redissolve the residue in water and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

    • Stir the suspension in an ice bath for 1 hour, then collect the solid by vacuum filtration.

    • Wash the solid sequentially with cold water, cold ethanol, and diethyl ether.

    • Dry the solid under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

  • Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₇H₄ClN₃O ([M+H]⁺) should be observed.

Application Protocol: Synthesis of Kinase Inhibitor Scaffolds

The C7-chloro group is readily displaced by various nucleophiles, most commonly amines, to install moieties that can interact with specific residues in the kinase ATP-binding site.

General Workflow for Kinase Inhibitor Synthesis

cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Final Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Primary/Secondary Amine (R-NH₂) B->C D 7-Amino-substituted Kinase Inhibitor C->D Yields diverse library

Caption: Derivatization of the intermediate via SNAr reaction.

Protocol 2: Synthesis of a 7-Anilino-pyrido[2,3-d]pyrimidin-4-ol Derivative

  • Rationale: This protocol demonstrates a typical Buchwald-Hartwig or palladium-catalyzed cross-coupling reaction, a powerful method for forming C-N bonds. This allows for the introduction of substituted anilines, which are common "hinge-binding" motifs in many kinase inhibitors, such as those targeting EGFR or CDKs.[7][8]

  • Materials:

    • This compound

    • Substituted aniline (e.g., 3-ethynylaniline)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final 7-anilino-substituted product.

  • Self-Validation: Confirm the structure and purity via NMR and mass spectrometry. The disappearance of the starting material and the appearance of a new product with the expected mass and NMR signals validate the reaction's success.

Application in Targeting Kinase Signaling Pathways

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been successfully developed to target a multitude of kinases across different families.[1]

Targeted Kinases and Therapeutic Areas

Kinase Target FamilySpecific ExamplesAssociated Disease(s)Representative Inhibitors (Scaffold)
Cyclin-Dependent Kinases (CDKs) CDK4, CDK6Breast Cancer, other solid tumorsPalbociclib, Ribociclib[1][2]
Tyrosine Kinases EGFR, FGFR, PDGFRβNon-Small Cell Lung Cancer, various cancersPD173074, Erlotinib (analog)[1][8][9]
PI3K/Akt/mTOR Pathway PI3Kα, Akt1/2Solid TumorsGDC-0941 (analogous core)[10][11]
PIM Kinases PIM-1Breast Cancer, LeukemiaNovel Pyrido[2,3-d]pyrimidines[12]
Salt-Inducible Kinases (SIKs) SIK1, SIK2, SIK3Liver, Breast, Ovarian CancersMR22[13]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Inhibitors derived from this compound can be designed to target key nodes in oncogenic pathways like the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its strategic chloro-substitution provides a reliable anchor point for diversification, enabling medicinal chemists to systematically explore the structure-activity relationships required to develop potent and selective therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

Application Notes and Protocols for the Synthesis and Evaluation of EGFR Inhibitors Derived from 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting EGFR with Pyrido[2,3-d]pyrimidine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Upon activation by its endogenous ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[2][3][4] This makes EGFR a prime therapeutic target for anticancer drug development.

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the native purine bases of ATP. This allows it to effectively compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its activity.[4][5] The strategic functionalization of this scaffold has led to the development of potent and selective EGFR inhibitors, some of which have shown efficacy against clinically relevant resistance mutations, such as the T790M "gatekeeper" mutation.[3][4][6]

This comprehensive guide provides detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of a representative EGFR inhibitor derived from the versatile starting material, 7-Chloropyrido[2,3-d]pyrimidin-4-ol.

I. Synthesis of a Pyrido[2,3-d]pyrimidine-based EGFR Inhibitor

The following protocol outlines a representative synthesis of a potent EGFR inhibitor through a nucleophilic aromatic substitution reaction between this compound and a substituted aniline. This reaction is a cornerstone in the construction of a diverse library of EGFR inhibitors.

Synthetic Workflow

Synthetic Workflow A This compound C Nucleophilic Aromatic Substitution A->C B Substituted Aniline B->C D Crude Product C->D Reaction E Purification (Column Chromatography/Recrystallization) D->E Work-up F Pure EGFR Inhibitor E->F Isolation

Caption: Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidine-based EGFR inhibitor.

Detailed Synthetic Protocol

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., 4-fluoro-2-methoxy-5-nitroaniline)

  • p-Toluenesulfonic acid (TsOH)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.1 M of the limiting reagent.

  • Reaction: Heat the reaction mixture to reflux (approximately 90°C) and stir for 3-5 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Redissolve the residue in a mixture of dichloromethane and methanol.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Protocol 1: Silica Gel Column Chromatography [7][8]

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane/methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture and gradually increase the polarity to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization [9]

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate).

  • Crystallization: Gradually add a non-polar solvent (e.g., hexanes) until the solution becomes turbid.

  • Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

II. Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Expected Characterization Data
Technique Expected Observations
¹H NMR The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the pyrido[2,3-d]pyrimidine core and the substituted aniline moiety. The chemical shifts and coupling constants will be specific to the final structure.
¹³C NMR The ¹³C NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the synthesized inhibitor.
Purity (HPLC) HPLC analysis should indicate a high degree of purity, typically >95%.

Example ¹H NMR Data Interpretation: The ¹H NMR spectra of pyrido[2,3-d]pyrimidine derivatives typically show singlet signals for the aromatic protons on the pyrimidine and pyridine rings. Protons on the aniline substituent will exhibit characteristic splitting patterns (e.g., doublets, triplets) depending on their substitution.

III. In Vitro Evaluation of EGFR Inhibitory Activity

A series of in vitro assays are essential to determine the potency, selectivity, and cellular effects of the newly synthesized inhibitor.

EGFR Signaling Pathway

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene STAT->Gene EGF EGF Ligand EGF->EGFR Binds Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.[1][10][11][12]

Protocol 1: Biochemical Kinase Assay (Continuous-Read Format)

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of purified EGFR kinase.[13]

Materials and Reagents:

  • Recombinant human EGFR (wild-type and mutant forms, e.g., L858R/T790M)

  • ATP

  • Fluorescent peptide substrate (e.g., Y12-Sox)

  • Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Synthesized inhibitor (stock solution in DMSO)

  • 384-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stocks of EGFR enzyme, ATP, and the peptide substrate in the kinase reaction buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in 50% DMSO.

  • Assay Setup:

    • Add 0.5 µL of the serially diluted inhibitor or 50% DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.

  • Kinase Reaction: Initiate the reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Quantitative Data from Kinase Assay
Compound EGFRWT IC₅₀ (nM) EGFRL858R/T790M IC₅₀ (nM) Selectivity Index (WT/Mutant)
Synthesized Inhibitor Experimental ValueExperimental ValueCalculated Value
Reference Inhibitor (e.g., Erlotinib) Literature ValueLiterature ValueLiterature Value
Protocol 2: Cell-Based Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines that are dependent on EGFR signaling.[14][15][16]

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - EGFR wild-type, NCI-H1975 - EGFR L858R/T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in complete culture medium. Replace the old medium with the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

IV. Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis and preclinical evaluation of novel EGFR inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The successful synthesis and characterization of a potent and selective inhibitor, particularly one that demonstrates activity against clinically relevant resistance mutations, can serve as a valuable starting point for further lead optimization. Future studies may involve pharmacokinetic profiling, in vivo efficacy studies in xenograft models, and further exploration of the structure-activity relationship to enhance potency and drug-like properties.

References

Application Notes and Protocols for Antimicrobial Screening of 7-Chloropyrido[2,3-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyrido[2,3-d]pyrimidines represent a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific subset of these compounds: 7-Chloropyrido[2,3-d]pyrimidin-4-ol derivatives. These application notes and protocols detail the rationale, methodologies, and data interpretation for evaluating the antimicrobial efficacy of these novel synthetic compounds. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7][8]

Introduction: The Rationale for Screening this compound Derivatives

Pyrido[2,3-d]pyrimidines are bicyclic heterocyclic compounds that are structurally analogous to purines, a key component of nucleic acids. This structural similarity allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][9][10] The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the development of ligands for multiple receptors.[11]

The introduction of a chloro group at the 7-position and a hydroxyl group at the 4-position of the pyrido[2,3-d]pyrimidine core can significantly influence the molecule's electronic and steric properties. This, in turn, may enhance its binding affinity to microbial targets and, consequently, its antimicrobial potency. The 7-chloro substituent, in particular, is an important functional group in many bioactive molecules and can play a crucial role in the compound's mechanism of action.[12] Therefore, a systematic screening of this compound derivatives is a rational approach in the quest for novel antimicrobial leads.[13][14]

This guide will outline the essential protocols for preliminary antimicrobial screening using the agar well diffusion method for qualitative assessment, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

Overall Experimental Workflow

The antimicrobial screening process for this compound derivatives follows a logical progression from initial qualitative assessment to in-depth quantitative analysis. The workflow is designed to efficiently identify promising candidates and characterize their antimicrobial activity.

Antimicrobial Screening Workflow Workflow for Antimicrobial Screening of Novel Derivatives A Synthesis & Characterization of this compound Derivatives B Preparation of Test Compounds (Stock Solutions) A->B Synthesized Compounds D Qualitative Screening: Agar Well Diffusion Assay B->D Test Solutions F Quantitative Analysis: Broth Microdilution Assay B->F Serial Dilutions C Microbial Culture Preparation (Bacterial & Fungal Strains) C->D Standardized Inoculum C->F Standardized Inoculum E Measure Zones of Inhibition D->E Observe Plates E->F Active Compounds G Determine Minimum Inhibitory Concentration (MIC) F->G Incubate & Read Plates H Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) G->H Subculture from Clear Wells I Data Analysis & Interpretation G->I H->I J Lead Compound Identification I->J

Caption: Overall experimental workflow for antimicrobial screening.

Materials and Reagents

Test Compounds and Controls
  • Synthesized this compound derivatives

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve test compounds, e.g., Dimethyl sulfoxide - DMSO)

Microbial Strains

A representative panel of pathogenic microorganisms should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Culture Media and Reagents
  • Mueller-Hinton Agar (MHA) for bacterial agar well diffusion

  • Mueller-Hinton Broth (MHB) for bacterial broth microdilution[15]

  • Sabouraud Dextrose Agar (SDA) for fungal agar well diffusion

  • RPMI-1640 medium for fungal broth microdilution

  • Sterile normal saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile Petri dishes (90 mm)

  • Sterile 96-well microtiter plates

  • Sterile cork borer (6-8 mm diameter)

Experimental Protocols

Preparation of Test Compounds
  • Stock Solution Preparation: Prepare a stock solution of each this compound derivative and control antibiotics at a concentration of 1 mg/mL in an appropriate solvent (e.g., DMSO). Ensure complete dissolution.

  • Sterilization: Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.

Preparation of Microbial Inoculum
  • Bacterial Inoculum: From a fresh agar plate culture, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 5 mL of sterile normal saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] This can be done by adding more bacteria or sterile saline.

  • Fungal Inoculum: For Candida albicans, prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)[16][18][19][20]

This method provides a preliminary assessment of the antimicrobial activity of the test compounds.[17]

  • Plate Preparation: Prepare MHA plates for bacteria and SDA plates for fungi.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[18]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[18]

  • Loading of Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.[19]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[20]

  • Observation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.

Protocol 2: Broth Microdilution Assay (Quantitative Analysis)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.[16][17][21][22]

  • Plate Setup: Dispense 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 5 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[23]

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[16][21][24]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[17][21][24]

  • Sub-culturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, drug-free MHA plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.[17][24] This is determined by the absence of growth on the sub-cultured plate.

Data Presentation and Interpretation

Agar Well Diffusion

The results of the agar well diffusion assay should be presented in a table format, showing the diameter of the zone of inhibition for each test compound against each microbial strain.

Table 1: Zone of Inhibition (in mm) of this compound Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Derivative 1
Derivative 2
...
CiprofloxacinN/A
FluconazoleN/AN/AN/AN/A
DMSO
MIC and MBC

The MIC and MBC values should be tabulated for each compound against each microorganism.

Table 2: MIC and MBC Values (in µg/mL) of Active Derivatives

CompoundOrganismMICMBCMBC/MIC Ratio
Derivative XS. aureus
Derivative XE. coli
...
CiprofloxacinS. aureus
CiprofloxacinE. coli

Interpretation of MBC/MIC Ratio:

The MBC/MIC ratio provides insight into the nature of the antimicrobial activity.[24]

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Troubleshooting

IssuePossible CauseSolution
No zone of inhibition for active compoundsInoculum too dense.Ensure inoculum is standardized to 0.5 McFarland.
Compound did not diffuse well.Check the solubility of the compound in the agar.
Inconsistent MIC resultsPipetting errors during serial dilution.Use calibrated pipettes and ensure proper mixing.
Contamination.Maintain strict aseptic techniques.
Growth in sterility control wellsContamination of media or plates.Use fresh, sterile materials.

Safety Precautions

  • All work with microbial cultures should be performed in a biological safety cabinet (BSC).

  • Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

  • Decontaminate all work surfaces and materials with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach) before and after work.

  • Autoclave all contaminated waste before disposal.

  • Handle the synthesized chemical compounds with care, following the safety data sheet (SDS) guidelines.

References

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] The strategic introduction of alkyl groups onto the nitrogen atoms of this bicyclic structure is a critical step in the synthesis of new chemical entities, profoundly influencing their biological activity, selectivity, and pharmacokinetic properties.[4][5] This guide provides a detailed exploration of the experimental procedures for the N-alkylation of pyrido[2,3-d]pyrimidines, offering field-proven insights into reaction mechanisms, regioselectivity, and practical troubleshooting.

Mechanistic Considerations and the Challenge of Regioselectivity

The N-alkylation of pyrido[2,3-d]pyrimidines is fundamentally a nucleophilic substitution reaction. The nitrogen atoms within the heterocyclic core possess lone pairs of electrons, rendering them nucleophilic and susceptible to reaction with electrophilic alkylating agents. However, the presence of multiple nitrogen atoms in the pyrido[2,3-d]pyrimidine ring system introduces a significant challenge: regioselectivity. The incoming alkyl group can potentially attach to different nitrogen atoms, leading to a mixture of isomers.

The regiochemical outcome of the N-alkylation is governed by a delicate interplay of several factors:

  • Electronic Effects: The inherent electron density at each nitrogen atom plays a crucial role. Nitrogen atoms with higher electron density are generally more nucleophilic and thus more reactive. The substitution pattern on the pyrido[2,3-d]pyrimidine core can significantly alter the electronic landscape of the molecule.

  • Steric Hindrance: The accessibility of each nitrogen atom to the incoming alkylating agent is another critical determinant.[6][7] Bulky substituents on the pyrido[2,3-d]pyrimidine core or the use of sterically demanding alkylating agents can favor alkylation at less hindered positions.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regioselectivity. The base, by deprotonating a specific nitrogen atom, can generate a more potent nucleophile, thereby directing the alkylation to that site. The solvent can affect the solubility of the reactants and the stability of the transition states, while temperature can influence the kinetic versus thermodynamic control of the reaction.

An unusual rearrangement of an alkyl group from N-8 to N-3 in the pyrido[2,3-d]pyrimidine series has also been reported, highlighting the complexity of these reactions and the importance of thorough product characterization.[8]

Experimental Protocols for N-Alkylation

Two primary strategies are commonly employed for the N-alkylation of pyrido[2,3-d]pyrimidines: direct alkylation and reductive amination.

Direct N-Alkylation with Alkyl Halides

This is the most straightforward approach, involving the reaction of the pyrido[2,3-d]pyrimidine with an alkyl halide in the presence of a base.

General Protocol:

  • Dissolution: Dissolve the pyrido[2,3-d]pyrimidine starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Deprotonation: Add a base to the solution and stir for a predetermined time at a specific temperature to facilitate deprotonation. The choice of base is critical and depends on the acidity of the N-H proton.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide, bromide, or chloride) to the reaction mixture. The reaction is then stirred at a suitable temperature until completion, which should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel.

Table 1: Representative Conditions for Direct N-Alkylation

Base Solvent Alkylating Agent Temperature Key Considerations
Sodium Hydride (NaH)DMF, THFAlkyl iodides, bromides0 °C to RTStrong base, requires strictly anhydrous conditions.[9] Often favors N-alkylation.
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileAlkyl bromides, chloridesRT to 80 °CMilder base, good for substrates with base-sensitive functional groups.
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMFAlkyl iodides, bromidesRT to 70 °CMore soluble and often more effective than K₂CO₃.
Sodium Hydroxide (NaOH)Aqueous/Organic BiphasicAlkyl halidesRTUsed in some instances, particularly for more reactive substrates.[10]

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like NaH ensures complete deprotonation, increasing the nucleophilicity of the nitrogen and often leading to higher yields and better selectivity.[9] Milder bases like K₂CO₃ are preferred when the substrate contains functional groups that are sensitive to strong bases.

  • Choice of Solvent: Polar aprotic solvents like DMF and THF are generally favored as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the deprotonated pyrido[2,3-d]pyrimidine.[9]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable.

Reductive Amination for N-Methylation and other N-Alkylations

Reductive amination is a powerful two-step process that is particularly useful for introducing methyl groups (N-methylation) or other alkyl groups via the corresponding aldehyde or ketone. This method can offer greater control over mono-alkylation.[11]

General Protocol:

  • Imine/Enamine Formation: The pyrido[2,3-d]pyrimidine is reacted with an aldehyde (e.g., formaldehyde for methylation) or a ketone in a suitable solvent.[1] This step forms an intermediate iminium ion or enamine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added in the same pot to reduce the intermediate and form the N-alkylated product.[1]

  • Work-up and Purification: The work-up and purification procedures are similar to those for direct alkylation.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion in the presence of the carbonyl starting material. Sodium triacetoxyborohydride is another mild and often preferred reagent for reductive aminations.

Characterization of N-Alkylated Pyrido[2,3-d]pyrimidines

Unambiguous characterization of the N-alkylated products is crucial to confirm the site of alkylation. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[8][12][13] The chemical shifts of the protons and carbons on both the heterocyclic core and the newly introduced alkyl group provide valuable information. 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for definitively assigning the position of the alkyl group by observing correlations between the protons of the alkyl group and the protons or carbons of the pyrido[2,3-d]pyrimidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • Single-Crystal X-ray Crystallography: In cases of ambiguity or for a definitive structural proof, single-crystal X-ray crystallography provides the absolute structure of the molecule.

Troubleshooting Common Issues

Problem Potential Cause(s) Troubleshooting Steps
Low or No Reaction - Inactive alkylating agent- Insufficiently strong base- Presence of moisture[9]- Low reaction temperature- Check the purity and age of the alkylating agent.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure all glassware is oven-dried and use anhydrous solvents.- Gradually increase the reaction temperature while monitoring for side products.
Mixture of Regioisomers - Similar nucleophilicity of different nitrogen atoms- Insufficient steric or electronic differentiation- Screen different bases and solvents to alter the selectivity.- Change the alkylating agent to one with a different steric profile.- Consider a protecting group strategy to block one of the reactive nitrogens.
Over-alkylation - The mono-alkylated product is more nucleophilic than the starting material.[11]- Use a stoichiometric amount or a slight excess of the alkylating agent.- Lower the reaction temperature.- Consider reductive amination which can offer better control over mono-alkylation.[11]
Difficult Purification - Similar polarity of starting material and product(s)- Presence of multiple isomers- Optimize the reaction to improve conversion and selectivity.- Try different solvent systems for column chromatography.- Consider derivatization to alter the polarity for easier separation.

Visualizing the Workflow

Diagram 1: General Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Pyrido[2,3-d]pyrimidine Starting Material Solvent Dissolve in Anhydrous Solvent (e.g., DMF, THF) Start->Solvent Inert Inert Atmosphere (N₂ or Ar) Solvent->Inert Base Add Base (e.g., NaH, K₂CO₃) Inert->Base AlkylatingAgent Add Alkylating Agent (e.g., R-I, R-Br) Base->AlkylatingAgent Stir Stir at Appropriate Temperature AlkylatingAgent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction (e.g., H₂O, aq. NH₄Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Characterized N-Alkylated Product Purify->Product

Caption: A typical experimental workflow for the direct N-alkylation of pyrido[2,3-d]pyrimidines.

Diagram 2: Factors Influencing Regioselectivity

G cluster_factors Influencing Factors Regioselectivity Regioselectivity of N-Alkylation Electronic Electronic Effects (Nucleophilicity of N atoms) Regioselectivity->Electronic Determined by Steric Steric Hindrance (Substituents & Alkylating Agent) Regioselectivity->Steric Determined by Conditions Reaction Conditions (Base, Solvent, Temperature) Regioselectivity->Conditions Determined by Outcome Mixture of Isomers or Single Regioisomer Electronic->Outcome Steric->Outcome Conditions->Outcome

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine has made it a cornerstone in the development of targeted therapeutics, particularly as potent inhibitors of various protein kinases implicated in oncology, such as EGFR, and other enzymes like dihydrofolate reductase.[3][4][5] The ability to strategically functionalize this core at specific positions is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of vast chemical libraries from a common intermediate.[6][7][8] This guide provides detailed, field-proven protocols for the derivatization of 7-Chloropyrido[2,3-d]pyrimidin-4-ol, a key building block for novel therapeutic agents. We will delve into the mechanistic rationale behind protocol design, addressing the specific challenges posed by electron-deficient, nitrogen-rich heterocyclic substrates.

Core Mechanistic Principles and Substrate Considerations

All palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9][10] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[11]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.[10][12]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][9]

Palladium_Catalytic_Cycle pd0 Pd(0)Ln pdiia Ar-Pd(II)Ln-Cl pd0->pdiia sub Ar-Cl (this compound) sub->pdiia Oxidative Addition pdiib Ar-Pd(II)Ln-R pdiia->pdiib partner R-M or R-NH2 (Coupling Partner) partner->pdiib Transmetalation / Ligand Exchange pdiib->pd0 product Ar-R (Coupled Product) pdiib->product Reductive Elimination

Caption: General Palladium Catalytic Cycle.

Key Challenge: The pyrido[2,3-d]pyrimidine ring is electron-deficient, and the nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[13] Therefore, the choice of ligand is absolutely critical. Electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential to promote the oxidative addition step and stabilize the active catalytic species.[11][14][15]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling the aryl chloride with a boronic acid or ester.[16] This is a foundational reaction for expanding the carbon skeleton.

Expert Rationale

For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond is challenging. While classic catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and catalyst loadings. We recommend a more modern, efficient catalyst system. The use of a strong inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid in the transmetalation step.[17] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 equiv) and a suitable ligand like SPhos (0.10 equiv). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M with respect to the starting chloride).

  • Reaction Execution: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Table: Representative Suzuki-Miyaura Couplings
Coupling PartnerProductTypical YieldRef.
Phenylboronic acid7-Phenylpyrido[2,3-d]pyrimidin-4-ol80-90%
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidin-4-ol85-95%
Thiophene-2-boronic acid7-(Thiophen-2-yl)pyrido[2,3-d]pyrimidin-4-ol75-85%[17]
Pyridine-3-boronic acid7-(Pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol65-75%[18]

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, a critical linkage in many kinase inhibitors.[19][20] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Expert Rationale

This reaction is highly sensitive to the choice of ligand and base.[21] For coupling an aryl chloride, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine without competing in side reactions.[19] The use of highly active, sterically hindered biarylphosphine ligands (often called "Buchwald ligands" like XPhos or RuPhos) is mandatory.[21][22] These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and β-hydride elimination side reactions.[21] Anhydrous, aprotic solvents like toluene or dioxane are essential.

Detailed Step-by-Step Protocol
  • Inert Atmosphere Setup: In a glovebox or under a strict argon atmosphere, add NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the chosen amine (1.2 equiv).

  • Catalyst Addition: Add a pre-catalyst such as RuPhos-Pd-G3 (0.02 equiv). The use of a pre-catalyst ensures an accurate Pd:ligand ratio and simplifies setup.[9]

  • Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.2 M).

  • Reaction Execution: Seal the tube and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor by LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash chromatography.

Data Table: Representative Buchwald-Hartwig Aminations
Coupling PartnerProductTypical YieldRef.
Aniline7-(Phenylamino)pyrido[2,3-d]pyrimidin-4-ol80-95%[23]
Morpholine7-(Morpholino)pyrido[2,3-d]pyrimidin-4-ol85-98%[21]
Benzylamine7-(Benzylamino)pyrido[2,3-d]pyrimidin-4-ol70-85%[19]
tert-Butylamine7-(tert-Butylamino)pyrido[2,3-d]pyrimidin-4-ol60-75%[21]

Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates for further transformations or valuable components in materials science and medicinal chemistry (e.g., as rigid linkers).[24][25]

Expert Rationale

The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper-acetylide intermediate, which facilitates the transmetalation step.[24] The reaction is run in the presence of an amine base (e.g., triethylamine or diisopropylamine), which serves both to neutralize the HX byproduct and often as the solvent.[25] Careful degassing is crucial as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Step-by-Step Protocol
  • Reagent Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) Iodide (CuI, 0.1 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N). To this suspension, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor by TLC or LC-MS. Reactions are often complete in 2-8 hours.

  • Workup: Cool to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Table: Representative Sonogashira Couplings
Coupling PartnerProductTypical YieldRef.
Phenylacetylene7-(Phenylethynyl)pyrido[2,3-d]pyrimidin-4-ol75-90%[23]
Trimethylsilylacetylene7-((Trimethylsilyl)ethynyl)pyrido[2,3-d]pyrimidin-4-ol80-95%[24]
Propargyl alcohol7-(3-Hydroxyprop-1-yn-1-yl)pyrido[2,3-d]pyrimidin-4-ol65-80%[25]
1-Heptyne7-(Hept-1-yn-1-yl)pyrido[2,3-d]pyrimidin-4-ol70-85%[26]

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on a systematic and careful workflow.

Experimental_Workflow start Start prep Reagent Preparation (Drying, Degassing) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup run Execute Reaction (Heating, Stirring) setup->run monitor Monitor Progress (TLC / LC-MS) run->monitor monitor->run Continue workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, HRMS) purify->char end Pure Product char->end

Caption: General Experimental Workflow.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd source or ligand degraded). 2. Insufficiently inert atmosphere (O₂ present). 3. Incorrect base or solvent.1. Use a fresh catalyst/ligand or a stable pre-catalyst. 2. Improve degassing procedure (e.g., freeze-pump-thaw cycles). 3. Re-evaluate base strength and solvent choice based on the specific coupling type.
Formation of Side Products 1. (Suzuki) Homocoupling of boronic acid. 2. (Sonogashira) Glaser homocoupling of alkyne. 3. (General) Protodehalogenation (C-Cl replaced by C-H).1. Ensure slow addition of boronic acid or use a slight excess. 2. Rigorously exclude oxygen from the reaction. 3. Ensure solvent is anhydrous; moisture can be a proton source.
Difficult Purification 1. Residual palladium catalyst. 2. Product has similar polarity to starting material.1. Filter crude product through a plug of Celite or silica. Use activated carbon or a metal scavenger if needed. 2. Optimize chromatography gradient; consider reverse-phase HPLC if necessary.

References

Application Notes and Protocols: High-Throughput Screening for 7-Chloropyrido[2,3-d]pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Analogs of this structure, including 7-Chloropyrido[2,3-d]pyrimidin-4-ol, have garnered significant attention as potent inhibitors of various protein kinases.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] For instance, the PI3K/Akt/mTOR and EGFR signaling pathways, which are crucial for cell growth, proliferation, and survival, are frequently targeted in cancer therapy.[7][8] The structural features of pyrido[2,3-d]pyrimidines make them ideal candidates for developing selective kinase inhibitors.[9]

High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays for the discovery of novel inhibitors from a library of this compound analogs. We will delve into the technical details of two powerful HTS methodologies: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Fluorescence Polarization (FP) assay.

Strategic Assay Selection for Kinase Inhibitor Screening

The choice of an appropriate HTS assay is paramount for the success of any screening campaign. For kinase inhibitors, the ideal assay should be:

  • Homogeneous: A "mix-and-read" format that does not require separation or washing steps, which simplifies automation and reduces variability.[12][13]

  • Sensitive and Robust: Capable of detecting subtle inhibitory effects with a high signal-to-noise ratio.[11][14]

  • Miniaturizable: Adaptable to low-volume formats (e.g., 384- or 1536-well plates) to conserve precious compounds and reagents.[10]

  • Resistant to Interference: Minimally affected by compound autofluorescence or other artifacts.[15]

Both TR-FRET and FP assays fulfill these criteria and are widely used in the pharmaceutical industry for kinase inhibitor screening.[12][16][17]

Assay Principle 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust assay technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[7][18] In a typical kinase activity assay, a lanthanide chelate (e.g., Europium or Terbium) serves as the donor fluorophore, often conjugated to an antibody that recognizes a phosphorylated substrate. The acceptor fluorophore is typically conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[19] Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.[7]

Protocol 1: TR-FRET Kinase Activity Assay

This protocol is a general template and should be optimized for the specific kinase and substrate of interest.

1. Materials and Reagents:

  • Kinase of interest

  • Kinase substrate (e.g., biotinylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Lanthanide-labeled antibody (e.g., Europium-labeled anti-phospho-serine/threonine antibody)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)

  • Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

  • 384-well, low-volume, white microplates

  • Test compounds (this compound analogs) and controls (e.g., a known inhibitor like staurosporine) serially diluted in DMSO.

2. Experimental Workflow:

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense 50 nL of Compound/Control Enzyme 2. Add 5 µL of Kinase Solution Compound->Enzyme Pre-incubation Incubate1 3. Incubate at RT for 15 min Enzyme->Incubate1 Substrate 4. Add 5 µL of Substrate/ATP Mix Incubate1->Substrate Incubate2 5. Incubate at RT for 60 min Substrate->Incubate2 Stop 6. Add 5 µL of Stop/Detection Reagent Incubate2->Stop Incubate3 7. Incubate at RT for 60 min Stop->Incubate3 Read 8. Read TR-FRET Signal Incubate3->Read

Caption: TR-FRET Kinase Assay Workflow.

3. Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds, positive control (e.g., staurosporine), and negative control (DMSO) into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of kinase solution (2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 5 µL of stop/detection reagent containing the Europium-labeled antibody and the streptavidin-acceptor.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

4. Data Analysis:

The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 1000. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

Where:

  • Ratio_sample is the TR-FRET ratio of the test compound well.

  • Ratio_max is the average TR-FRET ratio of the DMSO control wells (maximum signal).

  • Ratio_min is the average TR-FRET ratio of the positive control wells (minimum signal).

IC₅₀ values, the concentration of an inhibitor that causes 50% inhibition of the biological process, are determined by fitting the dose-response data to a four-parameter logistic equation.[20][21][22][23]

Assay Principle 2: Fluorescence Polarization (FP)

Fluorescence Polarization is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[12][13] A small fluorescent molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. However, when this tracer binds to a much larger molecule (e.g., a protein), its tumbling is slowed, and the emitted light remains polarized.[13][17]

In a competitive FP kinase assay, a fluorescently labeled tracer that binds to the kinase's active site is used.[24] When an unlabeled inhibitor from the compound library binds to the kinase, it displaces the tracer, which is then free to tumble rapidly, resulting in a decrease in the FP signal.[12][25]

Protocol 2: Fluorescence Polarization (FP) Kinase Binding Assay

This protocol describes a competitive binding assay to identify compounds that bind to the kinase active site.

1. Materials and Reagents:

  • Kinase of interest

  • Fluorescently labeled tracer (a small molecule known to bind the kinase active site)

  • FP assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Test compounds (this compound analogs) and controls serially diluted in DMSO.

2. Experimental Workflow:

FP_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_detection Detection Compound 1. Dispense 50 nL of Compound/Control Enzyme 2. Add 10 µL of Kinase/Tracer Mix Compound->Enzyme Incubate 3. Incubate at RT for 60 min Enzyme->Incubate Read 4. Read FP Signal Incubate->Read

Caption: Fluorescence Polarization Binding Assay Workflow.

3. Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds, positive control (a known unlabeled binder), and negative control (DMSO) into the wells of a 384-well plate.

  • Kinase/Tracer Addition: Add 10 µL of a pre-mixed solution containing the kinase and the fluorescent tracer (both at 2X final concentration) to all wells. The tracer concentration should be at its Kd for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence intensities.

4. Data Analysis:

The fluorescence polarization (in mP) is calculated by the instrument software. The percent inhibition (displacement of the tracer) is calculated as follows:

% Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

Where:

  • mP_sample is the mP value of the test compound well.

  • mP_max is the average mP value of the DMSO control wells (maximum polarization, tracer bound).

  • mP_min is the average mP value of the positive control wells (minimum polarization, tracer displaced).

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[26]

Assay Validation: Ensuring Data Quality and Reliability

Before initiating a full-scale HTS campaign, it is crucial to validate the assay to ensure it is robust and reliable.[27][28] Key validation parameters include:

  • Z'-factor: A statistical parameter that reflects the separation between the high and low controls and the signal variability.[29][30][31] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[32][33][34] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • Signal-to-Background (S/B) Ratio: The ratio of the mean of the high control signal to the mean of the low control signal. A higher S/B ratio is generally desirable.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to dissolve the compounds, typically 0.5-1%.[28]

Parameter Acceptance Criteria Purpose
Z'-factor > 0.5[34]Determines the quality and suitability of the assay for HTS.[33]
Signal-to-Background > 2Indicates a sufficient dynamic range of the assay.
CV (%) of Controls < 10%Measures the precision and reproducibility of the assay.
DMSO Tolerance No significant effect at final screening concentrationEnsures that the solvent for the compounds does not interfere with the assay.[28]

Data Interpretation and Hit Confirmation

Once the primary screen is complete, the identified "hits" should be subjected to a series of confirmation and counter-screening steps to eliminate false positives.[35]

1. Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

2. Dose-Response Analysis: Perform a full dose-response curve for the confirmed hits to determine their IC₅₀ values and potency.[21]

3. Orthogonal Assays: Test the hits in a different assay format (e.g., if the primary screen was a TR-FRET activity assay, an FP binding assay could be used as an orthogonal assay) to confirm that the observed activity is not an artifact of the primary assay technology.[17]

4. Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile. High selectivity is often a desirable characteristic for a therapeutic candidate.[36]

Conclusion

The pyrido[2,3-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. The TR-FRET and FP assay platforms described in this application note provide robust, reliable, and efficient methods for high-throughput screening of this compound analog libraries. By following these detailed protocols and adhering to rigorous assay validation and hit confirmation strategies, researchers can significantly increase the probability of identifying promising lead compounds for further drug development.

References

Analytical methods for the characterization of 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 7-Chloropyrido[2,3-d]pyrimidin-4-ol (CAS: 552331-43-8), a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] The structural complexity and tautomeric nature of this molecule necessitate a multi-technique approach to unequivocally confirm its identity, purity, and stability. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of this critical building block.

Introduction and Rationale

This compound belongs to the pyrido[2,3-d]pyrimidine class of fused N-heterocycles. This scaffold is of significant interest in medicinal chemistry due to its wide spectrum of biological activities, including potential applications as kinase inhibitors and anticancer agents.[3][4] The precise structure, purity, and impurity profile of synthetic intermediates like this compound are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The presence of a chlorine substituent and a hydroxy-pyrimidine moiety presents unique analytical challenges, including potential for tautomerism (lactam-lactim forms) and susceptibility to hydrolysis or nucleophilic substitution. Therefore, a simple melting point or a single spectroscopic technique is insufficient for full characterization. The integrated analytical workflow described herein provides a self-validating system, where data from orthogonal techniques are correlated to build a complete and trustworthy profile of the molecule.

Physicochemical Properties Summary
PropertyValueSource
Chemical Name This compoundChemicalBook[2]
Alternate Name 7-chloro-5H-pyrido[2,3-d]pyrimidin-4-oneInferred from Tautomerism
CAS Number 552331-43-8BLDpharm[1], ChemicalBook[2]
Molecular Formula C₇H₄ClN₃OPubChem[5] (for parent scaffold)
Molecular Weight 181.58 g/mol Inferred from Formula

The Analytical Workflow: An Integrated Approach

A robust characterization relies on the synergy of multiple analytical techniques. Chromatography provides information on purity and impurities, while spectroscopic methods confirm identity and structure. Thermal analysis offers insights into solid-state properties and stability. The following diagram illustrates the logical flow of a comprehensive characterization campaign.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Sample Sample HPLC HPLC Purity & Impurity Profile Sample->HPLC LCMS LC-MS (Mass Confirmation) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure HPLC->NMR Isolate Impurities (if needed) Report Final Certificate of Analysis HPLC->Report LCMS->NMR Correlate Mass to Structure Elemental Elemental Analysis (CHN) Compositional Verification NMR->Elemental Confirm Proposed Structure NMR->Report IR FT-IR (Functional Groups) Thermal Thermal Analysis (DSC/TGA) Melting Point & Stability Thermal->Report Elemental->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for both quantification and identification.

Application Note: Reverse-Phase HPLC for Purity

Principle of Method Selection: this compound is a moderately polar, aromatic compound, making it an ideal candidate for reverse-phase chromatography. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution. The inclusion of a buffer, such as formic acid, is critical. It protonates acidic and basic sites on the molecule and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.

Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Use sonication if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, provides good resolution and efficiency.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape improvement.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minEnsures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nm and 310 nmAromatic systems absorb strongly at 254 nm; extended conjugation may show absorbance at higher wavelengths.
Injection Vol. 5 µLBalances signal intensity with potential for column overload.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities. Impurities present at >0.10% may require further characterization.[8]

Protocol: LC-MS for Mass Verification

Principle of Method Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the signal for the molecular ion. Running in positive ion mode is preferred, as the nitrogen atoms in the heterocyclic rings are readily protonated to form a stable [M+H]⁺ ion.

  • Instrumentation: An LC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC method as described in Protocol 3.2. This allows direct correlation of the UV chromatogram with the mass data.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: ESI (+)

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temp.: 350 °C

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 182.0).

    • Confirm that the mass spectrum of the main peak shows a dominant ion at m/z 182.0.

    • Observe the characteristic isotopic pattern for a chlorine-containing compound: a peak at [M+2+H]⁺ (m/z 184.0) with approximately one-third the intensity of the [M+H]⁺ peak.

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic techniques provide an unambiguous "fingerprint" of the molecular structure. NMR confirms the connectivity of atoms, while IR identifies the functional groups present.

Application Note: NMR Spectroscopy

Principle of Method Selection: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the sample, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (NH and OH), which are often invisible in other solvents.[9][10]

Protocol: ¹H and ¹³C NMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignmentRationale / Notes
¹H ~12.5broad singletN-H / O-HLabile proton, position can vary. Disappears on D₂O exchange.[10]
~8.7singletH-2Pyrimidine proton adjacent to two nitrogens.
~8.4doubletH-5Pyridine proton ortho to the ring fusion nitrogen.
~7.6doubletH-6Pyridine proton ortho to the chlorine atom.
¹³C ~161C=OC-4Carbonyl carbon of the lactam tautomer.[10]
~158C=NC-8aBridgehead carbon.
~155C=NC-2Pyrimidine carbon.
~152C-ClC-7Carbon bearing the chlorine atom.
~135C-HC-5Pyridine methine.
~120C-HC-6Pyridine methine.
~115CC-4aBridgehead carbon.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Method Selection: FT-IR is a rapid and simple technique to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum will provide evidence for the N-H, C=O, C=N, and aromatic C-H bonds.

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800N-H stretchAmide/Lactam
~1680C=O stretchPyrimidinone carbonyl[9][10]
1620 - 1550C=N, C=C stretchAromatic ring stretching
~780C-Cl stretchAryl chloride

Complementary Analytical Techniques

The following diagram illustrates how the information from different analytical techniques is complementary, providing a holistic and self-validating characterization of the molecule.

Complementary_Techniques Molecule 7-Chloropyrido [2,3-d]pyrimidin-4-ol HPLC HPLC Molecule->HPLC Purity (%) Impurities MS MS Molecule->MS Molecular Weight Isotopic Pattern NMR NMR Molecule->NMR Connectivity H/C Framework IR IR Molecule->IR Functional Groups (C=O, N-H) Thermal Thermal Analysis Molecule->Thermal Melting Point Stability HPLC->MS LC-MS Synergy MS->NMR Mass-Structure Correlation NMR->IR Structure-Function Correlation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic route, breaking it down into key stages and addressing the potential challenges you may encounter. The overall synthetic strategy involves the construction of the pyridopyrimidine core, a privileged scaffold in medicinal chemistry.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is a common synthetic route to prepare this compound?

A common and effective route involves the condensation of a substituted aminopyridine with a malonate derivative, followed by cyclization and chlorination. A plausible pathway begins with the reaction of 2,6-diaminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, which then undergoes thermal cyclization to form the pyridopyrimidine core. Subsequent chlorination yields the desired product.

Q2: What are the critical parameters to control during the cyclization step?

The thermal cyclization to form the pyridopyrimidine ring is often the most critical step. Key parameters to control include:

  • Temperature: The reaction typically requires high temperatures, often in high-boiling solvents like diphenyl ether or Dowtherm A. Insufficient temperature can lead to incomplete reaction, while excessive heat may cause decomposition.

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time. Prolonged heating can lead to side product formation.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the starting materials and intermediates.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between the starting materials, intermediates, and the product. Visualization under UV light is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the expected spectroscopic signatures for this compound?

While specific data may vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Look for characteristic aromatic protons of the pyridine and pyrimidine rings. The -OH proton of the pyrimidinol may be broad or exchangeable with D₂O.

  • ¹³C NMR: Expect signals corresponding to the carbon atoms of the fused heterocyclic system, including the carbonyl carbon of the pyrimidinol.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₄ClN₃O), with the characteristic isotopic pattern for a chlorine-containing compound.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Problem 1: Low Yield in the Initial Condensation Reaction

Scenario: The reaction between 2,6-diaminopyridine and diethyl ethoxymethylenemalonate (DEEM) gives a low yield of the desired enamine intermediate.

Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC.The condensation reaction may have a significant activation energy barrier that requires sufficient thermal energy to overcome.
Side Reactions Use a slight excess of DEEM (1.1-1.2 equivalents).This can help to drive the reaction to completion and compensate for any potential side reactions of the aminopyridine.
Poor Quality Reagents Ensure both 2,6-diaminopyridine and DEEM are pure and dry. DEEM can hydrolyze over time.Impurities can interfere with the reaction, and the presence of water can lead to the hydrolysis of DEEM, reducing its effective concentration.
Problem 2: Incomplete Cyclization to the Pyridopyrimidine Core

Scenario: During the thermal cyclization step, a significant amount of the enamine intermediate remains unreacted.

Potential Cause Troubleshooting Solution Scientific Rationale
Insufficient Temperature Ensure the reaction mixture reaches the required temperature (typically >200 °C). Use a high-boiling solvent like diphenyl ether.The intramolecular cyclization is a thermally driven process that requires a high activation energy.
Reaction Inhibition Ensure the reaction is carried out under anhydrous and inert conditions.The presence of water or oxygen can lead to degradation of the starting material and intermediates at high temperatures.
Incorrect Solvent Use a solvent with a sufficiently high boiling point that is inert under the reaction conditions.The solvent must be able to maintain the high temperature required for cyclization without decomposing or reacting with the components of the reaction mixture.
Problem 3: Formation of Impurities During Chlorination

Scenario: The chlorination of the pyridopyrimidin-4-ol intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) results in a complex mixture of products.

Potential Cause Troubleshooting Solution Scientific Rationale
Over-chlorination Carefully control the reaction temperature and time. Use a stoichiometric amount of POCl₃.Excessive heat or prolonged reaction times can lead to the chlorination of other positions on the heterocyclic ring.
Decomposition Perform the reaction at the lowest effective temperature. Consider using a milder chlorinating agent if possible.The pyridopyrimidine core can be sensitive to harsh reaction conditions, leading to decomposition.
Work-up Issues Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate) to avoid hydrolysis of the desired chloro-product back to the starting material.The product is sensitive to acidic conditions and can hydrolyze. A careful work-up is crucial to isolate the chlorinated product.
Problem 4: Difficulty in Product Purification

Scenario: The final product, this compound, is difficult to purify from starting materials or side products.

Potential Cause Troubleshooting Solution Scientific Rationale
Similar Polarity of Components Utilize column chromatography with a carefully selected eluent system. Step-gradient elution may be necessary.If the product and impurities have similar polarities, a fine-tuned chromatographic separation is required.
Low Solubility Recrystallize the crude product from a suitable solvent system. A solvent screen may be necessary to find the optimal conditions.Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility.
Tarry Byproducts Consider a pre-purification step, such as trituration with a non-polar solvent (e.g., hexane or ether) to remove non-polar impurities, or a charcoal treatment to remove colored impurities.These techniques can simplify the final purification by removing a significant portion of the impurities beforehand.

Part 3: Experimental Protocols & Visualizations

Detailed Synthesis Protocol

Step 1: Synthesis of Diethyl 2-((6-aminopyridin-2-yl)amino)methylene)malonate

  • To a solution of 2,6-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired enamine intermediate.

Step 2: Synthesis of 7-Amino-1,5-dihydropyrido[2,3-d]pyrimidin-4-one

  • In a flask equipped with a reflux condenser and a thermometer, place the intermediate from Step 1.

  • Add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexane, and dry under vacuum.

Step 3: Synthesis of this compound

  • To a flask, add the product from Step 2 and phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 2,6-Diaminopyridine C Enamine Intermediate A->C Ethanol, Reflux B Diethyl Ethoxymethylenemalonate (DEEM) B->C Ethanol, Reflux D Pyridopyrimidine Core C->D Diphenyl Ether, 250°C E This compound D->E POCl₃, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions Start Low Yield of Final Product P1 Check Step 1 Yield Start->P1 P2 Check Step 2 Completion Start->P2 P3 Analyze Step 3 Purity Start->P3 S1 Optimize Condensation: - Purer Reagents - Adjust Stoichiometry - Change Solvent/Temp P1->S1 S2 Optimize Cyclization: - Higher Boiling Solvent - Increase Temperature - Inert Atmosphere P2->S2 S3 Optimize Chlorination: - Control Temp/Time - Milder Reagent - Careful Work-up P3->S3

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Crude 7-Chloropyrido[2,3-d]pyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Chloropyrido[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this key heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] In an ideal recrystallization, the crude material is dissolved in a hot solvent in which the desired compound is highly soluble, while the impurities are either sparingly soluble (and can be filtered off) or highly soluble (and remain in the mother liquor upon cooling).[2] As the saturated solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The choice of solvent is critical for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or cooler temperatures.[1][2] For pyridopyrimidine derivatives, which can be polar, a range of solvents should be considered.[3] A good starting point is to test the solubility of a small amount of the crude product in various solvents like ethanol, methanol, ethyl acetate, acetone, and water.[1] The "like dissolves like" principle suggests that polar solvents are more likely to dissolve polar compounds.[4] If a single solvent does not provide the desired solubility profile, a mixed-solvent system (a "solvent/antisolvent" approach) can be employed.[2] In this method, the compound is dissolved in a "good" solvent at a high temperature, and a "poor" solvent (in which the compound is less soluble) is added dropwise until the solution becomes turbid, after which it is heated to redissolve and then cooled slowly.

Q3: My this compound is colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The activated charcoal adsorbs the colored impurities onto its surface. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of the desired product. After a brief boiling period with the charcoal, it can be removed by hot gravity filtration.

Q4: What are the key characteristics of a good recrystallization solvent?

A4: A good recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[5]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5]

  • The solvent must not react chemically with the compound being purified.[5]

  • It should be volatile enough to be easily removed from the purified crystals.[5]

  • For practical purposes, the solvent should be relatively inexpensive and non-toxic.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound. The volume of solvent is insufficient.Try a different solvent or a mixed-solvent system. Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The solution is cooling too rapidly.Add more solvent to the hot solution to decrease the concentration. Allow the solution to cool more slowly. If oiling persists, redissolve the oil in more hot solvent and try again. Scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes induce crystallization.[6]
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not supersaturated. The solution is supersaturated but requires nucleation to begin crystallization.Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6][7] Induce crystallization by "seeding" with a pure crystal of the compound or by scratching the inner surface of the flask with a glass rod.[6][7]
Premature crystallization occurs during hot filtration. The solution is cooling too quickly in the funnel. The solution is too concentrated.Use a stemless funnel and keep it hot by placing it on a hot plate or by passing hot solvent through it before filtration.[8] Add a slight excess of hot solvent before filtration and then evaporate the excess solvent after filtration.[6]
Low recovery of the purified compound. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration resulted in product loss.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold solvent.[8] Ensure efficient hot filtration to prevent product loss.
The purified compound is still impure. The chosen solvent did not effectively separate the compound from the impurities. The cooling process was too rapid, trapping impurities within the crystal lattice.Re-recrystallize the compound using a different solvent or a mixed-solvent system. Ensure slow and undisturbed cooling to allow for the formation of well-ordered, pure crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[1] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "antisolvent").[2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent recrystallization protocol.

Visualization of the Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude this compound solvent Select Solvent(s) crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Remove insoluble impurities cool Slow Cooling dissolve->cool No insoluble impurities hot_filt->cool crystallize Crystallization cool->crystallize vac_filt Vacuum Filtration crystallize->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting common issues in pyridopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered in the lab. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can make informed decisions to optimize your synthetic routes.

Section 1: Low Reaction Yield and Conversion Issues

Low product yield is one of the most frequent challenges in organic synthesis. This can stem from incomplete conversion of starting materials, product degradation, or inefficient purification. Below, we address common questions related to poor yields in pyridopyrimidine synthesis.

FAQ 1: My reaction has stalled, showing significant unreacted starting materials and low product conversion. What are the likely causes and how can I fix this?

A1: Root Cause Analysis

Low conversion is often attributable to suboptimal reaction conditions, catalyst inefficiency, or issues with reactant purity and stability.[1] The kinetics of pyridopyrimidine formation, particularly in multicomponent reactions, are highly sensitive to a variety of factors that must be carefully controlled.[2]

Troubleshooting Protocol:

  • Verify Reagent & Catalyst Integrity:

    • Purity: Ensure the purity of your starting materials (e.g., aminopyrimidines, dicarbonyl compounds, aldehydes) using techniques like NMR or melting point analysis. Impurities can inhibit the catalyst or introduce competing side reactions.

    • Catalyst Activity: If using a reusable catalyst, it may require regeneration.[1] For acid catalysts, ensure the concentration is accurate. For nanocatalysts, verify their preparation and structural integrity, as their efficiency is paramount for improving product yields and reaction rates.[3]

  • Systematic Optimization of Reaction Conditions:

    • Temperature Control: Reaction temperature is critical. For instance, some multicomponent syntheses for pyrido[2,3-d]pyrimidines proceed well at ambient temperature with the right nanocatalyst, while others require heating.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) at various temperatures to find the optimal balance between reaction rate and byproduct formation.[2] Excessively high temperatures can lead to the degradation of reactants or products.[1]

    • Reaction Time: Continuously monitor the reaction's progress via TLC. Insufficient time leads to incomplete conversion, while prolonged reaction times can promote byproduct formation or product degradation.[2]

    • Solvent Selection: The solvent impacts reactant solubility and reaction kinetics. While common solvents like ethanol or DMF are effective, some syntheses benefit from aqueous conditions or even solvent-free protocols, which can be environmentally advantageous and improve yields.[2][4][5]

  • Monitor & Analyze:

    • Use TLC to track the consumption of starting materials and the formation of the product. This provides a real-time assessment of the reaction's progress and helps determine the optimal reaction time.[1]

    • If the issue persists, take a sample of the crude reaction mixture and analyze it by LC-MS or ¹H NMR to identify the major components. This can help determine if the starting material is decomposing or if an unexpected intermediate has formed.

Below is a general workflow for troubleshooting low conversion rates.

G start Low Conversion Observed check_reagents Step 1: Verify Reagent & Catalyst Integrity start->check_reagents purity Check Purity (NMR, MP) check_reagents->purity activity Confirm Catalyst Activity check_reagents->activity optimize_conditions Step 2: Optimize Reaction Conditions purity->optimize_conditions activity->optimize_conditions temp Vary Temperature optimize_conditions->temp time Adjust Reaction Time optimize_conditions->time solvent Screen Solvents optimize_conditions->solvent monitor Step 3: Monitor & Analyze temp->monitor time->monitor solvent->monitor tlc Monitor by TLC monitor->tlc analysis Crude Mixture Analysis (LC-MS, NMR) monitor->analysis outcome Improved Conversion tlc->outcome analysis->outcome

Caption: General troubleshooting workflow for low conversion.

FAQ 2: I'm considering alternative energy sources to improve my yield and reaction time. Is microwave-assisted synthesis a viable option?

A2: The Efficacy of Microwave Irradiation

Yes, microwave-assisted synthesis is a highly effective method for improving yields and dramatically reducing reaction times in pyridopyrimidine synthesis. The targeted heating provided by microwaves often leads to faster, more efficient reactions with fewer side products compared to conventional heating.

Data Presentation: Conventional vs. Microwave Synthesis

The following table compares the synthesis of pyridopyrimidine derivatives using conventional heating versus microwave irradiation, demonstrating the significant advantages of the latter.

CompoundConventional Heating (Time, Yield)Microwave Irradiation (Time, Yield)
Intermediate 3b12 hours, 27-70%2 hours, 64-96%
Intermediate 3c12 hours, 27-70%2 hours, 64-96%
Final Compounds I-XII8 hours, 27-70%40 minutes, 64-96%
Data synthesized from a study on pyridopyrimidine derivatives.[6]

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with a traditional oil bath. This efficiency can accelerate the desired reaction pathway while minimizing the time available for competing side reactions or thermal degradation.[6]

Section 2: Managing Unexpected Side Reactions

The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired pyridopyrimidine. Understanding the mechanistic pathways that lead to these impurities is key to their prevention.

FAQ 3: My reaction is producing a fluorescent byproduct, and the yield of my desired pyridopyrimidine is low. What is happening?

A3: Identifying and Mitigating Competing Pathways

In reactions like the Biginelli synthesis, which can be adapted for pyrimidine-containing structures, the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) is a common competing pathway.[1] This often occurs when two equivalents of a β-ketoester react with the aldehyde and an ammonia source, which can form from the decomposition of urea at elevated temperatures.[1]

Mechanistic Insight:

The Biginelli and Hantzsch pathways compete for the same starting materials. Higher temperatures can favor the decomposition of urea into ammonia, which then promotes the Hantzsch reaction, leading to the fluorescent DHP byproduct.

G cluster_0 Reaction Conditions start Aldehyde + β-Ketoester + Urea/Ammonia high_temp High Temperature low_temp Lower Temperature hantzsch Hantzsch Pathway (Favored) high_temp->hantzsch biginelli Biginelli Pathway (Favored) low_temp->biginelli dhp Fluorescent DHP Byproduct hantzsch->dhp product Desired Pyridopyrimidine biginelli->product

Caption: Competing reaction pathways influenced by temperature.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: Lowering the temperature is the most effective way to disfavor the Hantzsch pathway. Monitor the reaction by TLC to ensure the desired reaction still proceeds at a reasonable rate.[1]

  • Optimize Catalyst Choice: Certain Lewis or Brønsted acids may exhibit greater selectivity for the desired Biginelli pathway. An experimental screen of different catalysts could be beneficial.[1]

  • Modify Order of Addition: In some cases, adding the urea component last can minimize its premature decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]

Section 3: Purification and Isolation Challenges

Even with a high-yielding reaction, isolating the pure pyridopyrimidine can be challenging due to similar polarities of byproducts or poor solubility of the target compound.

FAQ 4: My crude product is an intractable mixture, and I'm losing a significant amount of material during column chromatography or recrystallization. How can I improve my purification strategy?

A4: Systematic Approach to Purification

Inefficient purification is a common source of product loss. The choice of method and solvent system is critical and must be tailored to the specific properties of your target pyridopyrimidine.[2]

Purification Protocol:

  • Initial Characterization: Before attempting large-scale purification, analyze a small sample of the crude material by LC-MS and ¹H NMR. This helps to identify the major components and estimate their relative polarities, guiding your choice of purification technique.[2]

  • Recrystallization Optimization:

    • Solvent Screening: Test a variety of solvents and solvent mixtures on a small scale to find a system where your product has high solubility at elevated temperatures but low solubility at room temperature or below.

    • Technique: Ensure slow cooling to promote the formation of pure crystals. If the product crashes out too quickly, it may trap impurities.

  • Column Chromatography Strategy:

    • Solvent System Selection: Use TLC to find an eluent system that provides good separation (ΔRf > 0.2) between your product and the major impurities.

    • Column Packing: Ensure the column is packed properly to avoid channeling, which leads to poor separation.

    • Loading: For difficult separations, consider dissolving the crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before dry-loading it onto the column. This often results in better resolution.

  • Consider Alternative Methods:

    • Solid-Phase Synthesis: For certain pyridopyrimidine derivatives, synthesis directly on a solid support can simplify purification, as excess reagents and soluble byproducts are simply washed away before cleaving the final product from the resin.[7]

    • Green Chemistry Approaches: Some modern synthetic protocols, particularly those using water as a solvent or specific nanocatalysts, can lead to products of high purity that may require minimal work-up, such as simple filtration.[4][5]

References

Technical Support Center: Synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 7-Chloropyrido[2,3-d]pyrimidin-4-ol. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, its efficient and pure synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles governing side reactions and impurities.

Section 1: Troubleshooting the Core Annulation Reaction

The most prevalent and reliable method for constructing the pyrido[2,3-d]pyrimidin-4-ol core involves the thermal cyclization of a 2-amino-4-chloronicotinamide derivative with a one-carbon source, typically high-boiling formamide, which serves as both the reagent and solvent.[2][3]

Diagram 1: Primary Synthetic Pathway

G cluster_main Main Synthetic Route A 2-Amino-4-chloronicotinamide B This compound A->B Formamide, Δ (e.g., 180-200°C)

Caption: General route for the synthesis of the target compound.

Q1: My reaction has stalled, and I'm isolating a significant amount of a stable intermediate, not my target product. What is this intermediate and how do I push the reaction to completion?

Answer: This is the most common issue in this synthesis. The intermediate you are likely isolating is N-(4-chloro-3-carbamoylpyridin-2-yl)formamide . It forms when the initial N-formylation of the 2-amino group occurs, but the subsequent intramolecular cyclization and dehydration fail to proceed.

Causality & Mechanism: The reaction is a two-step sequence:

  • N-Formylation: The amino group of the nicotinamide attacks the carbonyl carbon of formamide. This step is relatively fast.

  • Cyclization/Dehydration: The newly formed formamide's nitrogen attacks the primary amide carbonyl, followed by the elimination of water to form the pyrimidinone ring. This is the rate-limiting step and requires high thermal energy to overcome the activation barrier.

Diagram 2: Formation of the Stalled Intermediate

G cluster_side Incomplete Cyclization Side Reaction A 2-Amino-4-chloronicotinamide B N-Formyl Intermediate (Stalled Product) A->B Formamide (Low Temperature) C Target Product B->C High Temperature (ΔΔ) (Rate-Limiting Step)

Caption: The formation of the N-formyl intermediate.

Troubleshooting Protocol:

ParameterIssueRecommended Action
Temperature Insufficient thermal energy for the cyclization step.Ensure the reaction temperature is maintained at a vigorous reflux, typically between 180-200°C. Use a high-boiling point solvent bath (e.g., silicone oil) for stable heat transfer.
Reaction Time The reaction was stopped prematurely.Monitor the reaction progress using TLC or LC-MS. The reaction may require several hours (4-12 h) at temperature to go to completion. The N-formyl intermediate will have a different Rf value than the starting material and the final product.
Purity of Formamide Formamide can hydrolyze to formic acid and ammonia over time, especially if wet.Use a fresh, anhydrous grade of formamide. The presence of water can interfere with the reaction.
Q2: My final product is contaminated with a water-soluble impurity that is difficult to remove. What is it?

Answer: A likely contaminant is 2-amino-4-chloronicotinic acid . This arises from the hydrolysis of the starting material, 2-amino-4-chloronicotinamide, under the harsh, high-temperature reaction conditions, especially if trace amounts of water are present.

Causality & Mechanism: At high temperatures, formamide can partially decompose into ammonia and carbon monoxide, and any moisture present can facilitate the hydrolysis of the primary amide of your starting material to a carboxylic acid. This acidic byproduct is often soluble in aqueous work-up solutions but can co-precipitate with your product upon pH adjustment.

Preventative Measures & Purification:

  • Strictly Anhydrous Conditions: Ensure your starting material and formamide are as dry as possible to suppress the hydrolysis pathway.

  • Purification Strategy:

    • Alkaline Wash: During workup, after cooling and diluting the reaction mixture with water, perform a wash with a mild base like a saturated sodium bicarbonate solution. The 2-amino-4-chloronicotinic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will be removed in the aqueous layer.

    • Controlled Precipitation: Adjust the pH of the solution slowly during product precipitation. The target product and the acidic byproduct may have different pKa values, allowing for fractional precipitation.

Section 2: Issues Related to the Chloro Substituent

The 7-chloro group on the pyridine ring is an electron-withdrawing group that activates the ring for certain reactions but can also be a site for unwanted reactivity.

Q1: I'm observing a byproduct where the chlorine at the 7-position has been replaced by a hydroxyl group. How does this happen?

Answer: You are observing the formation of 7-Hydroxy-pyrido[2,3-d]pyrimidin-4-ol . This is a result of nucleophilic aromatic substitution (SNAr) where a hydroxide ion displaces the chloride.

Causality & Mechanism: The pyridine ring, especially with the fused electron-withdrawing pyrimidinone ring, is electron-deficient. This makes the 7-position susceptible to attack by strong nucleophiles. This side reaction is particularly problematic under basic conditions during workup or if the reaction is performed in a solvent that can generate hydroxide ions (e.g., wet DMF at high temperatures).

Troubleshooting Protocol:

ConditionIssueRecommended Action
Work-up Use of strong bases (e.g., NaOH, KOH) at elevated temperatures.Neutralize the reaction mixture with milder bases like sodium bicarbonate or cool the solution in an ice bath before adding any strong base. Avoid prolonged exposure to basic conditions.
Purification Recrystallization from protic or wet solvents at high temperatures.Use anhydrous solvents for recrystallization where possible. If an aqueous system is required, keep the heating time to a minimum.
Q2: In an alternative synthesis route, I tried chlorinating Pyrido[2,3-d]pyrimidin-4-ol, but I ended up with 4,7-dichloropyrido[2,3-d]pyrimidine. How can I avoid this?

Answer: This is a classic and expected side reaction when using common chlorinating agents like phosphorus oxychloride (POCl₃). The tautomeric equilibrium of the 4-ol product strongly favors the 4-oxo (amide) form, which is readily converted to a chloro group by reagents like POCl₃ in a reaction analogous to the Vilsmeier-Haack reaction mechanism.[4][5][6]

Causality & Mechanism: The oxygen of the 4-oxo group attacks POCl₃, leading to a reactive intermediate that is subsequently displaced by chloride. This process is often faster and more favorable than direct chlorination of the pyridine ring. Selective chlorination at the 7-position of an existing Pyrido[2,3-d]pyrimidin-4-ol is synthetically very challenging and not a recommended route.

Diagram 3: Over-Chlorination Side Reaction

G cluster_overchlorination Over-Chlorination Pathway A Pyrido[2,3-d]pyrimidin-4-ol B 4,7-Dichloropyrido[2,3-d]pyrimidine (Di-chloro byproduct) A->B POCl₃, Δ

Caption: Unwanted chlorination at the 4-position.

Authoritative Recommendation: The most efficient and selective synthetic strategy is to introduce the 7-chloro substituent before the pyrimidine ring formation. Starting with 2-amino-4-chloronicotinic acid or its corresponding amide is the industry-standard approach to avoid this side reaction entirely.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal conditions for precipitating and isolating the final product? After the reaction is complete, the mixture is typically cooled and poured into cold water or an ice/water mixture. The product, being largely insoluble in water, will precipitate. Stirring this slurry for a period allows for complete precipitation. The solid can then be collected by vacuum filtration, washed with cold water to remove residual formamide, and then with a solvent like cold ethanol or diethyl ether to aid in drying.

FAQ 2: My product appears to be a tan or brown powder, not the expected off-white solid. What causes this discoloration? The high temperatures used in the formamide cyclization can lead to the formation of small amounts of polymeric or decomposition byproducts that are highly colored.

  • Troubleshooting: You can often remove these colored impurities by treating a solution of your crude product with activated charcoal followed by hot filtration, or by recrystallization from a suitable solvent system (e.g., DMF/water, acetic acid, or ethanol).

FAQ 3: Can I use other reagents besides formamide for the cyclization? While formamide is most common, other one-carbon sources can be used, such as triethyl orthoformate with an acid catalyst, or formic acid itself. However, these methods often require different reaction conditions and may have their own sets of side reactions. Formamide's high boiling point and dual role as solvent and reagent make it particularly effective for this specific transformation.[8]

References

Stability and degradation of 7-Chloropyrido[2,3-d]pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloropyrido[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

I. Understanding the Stability of this compound

This compound is a heterocyclic compound with a fused pyridine and pyrimidine ring system. Its stability in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary points of potential degradation are the chloro substituent on the pyridine ring and the pyrimidinol ring itself.

The chlorine at the 7-position is susceptible to nucleophilic substitution, particularly hydrolysis, which can be accelerated by acidic or basic conditions.[1] The pyridine ring nitrogen atom has an electron-withdrawing effect, which can make the carbon-chlorine bond more susceptible to nucleophilic attack.[2] The pyrimidine ring, while aromatic, can also undergo oxidative degradation or cleavage under harsh conditions.

II. Troubleshooting Guide

This section addresses common experimental issues and provides step-by-step guidance to identify and resolve them.

Issue 1: Loss of Parent Compound in Solution Over Time

You observe a significant decrease in the concentration of this compound in your stock solution or experimental sample, as determined by HPLC or LC-MS analysis.

Potential Cause 1: Hydrolytic Degradation

The most probable cause for the loss of the parent compound is hydrolysis of the 7-chloro group to a 7-hydroxy group, especially if the solution is aqueous and not pH-controlled. This nucleophilic substitution reaction is a common degradation pathway for chloropyridines.[3]

Troubleshooting Protocol:

  • Analyze for Degradation Products:

    • Using LC-MS, look for a new peak with a mass corresponding to the replacement of chlorine with a hydroxyl group (a mass decrease of approximately 18.5 Da; Cl ≈ 35.5 Da, OH ≈ 17 Da).

  • pH Control:

    • If possible, prepare solutions in a buffered system at a neutral or slightly acidic pH (pH 4-6) to minimize base- and acid-catalyzed hydrolysis.

  • Solvent Selection:

    • For long-term storage, consider using anhydrous aprotic solvents such as DMSO or DMF and storing at low temperatures.

  • Temperature Control:

    • Store stock solutions at -20°C or -80°C to significantly slow down the rate of hydrolysis.

Potential Cause 2: Photodegradation

Exposure to light, especially UV light, can induce the degradation of chloroaromatic compounds.[4]

Troubleshooting Protocol:

  • Protect from Light:

    • Store solutions in amber vials or wrap containers with aluminum foil.

    • Minimize the exposure of your samples to ambient light during experimental procedures.

  • Conduct a Photostability Study:

    • Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor the formation of degradants over time to confirm light sensitivity.

Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram

Your HPLC or LC-MS analysis shows several new, unexpected peaks in addition to the parent compound.

Potential Cause 1: Oxidative Degradation

The pyridine and pyrimidine rings can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.[5] This can be initiated by dissolved oxygen, peroxide contaminants in solvents (e.g., THF, ethers), or the presence of oxidizing agents.

Troubleshooting Protocol:

  • Solvent Purity:

    • Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation, test for their presence before use.

  • Inert Atmosphere:

    • For sensitive experiments, degas your solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Mass Spectrometry Analysis:

    • Analyze the unknown peaks by high-resolution mass spectrometry to determine their elemental composition. An increase in mass by 16 Da could indicate the formation of an N-oxide.

Potential Cause 2: Thermal Degradation

Elevated temperatures during sample preparation (e.g., heating to dissolve) or analysis can cause thermal degradation. Heterocyclic compounds can undergo complex thermal decomposition reactions.[6][7]

Troubleshooting Protocol:

  • Avoid Excessive Heat:

    • Use sonication or gentle warming for dissolution instead of high heat.

  • GC-MS Analysis (if applicable):

    • If using gas chromatography, be aware that high inlet temperatures can cause on-column degradation. Lowering the inlet temperature may help.

  • Thermogravimetric Analysis (TGA):

    • For the solid compound, TGA can determine the onset temperature of thermal decomposition to guide safe handling temperatures. Studies on similar heterocyclic compounds have shown thermal stability up to 250°C.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C. For short-term storage, room temperature is acceptable.

Q2: What are the best solvents for preparing stock solutions of this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions due to their aprotic nature, which minimizes the risk of hydrolysis.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating HPLC method is the best approach. This involves developing a reversed-phase HPLC method that can separate the parent compound from its potential degradation products. The method should be validated to demonstrate specificity for the parent compound.

Q4: What are the likely degradation products I should look for?

A4: The primary degradation products to monitor are the result of hydrolysis, oxidation, and photolysis. A summary of potential degradation products is provided in the table below.

Degradation PathwayPotential ProductExpected Mass Change (Da)Analytical Method
Hydrolysis7-Hydroxypyrido[2,3-d]pyrimidin-4-ol-18.5 (Cl to OH)LC-MS
OxidationThis compound-N-oxide+16 (addition of O)LC-MS
Photodegradation (Reductive dehalogenation)Pyrido[2,3-d]pyrimidin-4-ol-35.5 (loss of Cl)LC-MS, GC-MS

Q5: Is this compound compatible with common buffers?

A5: Caution should be exercised with nucleophilic buffers (e.g., Tris, HEPES) as they could potentially react with the chloro group. Non-nucleophilic buffers such as phosphate or citrate are generally preferred. It is always recommended to perform a preliminary stability study of the compound in the chosen buffer system.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound.

parent This compound hydrolysis_product 7-Hydroxypyrido[2,3-d]pyrimidin-4-ol parent->hydrolysis_product H2O (Acid/Base) oxidation_product This compound-N-oxide parent->oxidation_product [O] (e.g., H2O2) photolysis_product Pyrido[2,3-d]pyrimidin-4-ol parent->photolysis_product hv (reductive dehalogenation)

Caption: Major degradation pathways of this compound.

V. Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: At specified time points, withdraw aliquots from the acidic and basic solutions and neutralize them.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify the major degradants.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) and add a small percentage of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light, for a specified duration.

  • Analysis: Monitor the degradation of the parent compound and the formation of oxidation products by HPLC or LC-MS at various time intervals.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare solutions in acid, base, water, oxidant prep2 Incubate under stress (heat, light) prep1->prep2 analysis1 Withdraw aliquots at time points prep2->analysis1 analysis2 Neutralize (if necessary) analysis1->analysis2 analysis3 Analyze by HPLC/LC-MS analysis2->analysis3 eval1 Quantify parent compound and degradants analysis3->eval1 eval2 Identify degradation products eval1->eval2

Caption: Workflow for a forced degradation study.

VI. References

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from --INVALID-LINK--

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from --INVALID-LINK--

  • Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from --INVALID-LINK--

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from --INVALID-LINK--

  • PubMed. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from --INVALID-LINK--

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from --INVALID-LINK--

  • Toxic Docs. (n.d.). Photochemical Degradation of Chlorobiphenyls (PCBs)**. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pyridine. Retrieved from --INVALID-LINK--

  • Journal of Chemical Education. (1966). An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Retrieved from --INVALID-LINK--

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Stability and storage conditions for 6-Chloropyrido[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • PubMed. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. Retrieved from --INVALID-LINK--

References

Technical Support Center: Column Chromatography Purification of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridopyrimidines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of heterocyclic compounds. Pyridopyrimidines, with their fused ring system containing multiple nitrogen atoms, present unique purification challenges that require a nuanced approach to column chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve high-purity compounds.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of pyridopyrimidines, offering explanations for the underlying causes and providing actionable solutions.

Table 1: Common Issues and Solutions in Pyridopyrimidine Purification
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system polarity. - Stationary phase is not optimal for the specific pyridopyrimidine derivative. - Column overloading.- Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that provides good separation (ΔRf > 0.2).[1][2] - Consider using a different stationary phase like alumina or a bonded phase (e.g., diol, amino) if silica gel is ineffective.[1] - Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the stationary phase mass.[3]
Peak Tailing / Streaking - Strong interaction between the basic nitrogen atoms of the pyridopyrimidine and acidic silanol groups on the silica gel surface.[4] - The compound is not dissolving well in the mobile phase as it moves down the column.- Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic silanol groups. - Consider using deactivated silica gel or an alternative stationary phase like alumina.[1] - Choose a mobile phase that ensures good solubility of your compound.
Compound Irreversibly Sticking to the Column - The pyridopyrimidine is highly polar and adsorbs too strongly to the silica gel. - Decomposition of the compound on the acidic silica gel.[1][2]- Use a highly polar mobile phase, potentially including methanol or even a small amount of acetic acid (if the compound is stable) to disrupt strong interactions. - Perform a small-scale stability test on a TLC plate to see if the compound degrades on silica.[1] If it does, switch to a more inert stationary phase like neutral alumina or a polymer-based resin.
No Compound Eluting from the Column - The mobile phase is not polar enough to move the compound. - The compound may have precipitated at the top of the column due to poor solubility in the initial mobile phase.[2]- Gradually increase the polarity of the mobile phase (gradient elution).[1] - Ensure the sample is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase.[4][5] Dry loading the sample onto a small amount of silica can also be beneficial.[6]
Low Recovery of Purified Compound - The compound is spread across too many fractions (band broadening). - Incomplete elution from the column.- Optimize the mobile phase to achieve a sharper band. - After the main peak has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining compound.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying pyridopyrimidines via column chromatography.

Q1: What is the best stationary phase for purifying pyridopyrimidines?

The most common and cost-effective stationary phase is silica gel.[7] However, due to the basic nature of the nitrogen atoms in the pyridopyrimidine core, strong interactions with the acidic silanol groups on the silica surface can lead to peak tailing and irreversible adsorption.[4] If these issues are observed, consider the following:

  • Deactivated Silica Gel: Treating silica gel with a reagent to cap the acidic silanol groups can significantly improve peak shape.

  • Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds like pyridopyrimidines.[1]

  • Bonded Phases: For more challenging separations, reversed-phase (C18), amino, or diol bonded phases can offer different selectivity.[4][8]

Q2: How do I choose the right mobile phase for my pyridopyrimidine derivative?

The selection of the mobile phase is critical for a successful separation.[9][10] The process should always begin with Thin Layer Chromatography (TLC) analysis.

  • Start with a binary solvent system: Common choices include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[11]

  • Aim for an Rf value of 0.2-0.4 for your target compound: This generally provides a good starting point for column chromatography.[2]

  • Consider ternary solvent systems: Adding a third solvent, such as a small amount of methanol, can fine-tune the polarity and improve separation.

  • Use of modifiers: As mentioned in the troubleshooting section, adding a small amount of a basic modifier like triethylamine can drastically improve the chromatography of basic compounds on silica gel.

Q3: My pyridopyrimidine is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a common challenge with highly functionalized pyridopyrimidines. Here are some strategies to try:

  • Increase the mobile phase polarity: Use a more polar solvent system, such as dichloromethane/methanol or even ethyl acetate/methanol.

  • Add an acid or base modifier: A small amount of acetic acid can sometimes help to protonate the compound and improve its interaction with the mobile phase. Conversely, a basic modifier can help if interactions with the stationary phase are the issue.

  • Consider alternative chromatography modes: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more suitable.[4][8] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds.[4]

Q4: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: Using a single, constant mobile phase composition is simpler and is often sufficient if the components of your mixture have significantly different polarities.

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation is beneficial when you have a complex mixture with compounds of varying polarities.[1] This allows for the elution of less polar compounds first, followed by the more polar ones, often resulting in better resolution and faster separation times.

Q5: What is "dry loading" and when should I use it for my pyridopyrimidine sample?

Dry loading is a technique where the sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being loaded onto the column.[6]

  • When to use it: This method is particularly useful when your compound is not very soluble in the initial, less polar mobile phase.[6] Dissolving the sample in a strong solvent and then loading it directly onto the column can lead to poor separation.

  • How to do it: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Step-by-Step Guide for Slurry Packing a Silica Gel Column
  • Prepare the Column: Securely clamp a glass column of appropriate size in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.[12] The consistency should be easily pourable but not too dilute.

  • Pack the Column: Pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process.

  • Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica gel.[5]

  • Open the Stopcock: Open the stopcock to drain the excess solvent. Do not let the solvent level drop below the top of the silica bed.

  • Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the packed bed when adding more solvent or the sample.[5]

Workflow for Method Development in Pyridopyrimidine Purification

MethodDevelopment cluster_0 Initial Analysis & Strategy cluster_1 Column Preparation cluster_2 Purification & Analysis TLC 1. TLC Analysis (Varying Solvent Systems) Assess 2. Assess Rf & Separation (Target Rf: 0.2-0.4) TLC->Assess Evaluate Spots Assess->TLC Re-optimize if separation is poor ChooseStationary 3. Select Stationary Phase (e.g., Silica, Alumina) Assess->ChooseStationary Proceed if separation is adequate PackColumn 4. Pack Column (Slurry Method) ChooseStationary->PackColumn LoadSample 5. Load Sample (Wet or Dry Loading) PackColumn->LoadSample Elute 6. Elute Column (Isocratic or Gradient) LoadSample->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine

Caption: A typical workflow for developing a column chromatography method for pyridopyrimidine purification.

Troubleshooting Logic Diagram

Troubleshooting cluster_solutions Solutions Start Problem Observed Q_Separation Poor Separation? Start->Q_Separation Sol_Polarity Adjust Mobile Phase Polarity Q_Tailing Peak Tailing? Sol_Polarity->Q_Tailing Sol_Modifier Add Basic Modifier (e.g., TEA) Q_Elution No Elution? Sol_Modifier->Q_Elution Sol_Stationary Change Stationary Phase Sol_Load Reduce Sample Load Sol_Load->Q_Tailing Sol_Gradient Use Gradient Elution End Problem Resolved Sol_Gradient->End Q_Separation->Sol_Polarity Yes Q_Separation->Sol_Load Yes Q_Separation->Q_Tailing No Q_Tailing->Sol_Modifier Yes Q_Tailing->Sol_Stationary Yes, if modifier fails Q_Tailing->Q_Elution No Q_Elution->Sol_Gradient Yes Q_Elution->End No

Caption: A decision tree for troubleshooting common column chromatography issues with pyridopyrimidines.

References

Technical Support Center: Impurity Identification in 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 7-Chloropyrido[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the common questions that arise during the analysis of this compound and its related compounds.

Q1: What are the potential sources and types of impurities in this compound samples?

A1: Impurities can be introduced at any stage of the product lifecycle and are broadly categorized by regulatory bodies like the ICH.[1][2] For this compound, potential impurities fall into three main classes:

  • Organic Impurities:

    • Synthesis-Related Impurities: These are the most common and originate from the manufacturing process.[3] Based on typical synthetic routes for pyrido[2,3-d]pyrimidines, which often involve the condensation of substituted pyrimidines or pyridines, you should anticipate:

      • Starting Materials: Unreacted precursors, such as substituted 2-aminopyridines (e.g., 2-amino-4-chloropyridine derivatives) or 4-aminopyrimidines.[4][5][6]

      • Intermediates: Partially reacted compounds that have not been fully converted to the final product.

      • By-products: Resulting from side reactions, such as over-alkylation, incomplete cyclization, or dimerization.

    • Degradation Products: These arise from the decomposition of the this compound molecule itself during storage or formulation.[3] Common degradation pathways include:

      • Hydrolysis: The lactam ring or the chloro-substituent may be susceptible to hydrolysis under acidic or basic conditions.

      • Oxidation: The pyridine or pyrimidine rings can be susceptible to oxidation, potentially forming N-oxides.

      • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[7]

  • Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, ligands, catalysts (e.g., palladium from coupling reactions), or heavy metals.[2]

  • Residual Solvents: Organic volatile compounds used during synthesis or purification (e.g., DMF, Acetonitrile, Methanol).[2][8]

Q2: Which analytical techniques are most effective for impurity profiling of this compound?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[1][9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.[2] A reversed-phase HPLC method with UV detection is the primary tool for routine analysis and stability testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the optimal methodology for the identification of unknown impurities.[10][11] It provides molecular weight and fragmentation data, which are crucial for preliminary structure elucidation. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy below 2 ppm, enabling confident molecular formula determination.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is vital for the unambiguous structural confirmation of impurities, especially after they have been isolated.[3][12][13]

  • Gas Chromatography (GC): GC, often with a headspace sampler, is the preferred method for the quantification of residual solvents.[2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace elemental impurities to ensure they are below safety thresholds.[2]

Q3: How should I design a forced degradation study to proactively identify potential degradants?

A3: Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of the molecule.[7] This data is fundamental to developing a stability-indicating analytical method.[14][15] The study involves subjecting the this compound to conditions more severe than accelerated stability testing.

The general approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[16] A typical set of stress conditions is summarized in the table below.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; Room Temperature to 60°CHydrolysis of the lactam or other labile groups.
Base Hydrolysis 0.1 M NaOH; Room Temperature to 60°CHydrolysis, potential ring-opening.
Oxidation 3% - 30% H₂O₂; Room TemperatureFormation of N-oxides or other oxidation products.[17]
Thermal Dry Heat (e.g., 80-100°C)Thermally induced decomposition.
Photolytic UV/Vis light exposure (ICH Q1B guideline: >1.2 million lux hours and >200 W hours/m²)[17]Photochemically induced degradation.

A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below.

Q4: An unknown peak has appeared in my chromatogram. What is the logical workflow for identification?

A4: The appearance of an unknown peak requires a systematic investigation. The workflow diagram below outlines the critical steps from initial detection to final characterization. The primary goal is to leverage LC-MS for rapid assessment before committing to more resource-intensive isolation and NMR analysis.[11][18]

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Quantification & Reporting A Unknown Peak Detected in HPLC-UV B Is peak present in blank/placebo? A->B C Artifact/System Peak. Investigate source. B->C Yes D Potential Impurity. Proceed to MS. B->D No E LC-MS Analysis D->E F Obtain Molecular Weight & Fragmentation Pattern E->F G Structure Proposed? F->G H Synthesize or Procure Reference Standard G->H Yes J Isolation Required (Prep-HPLC) G->J No I Confirm by Co-injection H->I M Develop & Validate Quantitative Method I->M K NMR Spectroscopy (1H, 13C, 2D) J->K L Structure Confirmed K->L L->M N Report Findings M->N

Caption: Workflow for Unknown Impurity Identification.

Troubleshooting Guide
Problem: My HPLC chromatogram shows poor resolution between the this compound peak and a known impurity.
  • Causality: Poor resolution (<1.5) means the chromatographic conditions are insufficient to separate the two compounds, leading to inaccurate quantification. This can be due to similar polarity, pKa, or interaction with the stationary phase.

  • Solutions to Try:

    • Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase or make the gradient shallower. This increases retention and provides more time for separation.

    • Adjust Mobile Phase pH: The compound has a pKa associated with its acidic proton on the pyrimidin-4-ol moiety. Adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) to be at least 2 units away from the pKa of the API and impurity can significantly alter retention and improve selectivity.

    • Change Organic Modifier: If using acetonitrile, try methanol, or a combination of the two. Methanol has different solvent properties and can alter the elution order.

    • Try a Different Stationary Phase: If C18 is not providing adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different interaction mechanisms (e.g., pi-pi interactions).

Problem: My mass spectrometry data for an unknown impurity is ambiguous or shows no clear molecular ion.
  • Causality: The compound may not ionize well under the selected conditions (e.g., Electrospray Ionization - ESI), or it might be fragmenting in the source. Non-volatile salts from the HPLC mobile phase (like phosphate buffers) can suppress the MS signal.

  • Solutions to Try:

    • Switch Ionization Mode: If you are using ESI positive mode, try ESI negative mode. The pyrimidin-4-ol structure has an acidic proton and may ionize better in negative mode.

    • Use a Volatile Mobile Phase: Ensure your LC method uses a volatile buffer system like ammonium acetate or ammonium formate, which is compatible with MS.[19]

    • Optimize In-Source Parameters: Reduce the in-source fragmentation or declustering potential to minimize premature fragmentation and enhance the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Try a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds that do not ionize well with ESI.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study in accordance with ICH guidelines.[7][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL API, 0.1 M HCl). Store at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL API, 0.1 M NaOH). Store at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL API, 3% H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Spread a thin layer of solid API in a petri dish and place it in an oven at 80°C.

  • Photolytic Degradation: Expose both the solid API and the stock solution to controlled UV/Vis light as per ICH Q1B guidelines.

3. Sample Analysis:

  • Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before dilution.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

  • Trustworthiness Check: Monitor for mass balance. The sum of the assay of the main peak and the areas of all impurity peaks should remain close to 100% of the initial value. A significant loss in mass balance may indicate that some degradants are not eluting or are not UV active at the chosen wavelength.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a systematic approach to developing a robust, stability-indicating HPLC method.

1. Initial Method Scouting:

  • Wavelength Selection: Using a photodiode array (PDA) detector, scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Phosphate Buffer in water.

    • Mobile Phase B: Acetonitrile.

    • Run a broad gradient (e.g., 5% to 95% B in 20 minutes) to elute the API and all potential impurities.

2. Method Optimization:

  • Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution time of the API and its impurities to maximize resolution.

  • pH Adjustment: If co-elution occurs, systematically adjust the pH of Mobile Phase A to alter the ionization and retention of acidic or basic analytes.

  • System Suitability Test (SST): Before validation, ensure the method is reliable. The SST solution should contain the API and all known impurities.

    • Acceptance Criteria (Typical):

      • Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity.

      • Tailing Factor (T): ≤ 1.5 for the API peak.

      • Theoretical Plates (N): > 2000 for the API peak.

3. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Parameter Typical Starting Conditions for this compound Rationale
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately non-polar heterocyclic compounds.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0Controls ionization for consistent peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 70% B over 30 minutesTo resolve early and late eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at λmax (e.g., ~260-320 nm, to be determined)Provides optimal sensitivity for the API and related structures.
Injection Vol. 10 µLBalances sensitivity with peak shape.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Chloropyrido[2,3-d]pyrimidin-4-ol and Other Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the biological activity of the foundational molecule, 7-Chloropyrido[2,3-d]pyrimidin-4-ol, with other more complex pyridopyrimidine derivatives. Our analysis is grounded in established structure-activity relationships (SAR) and supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a detailed understanding of this important class of compounds.

The Pyrido[2,3-d]pyrimidine Core: A Versatile Pharmacophore

The fusion of a pyridine and a pyrimidine ring system gives rise to the four isomers of pyridopyrimidine. Among these, the pyrido[2,3-d]pyrimidine isomer is the most extensively studied due to its profound and diverse biological activities, including anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[1][3] The core structure's ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile, making it a cornerstone for the development of targeted therapeutics.

Biological Activity Profile: From Unsubstituted Core to Highly Decorated Derivatives

The biological activity of pyridopyrimidine derivatives is highly dependent on the nature and position of their substituents. While specific experimental data for the unsubstituted this compound is limited in publicly available literature, its potential activity can be inferred from the well-established structure-activity relationships of the broader class.

Anticancer and Kinase Inhibitory Activity

The most prominent therapeutic application of pyrido[2,3-d]pyrimidines is in oncology, primarily as inhibitors of various protein kinases that are often dysregulated in cancer.[1][4]

Inferred Activity of this compound:

The 7-chloro and 4-oxo (or its tautomeric 4-hydroxy) functionalities are key components of the pyrido[2,3-d]pyrimidine scaffold that contribute to its kinase inhibitory potential. The 4-oxo group can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases. The 7-chloro substituent, an electron-withdrawing group, can influence the electronic properties of the ring system and provide a handle for further synthetic modification. While likely possessing some basal inhibitory activity against a range of kinases, this compound is expected to be significantly less potent than its more elaborately substituted derivatives.

Comparative Analysis with Substituted Derivatives:

The addition of various substituents dramatically enhances the potency and selectivity of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

  • Substitution at the 2- and 6-positions: The introduction of aryl or amino groups at the 2- and 6-positions has been a highly successful strategy for developing potent kinase inhibitors. For instance, derivatives with a 2-phenylamino group and a 6-aryl group have shown potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases.[5][6]

  • Substitution at the 5- and 8-positions: Modifications at these positions can improve selectivity and pharmacokinetic properties. For example, the introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer excellent selectivity for Cdk4 over other kinases.[7]

The following table summarizes the anticancer and kinase inhibitory activities of several representative pyrido[2,3-d]pyrimidine derivatives, highlighting the significant increase in potency achieved through substitution.

Compound/DerivativeTarget/Cell LineIC50/ActivityCitation
PD180970 Bcr-Abl Tyrosine KinaseIC50 = 2.5 nM[1]
PD173955 Bcr-AblIC50 = 2.5 nM[1]
Compound 5a PDGFRβ, EGFR, CDK4/cyclin D1Promising Inhibition at 50 & 100 µM[8]
Compound 5a HepG-2 (Liver Cancer)IC50 = 0.3 µM[8]
Compound 5a PC-3 (Prostate Cancer)IC50 = 6.6 µM[8]
Compound 5a HCT-116 (Colon Cancer)IC50 = 7 µM[8]
Compound 4e FGFR Tyrosine KinaseIC50 = 0.060 µM[5]
Cdk4 Inhibitor Cdk4IC50 = 0.004 µM[6]
Compound 10f JAK3IC50 = 2.0 nM[9]

Signaling Pathway: Kinase Inhibition

The primary mechanism of anticancer action for many pyrido[2,3-d]pyrimidines is the inhibition of protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, pyridopyrimidine derivatives can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CDK4_6 CDK4/6 Proliferation Cell Proliferation, Survival, Angiogenesis CDK4_6->Proliferation Pyrido Pyrido[2,3-d]pyrimidine Inhibitor Pyrido->RTK Inhibits Pyrido->PI3K Inhibits Pyrido->CDK4_6 Inhibits Transcription->Proliferation

Figure 1. Simplified signaling pathways targeted by pyridopyrimidine kinase inhibitors.
Antimicrobial Activity

The pyrido[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. While less common than their application as anticancer agents, certain derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[10][11]

Inferred Activity of this compound:

The presence of a halogen, such as chlorine, on a heterocyclic ring is a common feature in many antimicrobial agents. It can enhance lipophilicity, facilitating cell membrane penetration. Therefore, it is plausible that this compound possesses some level of antimicrobial activity.

Comparative Analysis with Substituted Derivatives:

As with anticancer activity, substitutions on the pyrido[2,3-d]pyrimidine core are crucial for potent antimicrobial effects. Studies have shown that the introduction of various side chains can significantly improve the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Compound/DerivativeOrganismMIC (µg/mL)Citation
Compound 5b Gram-positive & Gram-negative bacteria0.48 - 3.91[10]
Compound 5c Gram-positive & Gram-negative bacteria0.48 - 3.91[10]
Compound 5f Gram-positive & Gram-negative bacteria0.48 - 3.91[10]
Compound 6 Gram-positive & Gram-negative bacteria0.48 - 3.91[10]
Compound 7 Gram-positive & Gram-negative bacteria0.48 - 3.91[10]
Compound 14a Gram-positive & Gram-negative bacteria0.48 - 3.91[10]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of pyridopyrimidine derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & SAR Synth Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Purify Purification (e.g., Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Anticancer Anticancer Activity (MTT Assay) Confirm->Anticancer Kinase Kinase Inhibition Assay Confirm->Kinase Antimicrobial Antimicrobial Activity (Broth Microdilution) Confirm->Antimicrobial IC50 IC50/MIC Determination Anticancer->IC50 Kinase->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 2. General workflow for the synthesis and biological evaluation of pyridopyrimidine derivatives.
Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Test pyridopyrimidine compounds

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • 384-well plates

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Test pyridopyrimidine compounds

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and Alexa Fluor™ 647-streptavidin)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, recombinant kinase, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents and incubate to allow for binding.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Broth Microdilution Assay for Antibacterial Activity

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Test pyridopyrimidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of potent therapeutic agents. While the foundational molecule, this compound, likely possesses modest biological activity, its true value lies in serving as a key starting point for the synthesis of highly decorated and potent derivatives. Through strategic substitutions at various positions on the heterocyclic core, researchers have successfully developed highly selective and potent inhibitors of key cellular targets, particularly protein kinases implicated in cancer. The comparative analysis presented in this guide, grounded in established structure-activity relationships and supported by detailed experimental protocols, provides a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 7-Chloropyrido[2,3-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine core of DNA and RNA.[1] This structural feature has made it a fertile ground for the development of a multitude of biologically active compounds, particularly as kinase inhibitors.[2] Kinases, the enzymes that catalyze the transfer of phosphate groups, are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrido[2,3-d]pyrimidin-7-one template, in particular, has been identified as a key framework for potent ATP-competitive kinase inhibitors.[2][3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 7-chloropyrido[2,3-d]pyrimidin-4-ol scaffold. The 4-ol tautomer is in equilibrium with the 4-one form, with the latter being predominant and often depicted in the literature. The 7-chloro substituent serves as a crucial synthetic handle, allowing for the introduction of a wide array of chemical moieties through nucleophilic substitution reactions. This versatility enables the fine-tuning of the pharmacological properties of the resulting compounds, leading to the discovery of highly potent and selective inhibitors against various kinase targets. We will explore how modifications at the C7 position, as well as at other sites on the bicyclic core, modulate the biological activity of these derivatives, providing a comparative framework for researchers in the field of drug discovery.

The Synthetic Keystone: The this compound Scaffold

The journey to a diverse library of kinase inhibitors often begins with a versatile starting material. The 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one is one such key intermediate.[4] Its synthesis is a critical first step in the exploration of the chemical space around this scaffold. One common approach to the broader pyrido[2,3-d]pyrimidin-7-one core involves the cyclization of substituted pyridines that have functional groups at the 2 and 3 positions. Another prevalent method is the annelation of a pyridine ring onto a pre-existing pyrimidine.

For the specific construction of the pyrido[2,3-d]pyrimidin-4-one system, a number of synthetic strategies have been developed. These methods are designed to allow for the introduction of various functional groups and aromatic substituents, often with high yields. The chloro group at the C7 position is particularly advantageous as it provides a reactive site for the introduction of diverse substituents, a key strategy in SAR studies.

G cluster_0 General Synthetic Pathway Pyrimidine Precursor Pyrimidine Precursor Cyclization Cyclization Pyrimidine Precursor->Cyclization Pyrido[2,3-d]pyrimidin-4-one Core Pyrido[2,3-d]pyrimidin-4-one Core Cyclization->Pyrido[2,3-d]pyrimidin-4-one Core Chlorination Chlorination Pyrido[2,3-d]pyrimidin-4-one Core->Chlorination This compound This compound Chlorination->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution C7-Substituted Derivatives C7-Substituted Derivatives Nucleophilic Substitution->C7-Substituted Derivatives

Caption: General synthetic workflow for C7-substituted derivatives.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of pyrido[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The following sections provide a comparative analysis of how modifications at key positions of the scaffold impact their kinase inhibitory profiles.

The Critical C7-Position: A Gateway to Potency and Selectivity

The C7 position of the pyrido[2,3-d]pyrimidin-4-one scaffold is a key site for modification to modulate biological activity. The 7-chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents.

While direct SAR studies on a series of 7-substituted derivatives starting from the 7-chloro compound are not consolidated in a single paper, related studies on the isomeric pyrido[3,2-d]pyrimidine scaffold offer valuable insights into the impact of C7 modifications. In a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, a diverse range of substituents were introduced at the C7 position, while keeping the C2 and C4 substituents constant.[5] This work demonstrated that modifications at C7 significantly influence potency and selectivity.[5]

Derivative (Scaffold) C7-Substituent Target Kinase IC50 (nM) Reference
Pyrido[3,2-d]pyrimidinePhenylPI3Kα19[5]
Pyrido[3,2-d]pyrimidine4-FluorophenylPI3Kα10[5]
Pyrido[3,2-d]pyrimidine3-MethoxyphenylPI3Kα8[5]
Pyrido[3,2-d]pyrimidine2-ThienylPI3Kα3[5]

This table is illustrative of the impact of C7 substitution on a related pyridopyrimidine scaffold.

The C2-Position: Modulating Kinase Selectivity

Substituents at the C2 position play a crucial role in determining the selectivity of these compounds for different kinases. For instance, in a series of pyrido[2,3-d]pyrimidin-7-ones, the introduction of a 2-amino pyridine side chain was a key feature in the development of potent and selective CDK4/6 inhibitors like Palbociclib.[2] In another study, the introduction of a [4-(diethylamino)butyl]amino side chain at the C2 position of a broadly active tyrosine kinase inhibitor led to enhanced potency and bioavailability.[3]

The C5 and C6 Positions: Fine-Tuning Activity

Modifications at the C5 and C6 positions of the pyridine ring also have a significant impact on the activity and selectivity of these compounds. A noteworthy example is the discovery that introducing a methyl substituent at the C5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[2][6]

In a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase.[3] This highlights the profound effect that aryl substituents at the C6 position can have on the selectivity profile of these inhibitors.

G cluster_0 Key SAR Insights Core Pyrido[2,3-d]pyrimidin-4-one Core C7 C7-Position: - Amenable to diverse substitutions - Modulates potency Core->C7 C2 C2-Position: - Influences kinase selectivity - Affects bioavailability Core->C2 C5_C6 C5 & C6-Positions: - Fine-tune activity - Impact selectivity Core->C5_C6

Caption: Summary of key structure-activity relationship insights.

Experimental Protocols

Synthesis of a 7-Amino-substituted Pyrido[2,3-d]pyrimidin-4-one Derivative

This protocol is a general representation of a nucleophilic aromatic substitution reaction at the C7 position of the 7-chloropyrido[2,3-d]pyrimidin-4-one scaffold.

  • Dissolution: Dissolve 7-chloropyrido[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: To the solution, add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 7-amino-substituted pyrido[2,3-d]pyrimidin-4-one derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in the assay buffer.

  • Assay Reaction Mixture: In a microplate well, combine the test compound dilution, the target kinase enzyme, and a suitable substrate (e.g., a peptide or protein).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The strategic introduction of substituents at the C7 position, in combination with modifications at other key positions such as C2, C5, and C6, allows for a systematic exploration of the structure-activity landscape. This comparative guide has highlighted the critical role of these modifications in fine-tuning the pharmacological profile of these derivatives. The insights provided herein are intended to aid researchers in the rational design of novel pyrido[2,3-d]pyrimidine-based compounds with improved therapeutic potential. The versatility of this scaffold, coupled with a deep understanding of its SAR, ensures its continued prominence in the ongoing quest for new and effective kinase inhibitors.

References

A Comparative Cytotoxicity Evaluation of 7-Chloropyrido[2,3-d]pyrimidin-4-ol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy Assessment

We will delve into the experimental design, detailed protocols for cytotoxicity assessment, and a comparative analysis with established chemotherapeutic agents, Doxorubicin and Staurosporine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel heterocyclic compounds.

The Rationale for Investigating 7-Chloropyrido[2,3-d]pyrimidin-4-ol

The pyrido[2,3-d]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase.[3][4] These kinases are crucial regulators of the cell cycle and apoptosis, and their dysregulation is a hallmark of many cancers.[5][6] The introduction of a chlorine atom at the 7-position of the pyrido[2,3-d]pyrimidin-4-ol scaffold can significantly influence the compound's electronic properties and its interaction with the target kinase's active site, potentially enhancing its potency and selectivity. This guide, therefore, outlines the necessary steps to experimentally validate the cytotoxic efficacy of this specific analog.

Comparative Cytotoxicity Data of Structurally Related Analogs and Control Compounds

The following table summarizes the reported 50% inhibitory concentration (IC50) values for structurally related pyrido[2,3-d]pyrimidine derivatives and the standard chemotherapeutic agents, Doxorubicin and Staurosporine, against various cancer cell lines. This data provides a benchmark for the anticipated cytotoxic potential of this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Analog 1 MCF-7 (Breast)0.57[7]
HepG2 (Liver)1.13[7]
Pyrido[2,3-d]pyrimidine Analog 2 A-549 (Lung)7.23[6]
PC-3 (Prostate)7.12[6]
Doxorubicin MCF-7 (Breast)~0.1 - 2.0[8]
HeLa (Cervical)~0.1 - 1.0[8]
A549 (Lung)~0.5 - 5.0[8]
Staurosporine MCF-7 (Breast)0.5[9]
HeLa (Cervical)Not widely reported
A549 (Lung)~0.005 (for cell cycle arrest)

Experimental Protocols

A critical component of evaluating a novel compound is a robust and reproducible experimental protocol. The following section details the methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability.

Materials
  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Doxorubicin and Staurosporine (as positive controls)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into 96-well plates compound_prep Prepare serial dilutions of test compound and controls incubation_24h Incubate cells for 24-72 hours compound_prep->incubation_24h Add to cells add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 4 hours (formazan formation) add_mtt->incubation_4h solubilization Add DMSO to dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the desired cancer cell lines.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound, Doxorubicin, and Staurosporine in culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action: A Look at Signaling Pathways

The cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Two such pathways are the PIM kinase and CDK signaling pathways.

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in promoting cell survival and proliferation.[3][6]

PIM_Kinase_Pathway cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 PIM-1 Kinase jak_stat->pim1 Upregulation bad Bad pim1->bad Phosphorylation (inactivation) myc c-Myc pim1->myc Stabilization bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis Inhibition bcl2->apoptosis proliferation Cell Proliferation myc->proliferation

Caption: Simplified PIM-1 kinase signaling pathway.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[5] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division.

CDK_Pathway growth_factors Growth Factors cyclinD_CDK46 Cyclin D / CDK4/6 growth_factors->cyclinD_CDK46 Activation rb Rb cyclinD_CDK46->rb Phosphorylation (inactivation) e2f E2F rb->e2f Release cyclinE_CDK2 Cyclin E / CDK2 e2f->cyclinE_CDK2 Transcription s_phase S-Phase Entry (DNA Replication) cyclinE_CDK2->s_phase

Caption: Simplified CDK signaling pathway in cell cycle progression.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound's cytotoxicity. By leveraging comparative data from structurally related analogs and employing robust experimental protocols, researchers can effectively assess the anti-cancer potential of this novel compound. The provided methodologies and insights into potential mechanisms of action offer a solid foundation for further investigation and development of this promising class of molecules in the pursuit of novel cancer therapeutics.

References

A Comparative Guide to the Synthetic Routes of Pyrido[2,3-d]pyrimidines: From Classical Condensations to Modern Multi-Component Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purines and pteridines allows it to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and anti-inflammatory agents.[2][3] A notable example is Palbociclib, a cyclin-dependent kinase (CDK) inhibitor approved for the treatment of breast cancer, which features this privileged heterocyclic system.[4] The burgeoning interest in this scaffold necessitates a thorough understanding of its synthetic pathways. This guide provides an in-depth comparative analysis of the primary synthetic routes to pyrido[2,3-d]pyrimidines, offering field-proven insights, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses for researchers in drug discovery and development.

At a Glance: Key Synthetic Strategies

The construction of the pyrido[2,3-d]pyrimidine core can be broadly categorized into two main approaches: annelating a pyridine ring onto a pre-existing pyrimidine nucleus or, conversely, forming a pyrimidine ring onto a pyridine precursor. Within these categories, several distinct and powerful strategies have emerged.

Synthetic Strategy General Approach Key Starting Materials Core Strengths Potential Challenges
Multi-Component Reactions (MCRs) One-pot condensation of three or more reactants.Aminopyrimidines (e.g., 6-aminouracil), aldehydes, active methylene compounds (e.g., malononitrile).High efficiency, atom economy, operational simplicity, rapid access to diverse structures.[3][5]Substrate scope can be limited, optimization of conditions for all components can be complex.
Synthesis from Aminopyrimidines (Annelation of Pyridine Ring) Stepwise construction of the pyridine ring onto a pyrimidine core.Substituted aminopyrimidines, α,β-unsaturated compounds, 1,3-dicarbonyls.Good control over substitution patterns, well-established classical reactions.Often requires harsher conditions, multi-step processes can lead to lower overall yields.[1]
Synthesis from Aminopyridines (Annelation of Pyrimidine Ring) Building the pyrimidine ring onto a pyridine precursor.2-Amino-3-cyanopyridines, formamide, urea, isocyanates.Direct route to specific substitution patterns, particularly at the 2- and 4-positions.Availability and synthesis of substituted pyridine precursors can be a limiting factor.
Friedländer Annulation Condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.o-Amino-formyl or -acyl pyrimidines, ketones, active methylene compounds.Convergent, forms the pyridine ring in a single cyclocondensation step.Preparation of the required ortho-amino carbonyl pyrimidine precursors can be challenging.[6]

I. The Rise of Efficiency: Multi-Component Reactions (MCRs)

Multi-component reactions have become a dominant strategy for synthesizing pyrido[2,3-d]pyrimidines due to their convergence, atom economy, and adherence to the principles of green chemistry.[5] These reactions construct the heterocyclic core in a single pot by combining three or more starting materials, thereby reducing waste, saving time, and simplifying purification procedures.[3]

Mechanistic Rationale: The Domino Knoevenagel-Michael Cyclization Cascade

The most prevalent MCR pathway for pyrido[2,3-d]pyrimidines involves the reaction of an aminopyrimidine (e.g., 6-aminouracil), an aldehyde, and an active methylene compound (e.g., malononitrile). The reaction proceeds through a well-orchestrated domino sequence:

  • Knoevenagel Condensation: The aldehyde and the active methylene compound undergo a base-catalyzed condensation to form an electron-deficient alkene (a Knoevenagel adduct).

  • Michael Addition: The C5 position of the electron-rich aminopyrimidine acts as a nucleophile, attacking the Knoevenagel adduct in a conjugate addition.

  • Intramolecular Cyclization and Tautomerization: The amino group of the pyrimidine then attacks one of the nitrile groups, leading to cyclization and subsequent tautomerization to form the aromatic pyridopyrimidine ring.

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Adduct Knoevenagel Adduct Aldehyde->Adduct Malononitrile Malononitrile Malononitrile->Adduct Michael_Adduct Michael Adduct Adduct->Michael_Adduct C5 Nucleophilic Attack Aminopyrimidine 6-Aminouracil Aminopyrimidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Attack Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Product

Caption: Domino reaction cascade in the MCR synthesis.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

This protocol is adapted from a highly efficient method utilizing microwave irradiation to accelerate the reaction.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-Aminouracil (1.0 mmol)

  • Dimethylformamide (DMF) (3.0 mL)

Procedure:

  • In a 10 mL microwave reactor vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1.0 mmol).

  • Add DMF (3.0 mL) to the vessel.

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at a maximum power of 250 W. The temperature will typically reach around 120°C.

  • Maintain the reaction for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Performance Data: This method consistently provides high yields (typically 82-95%) in very short reaction times (5-10 minutes), highlighting the significant advantage of microwave assistance.[5]

II. The Classical Approach: Building from Aminopyrimidines

Constructing the pyridine ring onto a pre-existing pyrimidine is a foundational strategy that offers excellent control over the final substitution pattern. This approach generally involves the reaction of an activated aminopyrimidine with a three-carbon synthon.

Mechanistic Rationale: Vilsmeier-Haack Followed by Cyclization

A common modern variant of this classical approach involves the Vilsmeier-Haack reaction to form an electrophilic intermediate, which then undergoes condensation and cyclization.

  • Vilsmeier Reagent Formation: A formamide derivative (like DMF) reacts with an activating agent (like oxalyl chloride or POCl₃) to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C5 position of the 6-aminouracil attacks the Vilsmeier reagent.

  • Condensation and Cyclization: The resulting intermediate is then treated with an active methylene compound (like cyanoacetamide). This leads to a condensation reaction followed by an intramolecular cyclization of the amino group onto the nitrile, forming the pyridine ring.

Caption: Vilsmeier-Haack route to pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis via Vilsmeier Reagent

This two-step protocol is effective for producing a variety of pyrido[2,3-d]pyrimidine-2,4-dione derivatives.[7]

Step 1: Formation of the Vilsmeier Intermediate

  • To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10°C.

  • Stir the reaction mixture for 30 minutes at room temperature to form the Vilsmeier reagent.

  • Add the 6-amino-1,3-disubstituted uracil (0.10 mmol) to the resulting white suspension and stir for another 30 minutes.

  • Remove the volatile components under reduced pressure. The crude intermediate is used in the next step without further purification.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine

  • Dissolve the crude intermediate from Step 1 in ethanol.

  • Add cyanoacetamide and triethylamine to the solution.

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. This method can yield products in the range of 78% over the two steps.[7]

III. An Alternative Annulation: Synthesis from 2-Amino-3-cyanopyridines

This strategy reverses the logic of the previous method, starting with a substituted pyridine and constructing the pyrimidine ring. The key precursor is a 2-amino-3-cyanopyridine, which contains the necessary functionalities for cyclization.

Mechanistic Rationale: Cyclization with One-Carbon Reagents

The synthesis involves the reaction of the 2-amino-3-cyanopyridine with a reagent that can provide the final carbon atom of the pyrimidine ring.

  • Nucleophilic Attack: The 2-amino group of the pyridine attacks the electrophilic one-carbon reagent (e.g., formamide, urea, or an acyl chloride).

  • Intramolecular Cyclization: The nitrogen of the newly formed amide or urea intermediate then attacks the adjacent nitrile carbon.

  • Tautomerization: The cyclized intermediate undergoes tautomerization to yield the final aromatic pyrido[2,3-d]pyrimidine product.

Experimental Protocol: Cyclization with Acetic Anhydride

This protocol describes the synthesis of a 2-methyl-substituted pyrido[2,3-d]pyrimidine from a 2-amino-3,5-dicarbonitrilepyridine precursor.[8]

Materials:

  • 6-Amino-4-(aryl)-2-oxo-1-(aryl)-1,2-dihydropyridine-3,5-dicarbonitrile (2.0 mmol)

  • Acetic anhydride (10 mL)

Procedure:

  • Suspend the substituted 2-aminopyridine derivative (2.0 mmol) in acetic anhydride (10 mL).

  • Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • Pour the reaction mixture into ice water (40 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrido[2,3-d]pyrimidine.

Comparative Analysis and Field Insights

Parameter Multi-Component Reactions (MCRs) Synthesis from Aminopyrimidines Synthesis from Aminopyridines
Yield Generally high to excellent (80-95%).[5]Variable, often moderate to good over multiple steps.Good to high, depending on the cyclization agent.
Reaction Time Very short, especially with microwave assistance (5-30 min).[5]Can be long, often requiring several hours per step.Typically requires several hours of reflux.[8]
Operational Simplicity High (one-pot procedure).Moderate (multi-step, requires isolation of intermediates).Moderate (typically a one-step cyclization from the pyridine precursor).
Substrate Scope & Diversity Excellent for generating libraries by varying the aldehyde and active methylene components.Good, allows for precise placement of substituents on the pyrimidine core.Dependent on the availability of substituted 2-amino-3-cyanopyridine precursors.
Green Chemistry Aspects Highly favorable; high atom economy, often uses greener solvents or solvent-free conditions.[3]Less favorable; multi-step nature generates more waste.Moderate; depends on the synthesis of the starting pyridine.
Scalability Can be challenging to scale up due to the complexity of optimizing a multi-component system.Generally more straightforward to scale up as each step can be optimized individually.Scalability is often good for the final cyclization step.
Purification Often straightforward, with the product precipitating from the reaction mixture.Can be complex, requiring chromatography at multiple stages.Purification is typically manageable via recrystallization or chromatography.

Expertise & Experience:

From a practical standpoint, Multi-Component Reactions are the go-to method for rapid lead discovery and the generation of diverse compound libraries. The ability to introduce three points of diversity in a single step is unparalleled. However, achieving high yields often requires careful optimization of catalysts and conditions, and not all substrate combinations work equally well. For instance, sterically hindered aldehydes may react sluggishly.

The synthesis from aminopyrimidines offers a more traditional, robust, and often more predictable route. This method is particularly valuable when a specific substitution pattern on the pyrimidine ring is required, which may not be accessible through MCRs. While it is more labor-intensive, the step-by-step approach allows for troubleshooting and optimization at each stage, which can be advantageous for scaling up a synthesis.

The synthesis from aminopyridines is a powerful strategy when the desired substitution pattern is more easily installed on the pyridine ring first. The final cyclization to form the pyrimidine is often very efficient. The primary bottleneck for this route is the synthesis of the 2-amino-3-cyanopyridine precursors, which can itself be a multi-step process.

Conclusion

The synthesis of pyrido[2,3-d]pyrimidines is a mature field with a rich variety of methodologies available to the modern chemist. The choice of synthetic route is not arbitrary but is dictated by the specific goals of the research program. For high-throughput screening and the rapid exploration of chemical space, multi-component reactions offer unmatched efficiency and elegance. For the synthesis of a specific, complex target, particularly on a larger scale, the more classical, stepwise approaches starting from either a pyrimidine or pyridine core provide greater control and predictability. A thorough understanding of the causality behind each experimental choice—from the selection of starting materials to the method of cyclization—is paramount for the successful development of novel pyrido[2,3-d]pyrimidine-based therapeutics.

References

Validating the Mechanism of Action of 7-Chloropyrido[2,3-d]pyrimidin-4-ol Based Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the validation of a small molecule's mechanism of action is a critical step. This guide provides a comprehensive framework for validating inhibitors based on the 7-Chloropyrido[2,3-d]pyrimidin-4-ol scaffold, with a specific focus on its potential as an inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and RIPK2 Inhibition

The pyrido[2,3-d]pyrimidine core is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases.[1][2] While this compound itself is a basic building block[3][4][5], its derivatives have shown promise as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR)[6] and Cyclin-Dependent Kinase 4 (CDK4)[1]. However, a significant body of research points towards the pyrido[2,3-d]pyrimidin-7-one scaffold, a close structural relative, as a potent inhibitor of RIPK2.[7]

RIPK2 is a crucial kinase in the innate immune system, acting downstream of the NOD1 and NOD2 receptors which recognize bacterial peptidoglycans.[8][9] Upon activation, RIPK2 autophosphorylates and triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[8][10] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory conditions, including Crohn's disease, rheumatoid arthritis, and certain cancers, making RIPK2 a compelling therapeutic target.[8]

This guide will therefore proceed with the hypothesis that this compound-based compounds function as RIPK2 inhibitors. The following sections will detail a rigorous, multi-faceted approach to validate this proposed mechanism of action.

Experimental Strategy for Mechanism of Action Validation

A robust validation strategy should progress from direct target engagement and biochemical confirmation to cellular and, ultimately, in vivo functional assays. This tiered approach ensures that the observed biological effects are a direct consequence of target inhibition.

experimental_workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Target_Engagement Target Engagement (e.g., Thermal Shift Assay) Biochemical_Assay Biochemical Potency (e.g., ADP-Glo Assay) Target_Engagement->Biochemical_Assay Confirms direct binding Kinase_Selectivity Kinase Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Determines IC50 Cellular_Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-RIPK2) Kinase_Selectivity->Cellular_Target_Engagement Informs cellular experiment design Downstream_Signaling Downstream Signaling Inhibition (e.g., NF-κB Reporter Assay) Cellular_Target_Engagement->Downstream_Signaling Confirms target inhibition in cells Functional_Outcome Functional Outcome Assessment (e.g., Cytokine Secretion Assay) Downstream_Signaling->Functional_Outcome Links target inhibition to pathway modulation

Caption: A tiered workflow for validating the mechanism of action of a putative RIPK2 inhibitor.

Biochemical Validation: Direct Target Interaction and Potency

The initial step is to confirm direct binding to RIPK2 and quantify the inhibitory potency in a purified, cell-free system.

Target Engagement: Does the Compound Bind to RIPK2?

A thermal shift assay (TSA) is a rapid and effective method to confirm direct binding. This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the inhibitor stabilizes the protein, confirming a direct interaction.

Alternative Inhibitors for Comparison:

  • Ponatinib: A clinically approved Type II inhibitor with high potency against RIPK2.[9]

  • GSK583: A potent and selective RIPK2 inhibitor.[11]

  • Staurosporine: A non-selective kinase inhibitor, often used as a positive control.[10]

Table 1: Hypothetical Thermal Shift Assay Data

CompoundConcentration (µM)ΔTm (°C)Interpretation
This compound deriv. 10+ 5.2Strong binding
Ponatinib10+ 6.5Very strong binding
GSK58310+ 4.8Strong binding
DMSO (Vehicle)-0No binding
Biochemical Potency: How Effectively Does the Compound Inhibit RIPK2 Activity?

An in vitro kinase assay is essential to determine the half-maximal inhibitory concentration (IC50) of the compound against RIPK2. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[12]

Table 2: Hypothetical RIPK2 Biochemical Potency Data

CompoundRIPK2 IC50 (nM)
This compound deriv. 15
Ponatinib6.7
GSK58325
WEHI-345130

Data for Ponatinib and WEHI-345 are from published sources for comparative context.

Kinase Selectivity: Is the Inhibition Specific to RIPK2?

To be a viable therapeutic candidate, an inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. A broad kinase panel screening (e.g., against 250+ kinases) is the gold standard for assessing selectivity.[11]

Table 3: Hypothetical Kinase Selectivity Profile

Kinase% Inhibition at 1 µM (7-Chloro... deriv.)
RIPK2 98%
RIPK115%
RIPK38%
FLT325%
p38α12%

A desirable profile shows high inhibition of the target kinase (RIPK2) with minimal activity against other kinases, particularly closely related ones like RIPK1 and RIPK3.[12]

Cellular Validation: Confirming On-Target Activity in a Physiological Context

Once biochemical activity is established, the next crucial step is to verify that the inhibitor can access and engage RIPK2 within a cell, leading to the inhibition of its downstream signaling and function.

Cellular Target Engagement: Inhibition of RIPK2 Autophosphorylation

Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation, a key step in its activation.[8] A western blot analysis can be used to detect the levels of phosphorylated RIPK2 (p-RIPK2) in cells stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP). A potent inhibitor should reduce the levels of p-RIPK2.

Downstream Signaling Inhibition: Blocking NF-κB Activation

RIPK2 activation leads to the ubiquitination of RIPK2, which serves as a scaffold for downstream signaling components that ultimately activate the NF-κB pathway.[7][13] The effect of the inhibitor on this pathway can be assessed using an NF-κB reporter assay in a cell line such as HEK293T overexpressing NOD2.

signaling_pathway MDP MDP (NOD2 Ligand) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Ub Ubiquitination RIPK2->Ub Autophosphorylation NF_kB NF-κB Activation Ub->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Inhibitor 7-Chloropyrido... Inhibitor Inhibitor->RIPK2

Caption: Simplified NOD2-RIPK2 signaling pathway and the point of intervention for a RIPK2 inhibitor.

Functional Outcome: Suppression of Pro-inflammatory Cytokine Production

The ultimate functional consequence of RIPK2 inhibition is the suppression of pro-inflammatory cytokine production. This can be measured by treating a relevant cell line (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages) with MDP to stimulate the NOD2 pathway and then quantifying the release of cytokines like TNF-α or IL-6 using ELISA.[14]

Table 4: Hypothetical Cellular Assay Data

CompoundMDP-induced TNF-α Secretion IC50 (nM) in THP-1 cells
This compound deriv. 25
Ponatinib10
GSK2983559 (prodrug of GSK583)13

Data for GSK2983559 is from a published source for comparative context.

Detailed Experimental Protocols

For reproducibility, detailed protocols for key assays are provided below.

Protocol: ADP-Glo™ Kinase Assay for RIPK2

Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12]

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the RIPK2 enzyme, MBP, ATP, and the test inhibitor at various concentrations in the kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: MDP-Induced TNF-α Secretion in THP-1 Cells

Principle: This cellular assay measures the ability of an inhibitor to block the downstream functional consequence of RIPK2 activation, which is the production and secretion of the pro-inflammatory cytokine TNF-α.[12]

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • Muramyl dipeptide (MDP)

  • Test inhibitor

  • Human TNF-α ELISA Kit

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Inhibitor Pre-treatment: Replace the medium with fresh serum-free medium containing the test inhibitor at various concentrations. Incubate for 1-2 hours.

  • Stimulation: Add MDP (e.g., 10 µg/mL) to the wells to stimulate the NOD2-RIPK2 pathway. Include a vehicle control (no MDP) and a positive control (MDP with DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validate the mechanism of action of this compound based inhibitors, using RIPK2 as a primary hypothetical target. By progressing from biochemical assays that confirm direct binding and potency to cellular assays that demonstrate on-target effects in a physiological context, researchers can build a strong, evidence-based case for their compound's mechanism.

Positive results from these studies would strongly support the classification of a this compound derivative as a RIPK2 inhibitor. The next logical steps would involve in vivo studies in animal models of inflammatory diseases (e.g., a Crohn's disease model) to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[7][11] Furthermore, co-crystallization of the inhibitor with the RIPK2 kinase domain would provide invaluable structural insights for further lead optimization.[9]

References

A Head-to-Head Comparison of 7-Chloropyrido[2,3-d]pyrimidin-4-ol Derivatives in Cell-Based Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidines in Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic system, a fusion of pyrimidine and pyridine rings, is structurally analogous to purines, enabling it to interact with a wide array of biological targets, particularly ATP-dependent kinases.[2][3] The strategic modification of this scaffold has yielded numerous derivatives with potent anticancer, anti-inflammatory, and antiviral properties.[4][5]

This guide focuses on a specific subclass: 7-Chloropyrido[2,3-d]pyrimidin-4-ol and its derivatives. The presence of the chloro group at the 7-position and the hydroxyl (or its keto tautomer) at the 4-position provides key reactive handles for synthetic elaboration, allowing for the systematic exploration of the chemical space to optimize potency and selectivity against various kinase targets.[4][6]

Kinase inhibitors have revolutionized cancer therapy, and the pyrido[2,3-d]pyrimidine scaffold is at the heart of several approved drugs and clinical candidates.[3] These compounds often function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3][7] This guide will provide a framework for the head-to-head comparison of novel this compound derivatives using a suite of robust cell-based assays, offering insights into their potential as therapeutic agents.

The Rationale Behind a Cell-Based Approach

While in vitro biochemical assays using purified enzymes are invaluable for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment.[8][9] Cell-based assays provide a more physiologically relevant context to evaluate compound efficacy by considering factors such as:

  • Cellular Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target?

  • Target Engagement: Does the compound interact with its intended kinase target within the cell?

  • Off-Target Effects: Does the compound exhibit unintended activities that could lead to toxicity?

  • Metabolic Stability: Is the compound metabolized to more or less active forms within the cell?

  • Impact on Signaling Pathways: Does target inhibition translate to the desired downstream biological effect?[7]

Therefore, a well-designed panel of cell-based assays is critical for the preclinical evaluation and prioritization of drug candidates.[10]

Hypothetical this compound Derivatives for Comparison

For the purpose of this guide, we will consider a hypothetical series of this compound derivatives (designated CPD-1 to CPD-4 ) with varying substitutions at the R-position. These substitutions are designed to probe the structure-activity relationship (SAR) and their impact on cellular activity.

Compound IDR-GroupRationale for Inclusion
CPD-1 -HParent compound, baseline for comparison.
CPD-2 -CH3Small alkyl group to probe steric tolerance.
CPD-3 -PhenylAromatic group to explore pi-stacking interactions.
CPD-4 -4-FluorophenylElectron-withdrawing group to modulate electronic properties.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are key nodes in oncogenic signaling pathways.[2][7] For instance, kinases like PIM-1, CDK4/6, and EGFR are frequently dysregulated in cancer and represent attractive targets for this class of compounds.[3][7][11][12]

Below is a generalized diagram illustrating the inhibition of a representative kinase signaling pathway by a this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Kinase A (e.g., PIM-1) Receptor->Kinase_A Activates GrowthFactor Growth Factor GrowthFactor->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates P_Substrate Phosphorylated Substrate TranscriptionFactor Transcription Factor P_Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor This compound Derivative Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive evaluation of the cellular activity of our hypothetical derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general cytotoxic or cytostatic effects of the compounds on cancer cells.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[7]

Target Engagement Assay (NanoBRET™ Assay)

To confirm that the compounds are interacting with their intended kinase target within the cell, a target engagement assay is essential. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.

Protocol:

  • Cell Transfection: Co-transfect cells with plasmids encoding the target kinase fused to NanoLuc® luciferase and a fluorescent energy transfer tag.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals. The ratio of these signals (BRET ratio) is dependent on the proximity of the luciferase and the tracer.

  • Data Analysis: Compound binding to the target kinase will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Cellular Kinase Activity Assay (Phospho-Substrate ELISA)

This assay measures the ability of the compounds to inhibit the catalytic activity of the target kinase within the cell by quantifying the phosphorylation of a known downstream substrate.[8][15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.

  • Cell Lysis: After the desired incubation time, lyse the cells to release the proteins.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of the target kinase's substrate.

    • Coat the wells of a microplate with a capture antibody that binds to the total substrate protein.

    • Add the cell lysates to the wells.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: A decrease in the signal indicates inhibition of the kinase activity. Normalize the phospho-substrate signal to the total protein concentration and determine the IC50 for kinase inhibition.

Data Presentation and Interpretation

The data from these assays can be summarized in a table for a clear head-to-head comparison of the this compound derivatives.

Table 1: Comparative Cell-Based Assay Data for CPD Derivatives

Compound IDCell Viability IC50 (µM) (MCF-7 cells)Target Engagement IC50 (µM) (Kinase X)Cellular Kinase Activity IC50 (µM) (Kinase X)
CPD-1 >100>100>100
CPD-2 50.225.830.5
CPD-3 15.75.18.3
CPD-4 5.41.22.1

Interpretation of Hypothetical Results:

  • CPD-1 (the parent compound) shows no significant activity, indicating that the core scaffold alone is not sufficient for potent cellular effects.

  • CPD-2 with a methyl group shows moderate activity, suggesting that substitution at the R-position is beneficial.

  • CPD-3 with a phenyl group demonstrates a significant increase in potency across all assays, likely due to favorable interactions within the kinase active site.

  • CPD-4 with a 4-fluorophenyl group is the most potent derivative. The electron-withdrawing fluorine may enhance binding affinity or improve cellular permeability.

The strong correlation between target engagement, kinase activity inhibition, and cell viability for CPD-3 and CPD-4 suggests that their cytotoxic effects are likely mediated through the inhibition of the target kinase.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of novel this compound derivatives in a cell-based setting. By employing a multi-assay approach that evaluates cytotoxicity, target engagement, and cellular kinase activity, researchers can gain crucial insights into the structure-activity relationships and select the most promising candidates for further preclinical development.

Future studies should expand upon this initial characterization to include:

  • Selectivity Profiling: Testing the most potent compounds against a panel of other kinases to assess their selectivity.

  • Apoptosis and Cell Cycle Analysis: Investigating the downstream cellular mechanisms of action, such as the induction of apoptosis or cell cycle arrest.[11][12][16]

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models.

By systematically applying these cell-based assays, the drug discovery process for this promising class of kinase inhibitors can be significantly accelerated.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" due to its versatile interaction with various biological targets.[1][2] Among the many derivatives, 7-Chloropyrido[2,3-d]pyrimidin-4-ol serves as a crucial building block in medicinal chemistry.[3] However, the path from a promising compound on paper to robust, reproducible experimental data is fraught with challenges.

This guide moves beyond simple protocols. It is engineered to instill a deep understanding of the factors governing experimental success with this compound. We will dissect the causality behind methodological choices, establish self-validating experimental frameworks, and provide a comparative analysis against a relevant structural analog to offer a comprehensive perspective. Our goal is to empower you to generate reliable and reproducible results, accelerating the pace of discovery.

Part 1: Foundational Principles of Reproducibility: Know Your Compound

Reproducibility begins not in the cell culture hood or the plate reader, but at the analytical bench. The identity, purity, and handling of your starting material are paramount. Any ambiguity here will cascade into confounding variables throughout your workflow.

Chemical Identity and Tautomerism

This compound (CAS 552331-43-8) exists in tautomeric equilibrium with 7-Chloropyrido[2,3-d]pyrimidin-4(3H)-one.[3][4] This is a critical consideration, as the lactam (-one) form may predominate in solid states and certain solutions, influencing solubility and hydrogen bonding interactions with its biological target. For any experimental design, it is crucial to acknowledge both forms.

Caption: Tautomeric forms of the target compound.

Physicochemical Properties and Handling

Inconsistent results often trace back to improper handling and storage. The stability and solubility of your compound are not mere logistical details; they are core experimental parameters.

PropertyValue / RecommendationRationale & Expert Insight
CAS Number 552331-43-8[5]Ensures you are sourcing the correct chemical entity. Always verify against the supplier's Certificate of Analysis (CoA).
Molecular Formula C₇H₄ClN₃O[4]Used for calculating molarity for stock solutions.
Molecular Weight 181.58 g/mol [4]Accuracy in weighing is the first step to accurate final concentrations. Use a calibrated analytical balance.
Appearance White to off-white or light brown crystalline powder.[6]Significant deviation in color may indicate impurities or degradation.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; poorly soluble in water.[6][7][8]For biological assays, DMSO is the solvent of choice. Prepare high-concentration stock solutions (e.g., 10-50 mM) and make serial dilutions in aqueous media. Causality: This minimizes the final DMSO concentration in your assay, which can be cytotoxic above 0.5-1%.
Storage Long-term: 2-8°C under an inert atmosphere (Argon or Nitrogen).[9][10][11]Trustworthiness: The chloro group is susceptible to hydrolysis, which is a primary degradation pathway.[11] Storing under inert, cool, and dry conditions minimizes this risk, preserving the compound's integrity over time.

Part 2: Comparative Analysis with a Key Structural Analog

To fully understand the experimental behavior of this compound, it is instructive to compare it with a closely related and widely studied compound: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . This analog, known as 6-chloro-7-deazapurine, is a pivotal intermediate in the synthesis of major pharmaceutical agents like Tofacitinib.[6][8] The primary difference lies in the core bicyclic system: a pyridine-pyrimidine fusion versus a pyrrole-pyrimidine fusion.

FeatureThis compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Structure Pyridine fused to PyrimidinePyrrole fused to Pyrimidine
CAS Number 552331-43-8[5]3680-69-1[12]
Molecular Formula C₇H₄ClN₃O[9]C₆H₄ClN₃[12]
Molecular Weight 181.58 g/mol [9]153.57 g/mol [12]
Key Applications Building block for kinase inhibitors (e.g., CDK4, EGFR).[13][14]Intermediate for JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).[6]
Structural Significance The additional nitrogen in the pyridine ring acts as a hydrogen bond acceptor, potentially altering target binding specificity compared to the pyrrolo analog.The N-H group in the pyrrole ring is a hydrogen bond donor, a key interaction motif for many kinase ATP-binding pockets.

This comparison highlights how a subtle change in the heterocyclic core can dramatically shift the ultimate biological application, from targeting cell cycle kinases (CDKs) to Janus kinases (JAKs). This underscores the importance of the specific scaffold when designing experiments and interpreting structure-activity relationships (SAR).

Part 3: Experimental Protocol: A Case Study in In Vitro Cytotoxicity (MTT Assay)

The following is a detailed, self-validating protocol for assessing the cytotoxic effects of this compound, a common first step in evaluating potential anticancer agents.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line (e.g., A-549, PC-3, MCF-7).[13][15]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]

cluster_workflow MTT Assay Workflow arrow arrow A 1. Cell Seeding Plate cells in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of This compound. Include Vehicle (DMSO) & Positive Controls. A->B C 3. Incubation Incubate for 48-72h at 37°C. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4h. C->D E 5. Solubilization Remove media, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 value. F->G

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Plate your chosen cancer cell line in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during treatment, providing a robust signal window.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

    • Remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells, resulting in a 1X final concentration.

    • Trustworthiness (Controls):

      • Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to account for solvent effects. This is your 100% viability reference.

      • Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working and the cells are responsive to treatment.

      • Media Blank: Include wells with media but no cells to obtain a background absorbance reading.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

    • Causality: The incubation time should be sufficient for the compound to exert its biological effect, which for cell cycle inhibitors is typically 2-3 cell cycles.

  • MTT Addition and Formazan Formation:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C, protecting the plate from light.

    • Causality: During this time, only viable cells will convert the MTT into visible purple crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of 100% DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

Part 4: The Biological Context: Targeting Kinase Signaling

The pyrido[2,3-d]pyrimidine scaffold is frequently employed as an ATP-competitive kinase inhibitor.[2][14] Understanding this mechanism is key to designing relevant downstream experiments. These compounds typically bind to the ATP pocket of a target kinase, preventing the phosphorylation of its substrate and thereby blocking the signal transduction cascade. This action can lead to outcomes like cell cycle arrest or apoptosis.[15]

cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition Kinase Kinase (e.g., CDK4) Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked X Kinase->Blocked ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Downstream Signaling) Substrate->PhosphoSubstrate Inhibitor 7-Chloropyrido [2,3-d]pyrimidin-4-ol Inhibitor->Kinase Competitively Binds Blocked->Substrate

Caption: Simplified pathway of an ATP-competitive kinase inhibitor.

Part 5: Troubleshooting Common Reproducibility Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues encountered in experiments with compounds like this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in media. The compound's solubility limit was exceeded. The final DMSO concentration is too low to maintain solubility.Ensure the final DMSO concentration is between 0.1% and 0.5%. Prepare intermediate dilutions in media from a high-concentration DMSO stock just before adding to cells. Visually inspect wells for precipitation after treatment.
High variability between replicate wells. Inconsistent cell seeding. Edge effects in the 96-well plate. Compound degradation or incomplete solubilization.Use a multichannel pipette for seeding and treatment. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure formazan is fully dissolved before reading by mixing thoroughly.
No cytotoxic effect observed. Compound is inactive in the chosen cell line. Compound has degraded. Incorrect concentration calculations. Assay incubation time is too short.Verify compound integrity via analytical methods (e.g., LC-MS). Double-check all dilution calculations. Increase the incubation time (e.g., to 96 hours) or test in a different cell line known to be sensitive to CDK4/EGFR inhibitors.
IC₅₀ values are inconsistent between experiments. Variation in cell passage number or health. Different lots of serum or media. Inconsistent incubation times.Use cells within a consistent, low passage number range. Use the same lot of FBS for a set of experiments. Standardize all incubation times precisely. Always run a positive control to benchmark assay performance between runs.

References

Benchmarking new 7-Chloropyrido[2,3-d]pyrimidin-4-ol analogs against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking New 7-Chloropyrido[2,3-d]pyrimidin-4-ol Analogs Against Known Kinase Inhibitors

Introduction: The Promise of the Pyrido[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular structures consistently emerge as foundations for successful therapeutics. The pyrido[2,3-d]pyrimidine core is one such "privileged scaffold," recognized for its structural resemblance to native purines and its ability to interact with a wide range of biological targets.[1][2] This versatile bicyclic heterocycle is the backbone of several FDA-approved drugs, including the CDK4/6 inhibitor Palbociclib, used in breast cancer therapy, and the dihydrofolate reductase (DHFR) inhibitor Piritrexim.[1][3][4]

The demonstrated success of this scaffold has spurred extensive research, particularly in the development of kinase inhibitors.[2][5] Kinases are fundamental enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][6] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of various kinases, including critical oncology targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5]

This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound analogs (designated herein as CPA-1, CPA-2, and CPA-3). We will outline a systematic approach to compare their potency and cellular activity against well-established, clinically relevant kinase inhibitors, providing the foundational data necessary for further drug development.

Pillar 1: Target Selection and Benchmark Drugs

The initial step in any benchmarking study is the selection of relevant biological targets and established competitor compounds. Given the known activities of the pyrido[2,3-d]pyrimidine scaffold, we will focus on key receptor tyrosine kinases implicated in oncogenesis.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation and survival. Its overexpression or mutation is common in non-small cell lung cancer, colorectal cancer, and head and neck cancers.[7][8] EGFR inhibitors block this signaling, thereby slowing or stopping cancer cell growth.[7][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[10][11] Inhibiting VEGFR-2 can starve tumors by disrupting their blood supply.[12][13]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Plays a significant role in cell proliferation, migration, and angiogenesis.[14][15] Aberrant PDGFR signaling is associated with various cancers, including gastrointestinal stromal tumors (GISTs).[14][16]

Selected Benchmark Drugs:

To provide a robust comparison, we select multi-targeted and selective inhibitors that are well-characterized and clinically approved.

  • Erlotinib: A potent and selective inhibitor of the EGFR tyrosine kinase, approved for the treatment of non-small cell lung cancer and pancreatic cancer.[9]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR and PDGFR, among others. It is used in the treatment of renal cell carcinoma and GISTs.[13][16]

The following diagram illustrates a simplified, generic signaling pathway for these receptor tyrosine kinases and the point of intervention for kinase inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2, PDGFR) Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Growth_Factor Growth Factor (EGF, VEGF, PDGF) Growth_Factor->RTK Binds ATP ATP ATP->RTK Phosphorylates Inhibitor CPA Analog / Benchmark Drug Inhibitor->RTK Blocks ATP Binding Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response

Caption: A generic kinase signaling cascade and the inhibitor's point of intervention.

Pillar 2: Experimental Design & Protocols

To ensure data integrity and comparability, standardized and validated assays are paramount. The following protocols provide a self-validating system for assessing inhibitor potency and cellular effects.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality: The first critical experiment is to determine if the novel analogs directly inhibit the enzymatic activity of the target kinases. This assay measures the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀), providing a direct measure of potency. A luminescence-based assay, such as ADP-Glo™, is a common and robust method.[17]

Detailed Protocol:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds (CPA-1, CPA-2, CPA-3) and benchmark drugs (Erlotinib, Sunitinib) in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Using an acoustic liquid handler, transfer ~50 nL of the DMSO dilutions to a 384-well assay plate. Include "high control" wells (DMSO only, 0% inhibition) and "low control" wells (no enzyme, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X solution of the recombinant kinase (e.g., EGFR, VEGFR-2, or PDGFR-β) and its specific peptide substrate in the appropriate kinase assay buffer. Add 5 µL of this mix to each well.

  • Compound-Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinases.

  • Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive binding dynamics.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the high and low controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (GI₅₀ Determination)

Causality: While an in vitro assay confirms target engagement, a cell-based assay is crucial to determine if this inhibition translates into a functional anti-proliferative effect in a biological system. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or growth inhibition.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Choose cell lines based on target expression (e.g., A549 for EGFR, HUVECs for VEGFR-2). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test and benchmark compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound and determine the GI₅₀ (concentration for 50% Growth Inhibition).

The following diagram outlines the comprehensive experimental workflow for benchmarking the novel analogs.

G cluster_invitro In Vitro Screening cluster_incell Cell-Based Validation cluster_analysis Comparative Analysis a Novel CPA Analogs & Benchmark Drugs b In Vitro Kinase Assay (EGFR, VEGFR-2, PDGFR-β) a->b c Determine IC₅₀ Values (Potency & Selectivity Profile) b->c d Select Target-Relevant Cancer Cell Lines c->d Promising Compounds g Data Compilation & Comparison c->g e Cell Viability Assay (e.g., MTT Assay) d->e f Determine GI₅₀ Values (Cellular Efficacy) e->f f->g h Lead Candidate Selection g->h Structure-Activity Relationship (SAR)

Caption: A typical experimental workflow for preclinical benchmarking of novel kinase inhibitors.

Pillar 3: Data Interpretation and Comparative Analysis

The ultimate goal of this workflow is to generate clear, quantitative data that allows for direct comparison between the novel analogs and established drugs. The results should be summarized in a structured format.

(Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)

CompoundEGFRVEGFR-2PDGFR-β
CPA-1 15250310
CPA-2 8501225
CPA-3 221830
Erlotinib 5>10,000>10,000
Sunitinib 98098

Interpretation: From this hypothetical data, CPA-1 shows potent and selective activity against EGFR, similar to Erlotinib. CPA-2 demonstrates high potency against VEGFR-2 and PDGFR-β, mirroring the profile of Sunitinib. CPA-3 appears to be a potent multi-targeted inhibitor, effectively targeting all three kinases. This initial profile is critical for guiding further development; for instance, CPA-1 might be pursued for EGFR-driven cancers, while CPA-3 could be investigated for tumors where multiple signaling pathways are active.[12][21]

Table 2: Cellular Anti-Proliferative Activity (GI₅₀, nM)

CompoundA549 (EGFR-dependent)HUVEC (VEGFR-dependent)
CPA-1 451,500
CPA-2 >10,00055
CPA-3 6075
Erlotinib 30>10,000
Sunitinib >10,00040

Interpretation: The cellular data should ideally correlate with the in vitro kinase inhibition data. Here, CPA-1 strongly inhibits the growth of EGFR-dependent A549 cells but has little effect on HUVECs, confirming its EGFR-selective profile in a cellular context. CPA-3 shows potent activity in both cell lines, consistent with its multi-targeted kinase profile. Discrepancies between IC₅₀ and GI₅₀ values can point to important factors like cell membrane permeability or off-target effects, which are critical considerations for drug development.[22][23]

Conclusion and Future Directions

This guide presents a foundational framework for the systematic evaluation of novel this compound analogs. By employing robust, validated protocols and benchmarking against clinically relevant drugs, researchers can effectively profile the potency, selectivity, and cellular efficacy of new chemical entities.

The hypothetical data suggests that analogs like CPA-1 (EGFR-selective), CPA-2 (VEGFR/PDGFR-selective), and CPA-3 (multi-targeted) could all be viable leads for different therapeutic strategies. The next logical steps in the drug discovery process would involve:

  • Broader Selectivity Profiling: Screening lead compounds against a large panel of kinases to fully understand their selectivity and identify potential off-target liabilities.

  • In-Cell Target Engagement Assays: Using techniques like Western blotting to confirm that the compounds inhibit the phosphorylation of the target kinase within the cell.

  • Pharmacokinetic (PK) Profiling: Conducting preliminary in vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead candidates, which are crucial for determining their potential as viable drugs.[23][24][25]

By following this structured, evidence-based approach, research and development teams can make informed decisions, efficiently prioritizing the most promising candidates for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical reagents, particularly novel and reactive compounds like 7-Chloropyrido[2,3-d]pyrimidin-4-ol, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only handle this compound safely during its use but also to ensure its final disposition protects you, your colleagues, and the environment.

Understanding the Compound: Hazard Profile and Disposal Rationale

The core principle behind the disposal of such compounds is to prevent their release into the environment where they could have unforeseen ecotoxicological effects. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways[3]. Similarly, discarding with regular trash can lead to hazardous exposures for waste management personnel and environmental contamination. Therefore, the only acceptable method of disposal is through a licensed hazardous waste management company.

Pre-Disposal: In-Lab Handling and Segregation

Proper disposal begins long before the waste container leaves your lab. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE):

Given the irritant nature of similar compounds, the following PPE is mandatory when handling this compound in any form (solid, in solution, or as residual waste):

PPE ItemSpecificationRationale
Gloves Nitrile, chemically resistantTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or aerosols, which may cause respiratory irritation[1][2].

Waste Segregation:

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers[4][5]. This compound waste should be collected in a dedicated container and not mixed with other waste streams, especially:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.

  • Strong Acids or Bases: To avoid uncontrolled reactions or degradation into unknown, potentially more hazardous compounds.

  • Aqueous Waste (unless the compound is in an aqueous solution): To prevent unintended reactions or dissolution that could complicate the disposal process.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste. This process should be incorporated into your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA)[6][7][8].

1. Waste Container Selection and Labeling:

  • Container Selection: Choose a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate[3][9]. If the waste is in a solvent, ensure the container material is resistant to that solvent.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE "[10][11]. The label must also clearly state the full chemical name: "This compound " and an approximate concentration or quantity. Include the date when the first waste was added.

2. Accumulation in a Satellite Accumulation Area (SAA):

  • Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[5][10][12].

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container tightly sealed at all times, except when adding waste[3][9]. This is a common point of regulatory violation.

  • Store the container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

3. Requesting Waste Pickup:

  • Once the waste container is full (do not exceed 90% capacity to allow for expansion) or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may be stricter), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company[5][9].

  • Follow your institution's specific procedures for requesting a waste pickup, which usually involves submitting an online or paper form detailing the contents of the container.

4. Final Disposal:

  • The contracted waste disposal company will transport the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • The most common and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration[4]. This process breaks the compound down into less harmful components.

The entire disposal process can be visualized as a controlled workflow:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS/Waste Management Procedures generation Generation of Waste (this compound) ppe Wear Appropriate PPE generation->ppe Always segregation Segregate Waste generation->segregation container Select & Label Compatible Container segregation->container saa Store in Satellite Accumulation Area (SAA) container->saa pickup_request Request Waste Pickup from EHS saa->pickup_request When full or time limit reached collection Collection by Trained Personnel pickup_request->collection transport Transport to Licensed Disposal Facility collection->transport incineration High-Temperature Incineration transport->incineration caption Disposal Workflow for this compound

Disposal Workflow for this compound

Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: For small, manageable spills, don appropriate PPE, including respiratory protection if necessary.

  • Containment: Absorb the spill with an inert material like vermiculite or sand[1].

  • Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container[13][14].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][13].

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][13].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][13].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[14].

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The careful management of chemical waste is not an afterthought but an integral part of the scientific process.

References

A Comprehensive Guide to the Safe Handling of 7-Chloropyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic molecules like 7-Chloropyrido[2,3-d]pyrimidin-4-ol are integral to the synthesis of novel therapeutic agents. While its full toxicological profile is not extensively documented, its structural similarity to other chlorinated heterocyclic compounds necessitates a cautious and well-defined handling protocol. This guide provides essential safety and logistical information, grounded in established laboratory best practices, to ensure the protection of personnel and the integrity of research.

The operational and disposal plans outlined herein are derived from the safety data sheets (SDS) of analogous compounds and general principles of chemical hygiene. Due to the absence of a specific SDS for this compound, a conservative approach to personal protective equipment (PPE) and handling is strongly advised.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. Based on data from structurally related compounds such as 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is prudent to assume this compound may cause skin and eye irritation, and could be harmful if swallowed or inhaled[1][2].

Primary Engineering Controls:

All manipulations involving this compound, especially in its powdered form, must be conducted in a certified chemical fume hood. This primary engineering control is critical to minimize the risk of inhalation and to contain any potential spills. The fume hood should have a demonstrated and documented face velocity appropriate for handling potent compounds.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE, with the rationale for each component selection rooted in providing a robust barrier against potential chemical contact[3].

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached[3]. Powder-free gloves prevent the aerosolization of particles[3].
Gown/Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant coat is also an option.[3][4]Protects the body and personal clothing from contamination. The design ensures maximum coverage[3]. Gowns should be changed immediately after a spill or every two to three hours during continuous handling[4].
Eye & Face Protection Chemical splash goggles or a full-face shield should be worn.[3][4]Protects the eyes and face from splashes or airborne particles of the compound[3]. Standard safety glasses are insufficient.
Respiratory Protection For handling the powder or in situations with a high risk of aerosolization, a minimum of an N95, or preferably a higher-rated respirator (e.g., N100, P100), is advised.[3]Prevents the inhalation of the compound. The use of a respirator may require inclusion in a respiratory protection program with medical evaluation and fit testing[5].
Shoe Covers Disposable shoe covers.Prevents the tracking of chemical contamination outside of the designated handling area[3].

Procedural Guidance: Step-by-Step Operational Plan

A systematic approach to handling this compound is crucial to prevent contamination and exposure.

Preparation and Donning PPE
  • Inspect all PPE: Before use, visually inspect all PPE for any defects, such as tears or punctures.

  • Donning Sequence: Follow a structured approach to putting on PPE to avoid contamination.

PPE_Donning cluster_0 Donning PPE Workflow Gown Disposable Gown Respirator Respirator Gown->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Outer Gloves Second Pair of Gloves Goggles/Face Shield->Outer Gloves Inner Gloves First Pair of Gloves Inner Gloves->Gown

Figure 1: Recommended PPE Donning Sequence
Handling the Compound

  • Work within a Fume Hood: All weighing and transfers of solid this compound should be performed in a chemical fume hood.

  • Minimize Dust Formation: Handle the substance in a manner that minimizes the formation of dust and aerosols.

  • Use Designated Tools: Utilize dedicated spatulas and weighing papers. Clean all tools thoroughly after use.

  • Avoid Contact: Do not allow the material to come into contact with skin, eyes, or clothing.

Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing cluster_1 Doffing PPE Workflow Outer Gloves Outer Gloves Gown Disposable Gown Outer Gloves->Gown Goggles/Face Shield Goggles/Face Shield Gown->Goggles/Face Shield Respirator Respirator Goggles/Face Shield->Respirator Inner Gloves Inner Gloves Respirator->Inner Gloves

Figure 2: Recommended PPE Doffing Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate and Alert: Immediately evacuate the area and alert others.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain and Clean: For small spills, use an absorbent material to contain the substance. Carefully sweep up and place it into a suitable, labeled container for waste disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell[1][6].

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1][6]. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1][6].

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[6].

Disposal Plan

All waste contaminated with this compound, including disposable PPE, weighing papers, and spill cleanup materials, must be considered hazardous waste.

  • Waste Collection: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations[1][6]. Do not dispose of it down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating these engineering controls, personal protective equipment, and procedural guidelines into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloropyrido[2,3-D]pyrimidin-4-OL
Reactant of Route 2
Reactant of Route 2
7-Chloropyrido[2,3-D]pyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.